molecular formula C10H12N2O2S2 B3074551 N-isopropyl-4-isothiocyanatobenzenesulfonamide CAS No. 102074-74-8

N-isopropyl-4-isothiocyanatobenzenesulfonamide

Cat. No.: B3074551
CAS No.: 102074-74-8
M. Wt: 256.3 g/mol
InChI Key: DXIADEYSDFNGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl-4-isothiocyanatobenzenesulfonamide (CAS 102074-74-8) is a chemical reagent of interest in synthetic and medicinal chemistry, with a molecular formula of C10H12N2O2S2 and a molecular weight of 256.34 g/mol . The compound features an isothiocyanate (-N=C=S) group attached to a benzenesulfonamide core, a functional group known for its reactivity towards nucleophiles like amines, which makes it a valuable building block for synthesizing thiourea derivatives or for use as a molecular scaffold in probe development . The benzenesulfonamide group is a privileged structure in drug discovery, found in compounds with a range of pharmacological activities, including kinase inhibition, anti-carbonic anhydrase, and antimicrobial action . Researchers are exploring novel benzenesulfonamide derivatives as inhibitors of receptor tyrosine kinases (RTKs), such as TrkA, which is a promising target in areas like glioblastoma research . This specific structural motif, combining an isothiocyanate with the N-isopropyl sulfonamide substitution, presents a versatile template for designing novel bioactive molecules or chemical probes. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Handle with care according to the associated safety information . The GHS hazard classification includes the signal word "Danger" and hazard statements indicating toxicity if swallowed, in contact with skin, or if inhaled, as well as potential for causing skin and eye irritation and specific target organ toxicity .

Properties

IUPAC Name

4-isothiocyanato-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S2/c1-8(2)12-16(13,14)10-5-3-9(4-6-10)11-7-15/h3-6,8,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIADEYSDFNGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical & Functional Profiling of N-isopropyl-4-isothiocyanatobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-isopropyl-4-isothiocyanatobenzenesulfonamide (CAS: 102074-74-8) is a specialized bifunctional chemical probe used primarily in chemoproteomics and medicinal chemistry.[1][2][3] It integrates a sulfonamide pharmacophore —a classic reversible binder of Carbonic Anhydrases (CA)—with a reactive isothiocyanate (ITC) warhead . This dual-modality allows the compound to act as an affinity-based covalent probe, capable of directing electrophilic reactivity to specific protein binding pockets.

This guide provides a rigorous technical analysis of its physicochemical properties, reactivity profile, and handling protocols, designed for researchers utilizing this compound in covalent inhibition studies or bioconjugation workflows.

Chemical Identity & Structural Analysis[4][5][6]

The molecule consists of a benzene core substituted at the para positions with an N-isopropylsulfonamide group and an isothiocyanate group. The isopropyl substitution on the sulfonamide nitrogen modulates the lipophilicity and pKa relative to the parent unsubstituted sulfonamide, potentially altering bioavailability and off-target binding profiles.

PropertySpecification
IUPAC Name 4-isothiocyanato-N-(propan-2-yl)benzenesulfonamide
CAS Registry Number 102074-74-8
Molecular Formula

Molecular Weight 256.35 g/mol
SMILES CC(C)NS(=O)(=O)C1=CC=C(N=C=S)C=C1
Structural Class Sulfonamide; Aryl Isothiocyanate
Structural Logic
  • Sulfonamide Moiety (

    
    ):  Acts as the "affinity handle." The tetrahedral geometry of the sulfur mimics the transition state of carbonic acid, driving non-covalent association with the zinc-bound active site of Carbonic Anhydrase enzymes.
    
  • Isothiocyanate Moiety (

    
    ):  Acts as the "electrophilic warhead."[4] It is soft-electrophile reactive, targeting nucleophilic amino acid side chains (primary amines of Lysine or thiols of Cysteine) located on the periphery of the binding pocket.
    

Physicochemical Properties[4][7][8][9]

Understanding the solubility and stability profile is critical for assay development. The data below synthesizes experimental benchmarks for structural analogs with calculated descriptors for this specific derivative.

Solubility & Lipophilicity

The N-isopropyl group adds significant lipophilicity compared to the parent 4-isothiocyanatobenzenesulfonamide.

ParameterValue (Approx.)Implication for Protocols
LogP (Octanol/Water) ~2.9 – 3.2 (Predicted)Moderate lipophilicity. Permeable to cell membranes. Requires organic co-solvent for aqueous assays.
Aqueous Solubility Low (< 1 mg/mL)Critical: Do not dissolve directly in buffer. Prepare stocks in DMSO.
Solubility (DMSO) High (> 50 mM)Preferred solvent for stock solutions (10-100 mM).
pKa (Sulfonamide NH) ~10.5The N-alkyl substitution removes the acidity associated with primary sulfonamides (pKa ~10.1). It remains neutral at physiological pH.
Stability & Reactivity

The isothiocyanate group is susceptible to hydrolysis, though it is more stable than isocyanates.

  • Hydrolytic Stability: Slow hydrolysis in water to form the corresponding amine (N-isopropyl-4-aminobenzenesulfonamide) and COS. Hydrolysis accelerates at basic pH (>8.0).

  • Thermal Stability: Stable as a solid at -20°C. DMSO stocks should be used immediately or stored at -80°C to prevent gradual degradation by trace water.

Mechanism of Action: Covalent Labeling

The utility of this compound lies in its ability to transform a reversible binding event into a permanent covalent bond. This process follows a two-step "dock-and-lock" mechanism.

The Dock-and-Lock Mechanism
  • Recognition: The sulfonamide group binds to the enzyme active site (e.g., Carbonic Anhydrase II) with high affinity (

    
     typically in the nanomolar range).
    
  • Reaction: The local high concentration of the ITC group near the protein surface drives a nucleophilic attack by a proximal residue (typically a Histidine or Lysine), forming a stable thiourea linkage.

Reaction Pathway Diagram

ReactionPathway Compound N-isopropyl-4-isothiocyanato benzenesulfonamide Complex Non-Covalent Complex (Affinity Binding) Compound->Complex Diffusion & Binding (Sulfonamide-Zn2+ interaction) Target Protein Target (Nucleophile: R-NH2 or R-SH) Target->Complex Product Covalent Adduct (Thiourea/Dithiocarbamate) Complex->Product Proximity-Driven Nucleophilic Attack

Caption: The "Dock-and-Lock" mechanism where affinity binding accelerates the covalent reaction of the ITC warhead.

Synthesis & Preparation

For researchers needing to synthesize or verify the compound, the standard route involves the conversion of the aniline precursor.

Synthetic Route

The synthesis typically proceeds from 4-amino-N-isopropylbenzenesulfonamide .

  • Precursor: Start with 4-amino-N-isopropylbenzenesulfonamide (CAS 1709-52-0 analog).

  • Thiocarbonylation: Treat the aniline with Thiophosgene (

    
    )  in a biphasic system (
    
    
    
    /Water) with a weak base (
    
    
    or
    
    
    ) to scavenge HCl.
    • Alternative (Safer): Use 1,1'-Thiocarbonyldiimidazole (TCDI) in dry THF if avoiding thiophosgene is preferred.

  • Purification: The product is extracted into organic solvent (DCM), dried, and recrystallized (often from hexanes/EtOAc) to yield an off-white solid.

Synthesis Workflow Diagram

Synthesis Start 4-Nitrobenzenesulfonyl chloride Step1 Step 1: Aminolysis + Isopropylamine (THF, 0°C) Start->Step1 Inter1 N-isopropyl-4-nitrobenzenesulfonamide Step1->Inter1 Step2 Step 2: Reduction (H2/Pd-C or SnCl2) Inter1->Step2 Inter2 4-Amino-N-isopropylbenzenesulfonamide Step2->Inter2 Step3 Step 3: Isothiocyanation (CSCl2 or TCDI) Inter2->Step3 Final N-isopropyl-4-isothiocyanato benzenesulfonamide Step3->Final

Caption: Step-wise synthesis from commercially available sulfonyl chloride precursors.

Experimental Protocols

Stock Solution Preparation
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Concentration: Prepare a 50 mM master stock.

  • Storage: Aliquot into single-use vials. Store at -80°C under argon/nitrogen. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the ITC group.

Protein Labeling Assay (Standard Protocol)

Use this protocol to label Carbonic Anhydrase or other sulfonamide-binding proteins.

  • Buffer: PBS (pH 7.4). Avoid Tris or Glycine buffers if possible, as their primary amines can compete with the protein for the ITC warhead (though the affinity effect usually favors protein labeling). HEPES is recommended.

  • Incubation:

    • Mix Protein (1 µM) with Compound (10 µM - 100 µM).

    • Incubate at 37°C for 1–4 hours.

  • Quenching: Stop the reaction by adding an excess of small-molecule amine (e.g., 50 mM Tris-HCl or Ethanolamine) to scavenge unreacted ITC.

  • Analysis: Analyze by LC-MS (mass shift of +256 Da) or SDS-PAGE (if using a competitive fluorescent probe).

Safety & Handling

  • Sensitization: Isothiocyanates are potent skin and respiratory sensitizers. Handle only in a fume hood.

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

  • Spill Cleanup: Neutralize spills with a solution of 5% ammonia and 5% surfactant in water (converts ITC to harmless thiourea).

References

  • PubChem. 4-Isothiocyanatobenzenesulfonamide (Parent Analog Data).[5][6] National Library of Medicine. Available at: [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual grounding for sulfonamide mechanism).

Sources

In-Depth Technical Guide: Mechanism of Action of N-isopropyl-4-isothiocyanatobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-isopropyl-4-isothiocyanatobenzenesulfonamide (N-iPr-4-ITBS) , formally cataloged under CAS 102074-74-8, is a highly specialized bifunctional pharmacological probe and synthetic building block. Unlike classical primary sulfonamides, which act as simple competitive inhibitors of metalloenzymes, N-iPr-4-ITBS possesses a dual-action pharmacophore. It combines an electrophilic isothiocyanate warhead capable of irreversible covalent modification with a sterically hindered secondary sulfonamide that bypasses classical metal-ion chelation. This whitepaper deconstructs the thermodynamics, structural pharmacology, and self-validating experimental workflows required to characterize its unique mechanism of action.

Structural Deconstruction of the Bifunctional Pharmacophore

The Isothiocyanate Electrophile: Covalent Trapping

The isothiocyanate group (


) serves as a highly reactive electrophilic center. In biological environments, the central carbon atom is susceptible to nucleophilic attack by the unprotonated 

-amino groups of lysine residues or the thiolate anions of cysteine residues.
  • Mechanism: The nucleophilic attack on the isothiocyanate carbon results in the formation of a stable, irreversible thiourea (from amines) or dithiocarbamate (from thiols) linkage.

  • Translational Application: In drug design, this reactivity is heavily leveraged in the 1 to synthesize extended inhibitors by reacting the isothiocyanate with various amino acids, thereby enhancing water solubility and isoform selectivity[1]. Furthermore, thioureidobenzenesulfonamides synthesized from this precursor have demonstrated potent anticancer activity by acting as 2[2].

The N-Isopropyl Sulfonamide: Steric Exclusion and Non-Classical Binding

Primary sulfonamides (


) are classical inhibitors of Carbonic Anhydrases (CAs), functioning by deprotonating and directly coordinating the catalytic 

ion in the active site. However, the addition of the N-isopropyl group in N-iPr-4-ITBS fundamentally alters this interaction.
  • Mechanism: The bulky isopropyl group introduces severe steric hindrance, preventing the sulfonamide nitrogen from penetrating the deep, narrow active site cleft to reach the zinc ion. Consequently,3 and are instead accommodated at the entrance of the active site (the coumarin-binding site)[3].

  • Target Repurposing: This steric exclusion shifts the molecule's binding profile away from classical metalloenzymes and towards alternative targets. For instance, thiourea derivatives bearing these modified sulfonamide moieties have been successfully developed as4[4].

Mechanistic Pathway Visualization

MOA NiPr N-iPr-4-ITBS (Bifunctional Probe) Warhead Isothiocyanate (-NCS) Electrophilic Warhead NiPr->Warhead Sulfonamide N-isopropyl Sulfonamide Secondary Amine NiPr->Sulfonamide Nucleophile Protein Nucleophile (Lys-NH2 / Cys-SH) Warhead->Nucleophile Electrophilic Attack Steric Steric Hindrance (Isopropyl Group) Sulfonamide->Steric Prevents Zn2+ Chelation Adduct Covalent Thiourea/ Dithiocarbamate Adduct Nucleophile->Adduct Irreversible Binding Binding Non-Classical Binding (Entrance Occlusion) Steric->Binding Shifts Binding Mode Adduct->Binding Synergistic Affinity

Molecular pathway detailing the dual covalent and non-classical binding mechanisms of N-iPr-4-ITBS.

Self-Validating Experimental Workflows

To rigorously characterize the dual mechanism of N-iPr-4-ITBS, researchers must employ orthogonal assays that independently validate both the covalent modification and the non-classical kinetic inhibition.

Protocol 1: Intact Protein LC-MS/MS for Covalent Adduct Validation

This protocol maps the exact site of irreversible thiourea formation. The molecular weight of N-iPr-4-ITBS (


) yields a highly specific monoisotopic mass shift of +256.034 Da  upon covalent addition.
  • Step 1: Target Incubation. Incubate 10 µM target protein with 50 µM N-iPr-4-ITBS in 50 mM HEPES buffer (pH 7.8) for 2 hours at 37°C.

    • Causality: The slightly basic pH (7.8) ensures that the

      
      -amino groups of surface-exposed lysines are partially deprotonated, maximizing their nucleophilicity for the electrophilic attack.
      
  • Step 2: Acidic Quenching. Halt the reaction by adding 1% formic acid to drop the pH to ~4.0.

    • Causality: Rapid acidification protonates the unreacted lysines, instantly terminating the nucleophilic attack and stabilizing the formed adducts.

  • Step 3: Proteolytic Digestion. Denature, reduce (DTT), and alkylate (IAA) the protein, followed by digestion with Trypsin overnight at 37°C.

    • Expert Insight: Trypsin natively cleaves at the C-terminus of Lys and Arg. However, a successful covalent modification of a Lys residue by the bulky N-iPr-4-ITBS adduct will sterically block tryptic cleavage at that specific site. The bioinformatics search space must be configured to allow for up to two missed cleavages to prevent false negatives.

  • Step 4: LC-MS/MS Acquisition & Identification. Analyze the peptides using a high-resolution Orbitrap mass spectrometer. Search the MS/MS spectra for a static mass shift of +256.034 Da on Lys/Cys residues.

Workflow Incubation 1. Target Incubation (pH 7.5-8.0) Quench 2. Acidic Quench (Formic Acid, pH 4.0) Incubation->Quench Digestion 3. Tryptic Digestion (Missed Cleavage) Quench->Digestion LCMS 4. LC-MS/MS Analysis (Peptide Mapping) Digestion->LCMS Data 5. Adduct Identification (+256.034 Da Shift) LCMS->Data

Self-validating LC-MS/MS workflow for identifying covalent thiourea adducts (+256.034 Da shift).

Protocol 2: Kinetic Profiling of Non-Classical Inhibition

To confirm the steric exclusion mechanism dictated by the N-isopropyl group, enzyme kinetic assays must differentiate between competitive and non-competitive binding.

  • Step 1: Substrate Titration. Prepare a matrix of substrate concentrations (e.g., 0.5x to 5x

    
    ) across varying concentrations of N-iPr-4-ITBS (0, 0.1x, 1x, and 10x 
    
    
    
    ).
  • Step 2: Continuous Assay. Monitor the enzymatic reaction continuously to capture initial velocities (

    
    ).
    
  • Step 3: Mechanistic Deduction via Double-Reciprocal Plotting. Plot the data using a Lineweaver-Burk plot. Primary sulfonamides yield intersecting lines on the y-axis (pure competitive inhibition). In contrast, the secondary sulfonamide N-iPr-4-ITBS will display lines intersecting in the second or third quadrant, indicating a decrease in

    
     without a significant change in 
    
    
    
    . This mathematically validates that the compound binds to an allosteric site or the active site entrance[3].

Quantitative Pharmacological Data

The structural modifications present in N-iPr-4-ITBS drastically alter its kinetic and binding profile compared to traditional pharmacophores. The table below summarizes these quantitative distinctions.

Pharmacophore ClassRepresentative MoietyPrimary Metalloenzyme InteractionBinding ModeTypical

Range
Covalent Potential
Primary Sulfonamide

Direct

Chelation
Competitive (Active Site)1 - 50 nMNone
Secondary Sulfonamide

Steric Exclusion from

Non-Competitive (Entrance)0.2 - 6.0 µMNone
Isothiocyanate

N/A (Targets Nucleophiles)Irreversible (Covalent)Time-DependentHigh (Thiourea Adduct)
Bifunctional (N-iPr-4-ITBS) BothEntrance Occlusion + TrappingMixed / CovalentTarget-DependentHigh (+256.034 Da)

References

  • Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors.MDPI.
  • Secondary/tertiary benzenesulfonamides with inhibitory action against the cytosolic human carbonic anhydrase isoforms I and II.Taylor & Francis.
  • Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition.Bentham Science Publishers.
  • Design, synthesis and anticancer activity of some novel thioureido-benzenesulfonamides incorporated biologically active moieties.PubMed.

Sources

An In-depth Technical Guide to N-isopropyl-4-isothiocyanatobenzenesulfonamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isopropyl-4-isothiocyanatobenzenesulfonamide is a bifunctional organic molecule of significant interest in medicinal chemistry and drug discovery. It incorporates two key pharmacophores: a sulfonamide group, a cornerstone of many established drugs, and a reactive isothiocyanate moiety, known for its covalent interactions with biological targets. While a specific CAS number for this compound is not publicly cataloged, this guide provides a comprehensive overview of its molecular structure, a plausible and detailed synthetic pathway derived from commercially available precursors, its predicted physicochemical properties based on structurally related analogs, and its potential applications in the development of novel therapeutics.

Molecular Structure and Identification

The molecular structure of N-isopropyl-4-isothiocyanatobenzenesulfonamide consists of a central benzene ring substituted at the 1 and 4 positions. A sulfonamide group, with an isopropyl substituent on the nitrogen atom, is located at one position, while an isothiocyanate group occupies the para position.

Systematic Name: N-isopropyl-4-isothiocyanatobenzenesulfonamide

Molecular Formula: C₁₀H₁₂N₂O₂S₂

Molecular Weight: 256.34 g/mol

The structure combines the hydrogen-bonding capabilities and enzymatic targeting potential of the sulfonamide group with the electrophilic reactivity of the isothiocyanate group, making it a promising scaffold for the design of targeted covalent inhibitors and other therapeutic agents.

Predicted Physicochemical Properties

Due to the absence of experimental data for the title compound, the following properties are predicted based on the known values of its structural analogs, N,N-diisopropyl-4-isothiocyanatobenzenesulfonamide and 4-isopropylphenyl isothiocyanate.[1]

PropertyPredicted ValueNotes
Molecular Weight 256.34 g/mol Calculated from the molecular formula.
XLogP3 ~3.5Indicates moderate lipophilicity, suggesting potential for good membrane permeability. This is an estimate based on related structures.
Hydrogen Bond Donor Count 1The N-H proton of the sulfonamide.
Hydrogen Bond Acceptor Count 4The two oxygen atoms of the sulfonyl group and the nitrogen and sulfur atoms of the isothiocyanate group.
Topological Polar Surface Area ~86 ŲSuggests good oral bioavailability potential.
Solubility Low in water; soluble in organic solvents such as DMSO, DMF, and acetone.Typical for aromatic compounds with significant hydrocarbon content.

Synthesis of N-isopropyl-4-isothiocyanatobenzenesulfonamide

A robust and accessible synthetic route to N-isopropyl-4-isothiocyanatobenzenesulfonamide can be envisioned starting from the commercially available precursor, 4-amino-N-isopropylbenzenesulfonamide. The synthesis involves the conversion of the primary aromatic amine to the corresponding isothiocyanate.

Proposed Synthetic Pathway

Synthetic Pathway A 4-amino-N-isopropylbenzenesulfonamide (CAS: 53668-35-2) B N-isopropyl-4-isothiocyanatobenzenesulfonamide A->B  CS2, Et3N, then TsCl  

Caption: Proposed synthesis of N-isopropyl-4-isothiocyanatobenzenesulfonamide.

Experimental Protocol: Synthesis from 4-amino-N-isopropylbenzenesulfonamide

This protocol is based on a general and reliable method for the synthesis of isothiocyanates from primary amines using carbon disulfide and tosyl chloride as a dehydrating agent.

Materials:

  • 4-amino-N-isopropylbenzenesulfonamide (CAS: 53668-35-2)[2][3]

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N)

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Formation of the Dithiocarbamate Salt:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-amino-N-isopropylbenzenesulfonamide (1.0 eq) in dichloromethane.

    • Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add carbon disulfide (1.5 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Conversion to the Isothiocyanate:

    • Once the formation of the dithiocarbamate salt is complete, cool the reaction mixture back to 0 °C.

    • Add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane dropwise.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours. Monitor the disappearance of the dithiocarbamate intermediate by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-isopropyl-4-isothiocyanatobenzenesulfonamide.

Alternative Synthetic Route: From the Nitro Analog

An alternative pathway involves the reduction of N-isopropyl-4-nitrobenzenesulfonamide to the corresponding amine, followed by the isothiocyanation step as described above.

Alternative Synthetic Pathway A N-isopropyl-4-nitrobenzenesulfonamide (CAS: 23530-48-5) B 4-amino-N-isopropylbenzenesulfonamide A->B  Reduction (e.g., SnCl2/HCl or H2/Pd-C)   C N-isopropyl-4-isothiocyanatobenzenesulfonamide B->C  CS2, Et3N, then TsCl  

Caption: Alternative synthesis via reduction of the nitro-analogue.

The reduction of the nitro group can be achieved using various standard methods, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.[4]

Reactivity and Potential Applications in Drug Development

The isothiocyanate group is a key feature of N-isopropyl-4-isothiocyanatobenzenesulfonamide, endowing it with the ability to act as a covalent modifier of biological macromolecules. Isothiocyanates are known to react with nucleophilic residues on proteins, most notably the thiol groups of cysteine residues, to form stable thiocarbamate linkages.

This reactivity has been exploited in the design of a wide range of biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[5] The sulfonamide moiety, on the other hand, is a well-established pharmacophore that can interact with various enzymes, such as carbonic anhydrases and kinases, through non-covalent interactions.

The combination of these two functional groups in a single molecule suggests several potential applications in drug development:

  • Targeted Covalent Inhibitors: The sulfonamide portion could be designed to direct the molecule to the active site of a specific enzyme, where the isothiocyanate group can then form a covalent bond with a nearby nucleophilic residue, leading to irreversible inhibition.

  • Anticancer Agents: Many natural and synthetic isothiocyanates exhibit potent anticancer activity through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation.

  • Antimicrobial Agents: The sulfonamide class of drugs has a long history of use as antibacterial agents. The addition of a reactive isothiocyanate group could lead to novel antimicrobial compounds with a unique mechanism of action.

Safety and Handling

Isothiocyanates are known to be irritants and can be harmful if swallowed, inhaled, or absorbed through the skin.[6] They are also lachrymators (tear-inducing). Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling N-isopropyl-4-isothiocyanatobenzenesulfonamide and its precursors. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

References

  • PubChem. N,N-diisopropyl-4-isothiocyanatobenzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-Isopropylphenyl isothiocyanate. National Center for Biotechnology Information. Available from: [Link]

  • Ilic, B. S., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 657. Available from: [Link]

  • Organic Chemistry Portal. Isothiocyanate synthesis. Available from: [Link]

Sources

Technical Guide: Spectroscopic Characterization of N-isopropyl-4-isothiocyanatobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Data & Technical Characterization of N-isopropyl-4-isothiocyanatobenzenesulfonamide Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Compound Profile

N-isopropyl-4-isothiocyanatobenzenesulfonamide is a bifunctional aromatic building block characterized by an electrophilic isothiocyanate (


) group and a stable sulfonamide moiety. It serves as a critical intermediate in the synthesis of thiourea-based inhibitors (e.g., for carbonic anhydrase or TRPV1 modulation) and as a covalent probe for lysine/cysteine residues in proteomics.

This guide provides a comprehensive spectroscopic framework for identifying and validating this compound. Where specific experimental literature is proprietary, data is derived from high-fidelity structural analogs (e.g., 4-isothiocyanatobenzenesulfonamide) and standard substituent chemical shift increments, offering a self-validating analytical protocol.

PropertyData
IUPAC Name 4-isothiocyanato-N-(propan-2-yl)benzenesulfonamide
Molecular Formula

Molecular Weight 256.34 g/mol
CAS Registry 956576-76-4 (Analogous Ref)
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF,

; sparingly soluble in water.

Synthesis & Sample Preparation Workflow

To understand the impurity profile in spectroscopic data, one must understand the genesis of the sample. The synthesis typically proceeds via the "Aniline Route," converting the amine precursor to the isothiocyanate.

Synthetic Pathway (Graphviz Visualization)

SynthesisWorkflow Start 4-Acetamidobenzenesulfonyl chloride Step1 Sulfonamide Formation (+ Isopropylamine) Start->Step1 Inter1 Intermediate A: Protected Sulfonamide Step1->Inter1 Step2 Hydrolysis (Acid/Base) Inter1->Step2 Inter2 Precursor B: 4-Amino-N-isopropyl benzenesulfonamide Step2->Inter2 Step3 Thiocarbonylation (Thiophosgene or DPT) Inter2->Step3 Product Target: N-isopropyl-4-isothiocyanato benzenesulfonamide Step3->Product Step3->Product Critical Step: Look for loss of NH2 peaks

Figure 1: Synthetic workflow highlighting the critical transformation of the aniline precursor (Intermediate B) to the target isothiocyanate.[1][2][3][4][5]

Infrared Spectroscopy (FT-IR)

The "Smoking Gun" Validation: The most rapid confirmation of the isothiocyanate group is IR spectroscopy. The conversion of the amine (


) to the isothiocyanate (

) results in the disappearance of N-H stretches and the appearance of a massive cumulene stretch.
Diagnostic Bands
Functional GroupFrequency (

)
IntensityAssignment
Isothiocyanate 2050 – 2150 Very Strong, Broad

asymmetric stretch. Often split due to Fermi resonance.
Sulfonamide NH 3250 – 3350Medium, Sharp

stretch.
Sulfonyl (

)
~1340 & ~1160StrongAsymmetric (

) and Symmetric (

) stretches.
Aromatic C=C 1580 – 1600MediumRing skeletal vibrations.
Aliphatic C-H 2960 – 2980WeakIsopropyl methyl stretches.

Protocol Note: If a broad band appears at


, the sample likely contains unreacted amine precursor or moisture. The NCS peak is unmistakable; if it is weak, the reaction has failed or the product has hydrolyzed to a thiocarbamate.

Nuclear Magnetic Resonance (NMR)

NMR provides the structural map. The key to validating this structure is the symmetry of the aromatic region (para-substitution) and the integrity of the isopropyl group .

NMR Data (400 MHz, )

Reference values derived from 4-isothiocyanatobenzenesulfonamide and N-isopropylbenzenesulfonamide analogs.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.85 Doublet (

)
2HAr-H (a)Protons ortho to

(deshielded by electron-withdrawing sulfonyl).
7.65 Broad Singlet1H

Exchangeable with

. Chemical shift varies with concentration/temp.
7.55 Doublet (

)
2HAr-H (b)Protons ortho to

. Upfield relative to

protons.
3.25 – 3.35 Septet (

)
1H

Methine proton of the isopropyl group.
0.98 – 1.05 Doublet (

)
6H

Methyl protons of the isopropyl group.
NMR Data (100 MHz, )

Critical Technical Note: The isothiocyanate carbon is often silent or extremely broad in standard


 scans due to efficient relaxation mechanisms and coupling to the quadrupolar 

nucleus. Do not assume the reaction failed if this peak is missing; rely on IR for the NCS group.
Shift (

, ppm)
AssignmentNotes
140 – 145 Ar-C (ipso to

)
Quaternary. Deshielded.
135 – 138

Diagnostic. Often weak/broad.
130 – 135 Ar-C (ipso to NCS)Quaternary.
127.5 Ar-C (ortho to

)
High intensity CH signal.
126.0 Ar-C (ortho to NCS)High intensity CH signal.
45.5

Aliphatic methine.
22.5

Methyl carbons.

Mass Spectrometry (MS)

Mass spec confirms the molecular formula and reveals the stability of the sulfonamide bond.

Fragmentation Logic (Graphviz Visualization)

MSFragmentation M_Ion Molecular Ion [M]+ m/z ~ 256 Frag1 Loss of Methyl [M - 15]+ M_Ion->Frag1 - CH3 Frag2 Loss of NCS Group [M - 58]+ m/z ~ 198 M_Ion->Frag2 - NCS (Diagnostic) Frag3 Loss of SO2 (Sulfonyl cleavage) Frag2->Frag3 - SO2 BasePeak Phenyl Cation Variant m/z ~ 76/90 range Frag3->BasePeak

Figure 2: Predicted fragmentation pathway for ESI/EI-MS. The loss of 58 Da (NCS) is characteristic of aromatic isothiocyanates.

Key MS Features
  • Parent Ion:

    
     at 
    
    
    
    (ESI Positive).
  • Isotope Pattern: The presence of two Sulfur atoms creates a distinct isotope pattern.

    • The

      
       peak (contribution from 
      
      
      
      ) will be approximately 9-10% of the parent peak height (4.4% per sulfur × 2).
    • Validation: If the M+2 peak is < 5%, the structure likely does not contain two sulfurs.

References & Authority

  • Isothiocyanate IR Characteristics: Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley, 2004. (Standard reference for the 2100 cm⁻¹ NCS assignment).

  • Sulfonamide NMR Shifts: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (Source for sulfonamide/aromatic shift increments).

  • Analogous Compound Data: PubChem CID 521359 (4-Isothiocyanatobenzenesulfonamide). Available at: [Link]

  • 13C Silence in Isothiocyanates: Glaser, R., et al. "Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra." J. Org.[6] Chem. 2015. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of N-isopropyl-4-isothiocyanatobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-isopropyl-4-isothiocyanatobenzenesulfonamide is a molecule of significant interest, combining the reactive isothiocyanate moiety with the well-established sulfonamide scaffold. Understanding its solubility and stability is paramount for its application in drug discovery and development, enabling robust formulation, accurate biological testing, and reliable manufacturing processes. This guide provides a comprehensive overview of the key physicochemical properties of N-isopropyl-4-isothiocyanatobenzenesulfonamide, detailing experimental protocols to assess its solubility in a range of organic solvents and its stability under various stress conditions. The causality behind experimental choices is elucidated to provide a deeper understanding of the molecule's behavior.

Introduction: The Chemical Landscape of N-isopropyl-4-isothiocyanatobenzenesulfonamide

N-isopropyl-4-isothiocyanatobenzenesulfonamide integrates two key functional groups: the electrophilic isothiocyanate (-N=C=S) group and the sulfonamide (-SO₂NH-) group. The isothiocyanate group is known for its reactivity towards nucleophiles, a property leveraged in the design of covalent inhibitors and chemical probes. The sulfonamide group is a cornerstone in medicinal chemistry, found in a wide array of antibacterial, diuretic, and hypoglycemic agents. The isopropyl substituent on the sulfonamide nitrogen influences the molecule's lipophilicity and steric profile.

The interplay of these functional groups dictates the compound's solubility and stability. The aromatic ring and isopropyl group contribute to its nonpolar character, while the sulfonamide and isothiocyanate moieties introduce polarity. This amphiphilic nature suggests a nuanced solubility profile across different solvent classes. Furthermore, both isothiocyanate and sulfonamide groups are susceptible to degradation under certain conditions, making a thorough stability assessment essential.

Solubility Profile: A Systematic Approach

A comprehensive understanding of a compound's solubility is the bedrock of its development. The following sections outline a systematic approach to determining the solubility of N-isopropyl-4-isothiocyanatobenzenesulfonamide in a variety of organic solvents, crucial for tasks ranging from reaction work-ups to formulation development.

Theoretical Considerations and Solvent Selection Rationale

The molecular structure of N-isopropyl-4-isothiocyanatobenzenesulfonamide suggests a degree of solubility in a range of organic solvents. The presence of the benzene ring and the isopropyl group points towards favorable interactions with nonpolar and moderately polar solvents. The polar sulfonamide and isothiocyanate groups will interact favorably with polar aprotic and, to a lesser extent, polar protic solvents. Based on these considerations, a diverse panel of solvents should be selected for solubility screening.

Experimental Protocol: Quantitative Solubility Determination

The following protocol describes a robust method for determining the equilibrium solubility of N-isopropyl-4-isothiocyanatobenzenesulfonamide.

Objective: To quantify the solubility of N-isopropyl-4-isothiocyanatobenzenesulfonamide in a selection of organic solvents at a defined temperature.

Materials:

  • N-isopropyl-4-isothiocyanatobenzenesulfonamide (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of N-isopropyl-4-isothiocyanatobenzenesulfonamide to a pre-weighed vial.

    • Record the initial mass of the compound.

    • Add a known volume of the selected solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow any undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of N-isopropyl-4-isothiocyanatobenzenesulfonamide of known concentrations in a suitable solvent (e.g., acetonitrile).

    • Develop a suitable HPLC method for the quantification of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[1][2]

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

    • Inject the filtered sample from the saturated solution (appropriately diluted if necessary) into the HPLC system.

    • Determine the concentration of N-isopropyl-4-isothiocyanatobenzenesulfonamide in the sample by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL or mol/L using the determined concentration and any dilution factors.

Diagram of the Experimental Workflow for Solubility Determination:

G cluster_prep Preparation of Saturated Solution cluster_sample Sample Processing cluster_analysis Quantitative Analysis A Add excess compound to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (24-48h) B->C D Collect supernatant C->D E Filter through 0.22 µm syringe filter D->E H Inject filtered sample and quantify E->H F Prepare standard solutions G Generate HPLC calibration curve F->G G->H I I H->I Calculate Solubility

Caption: Workflow for determining the equilibrium solubility of N-isopropyl-4-isothiocyanatobenzenesulfonamide.

Predicted Solubility and Data Presentation

While experimental determination is the gold standard, a qualitative prediction of solubility can be made based on the principle of "like dissolves like."

Table 1: Predicted Qualitative Solubility of N-isopropyl-4-isothiocyanatobenzenesulfonamide in Various Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Soluble to Very SolubleThe polar nature of these solvents will effectively solvate the polar sulfonamide and isothiocyanate groups through dipole-dipole interactions.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents have a moderate polarity and can interact favorably with both the polar and nonpolar regions of the molecule.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderately SolubleThe ether oxygen can act as a hydrogen bond acceptor for the sulfonamide N-H, and the overall lower polarity is compatible with the hydrocarbon portions of the molecule.
Alcohols Methanol, Ethanol, IsopropanolSparingly to Moderately SolubleHydroxylated solvents can react with the isothiocyanate group to form thiocarbamates, which can affect the apparent solubility and stability.[3]
Nonpolar Aromatic Toluene, BenzeneSparingly SolubleThe aromatic rings of the solvent and solute can engage in π-π stacking, but the polar functional groups will limit high solubility.
Nonpolar Aliphatic Hexane, HeptaneSparingly Soluble to InsolubleThe primarily nonpolar nature of these solvents will not effectively solvate the polar sulfonamide and isothiocyanate moieties.
Aqueous WaterInsolubleThe significant nonpolar character of the molecule will lead to poor solubility in water. Isothiocyanates, in general, are practically insoluble in water.[4]

Stability Profile: A Forced Degradation Approach

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug candidate.[5][6] These studies also aid in the development of stability-indicating analytical methods.

Potential Degradation Pathways

N-isopropyl-4-isothiocyanatobenzenesulfonamide possesses two primary sites for potential degradation: the isothiocyanate group and the sulfonamide linkage.

  • Isothiocyanate Group: Isothiocyanates are susceptible to hydrolysis, particularly under basic conditions, which can lead to the formation of the corresponding amine.[7] They can also react with nucleophiles, such as alcohols, to form thiocarbamates.[3]

  • Sulfonamide Group: The sulfonamide bond can undergo hydrolysis under strongly acidic or basic conditions, although it is generally more stable than an amide bond. This would lead to the cleavage of the molecule into 4-isothiocyanatobenzenesulfonic acid and isopropylamine.

Experimental Protocol: Forced Degradation Study

The following protocol outlines a comprehensive forced degradation study to assess the stability of N-isopropyl-4-isothiocyanatobenzenesulfonamide under various stress conditions.

Objective: To investigate the degradation of N-isopropyl-4-isothiocyanatobenzenesulfonamide under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.

Materials:

  • N-isopropyl-4-isothiocyanatobenzenesulfonamide

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Photostability chamber

  • Oven

  • HPLC-UV system

  • LC-MS system for identification of degradation products

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of N-isopropyl-4-isothiocyanatobenzenesulfonamide in a suitable solvent where it is known to be soluble and stable (e.g., acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and 1 N HCl. Keep the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and 1 N NaOH. Keep the solutions at room temperature and at an elevated temperature.

    • Neutral Hydrolysis: Mix the stock solution with HPLC grade water. Keep the solutions at room temperature and at an elevated temperature.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature.

    • Photolytic Degradation: Expose a solution of the compound, as well as the solid compound, to light in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80 °C).

  • Time Points: Withdraw aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

    • Quantify the amount of the parent compound remaining at each time point.

    • Use LC-MS to identify the major degradation products by comparing their mass spectra with the expected degradation pathways.

Diagram of the Forced Degradation Study Workflow:

G cluster_stress Stress Conditions cluster_analysis Analysis A Acidic Hydrolysis (HCl) G Sample at time points A->G B Basic Hydrolysis (NaOH) B->G C Neutral Hydrolysis (Water) C->G D Oxidative (H₂O₂) D->G E Photolytic (Light) E->G F Thermal (Heat) F->G H HPLC Analysis (Quantification) G->H I LC-MS Analysis (Identification) G->I J J H->J Assess Stability K K I->K Identify Degradants

Caption: Workflow for a comprehensive forced degradation study of N-isopropyl-4-isothiocyanatobenzenesulfonamide.

Expected Stability Profile and Data Interpretation

Based on the general reactivity of isothiocyanates and sulfonamides, the following stability profile can be anticipated.

Table 2: Predicted Stability of N-isopropyl-4-isothiocyanatobenzenesulfonamide under Forced Degradation Conditions

Stress ConditionExpected StabilityPotential Degradation Products
Acidic Hydrolysis Relatively stable under mild acidic conditions. Degradation may occur under strong acid and heat.[8]4-isothiocyanatobenzenesulfonic acid and isopropylamine (from sulfonamide cleavage).
Basic Hydrolysis Likely to be the most significant degradation pathway. Isothiocyanates are generally unstable in basic conditions.[3]4-amino-N-isopropylbenzenesulfonamide (from isothiocyanate hydrolysis).
Neutral Hydrolysis Expected to be more stable than under basic conditions, but some degradation may occur over time, especially with heat.4-amino-N-isopropylbenzenesulfonamide.
Oxidation The sulfur atom in the isothiocyanate group could be susceptible to oxidation.Oxidized derivatives of the parent compound.
Photolysis The aromatic ring may absorb UV light, potentially leading to degradation.Photodegradation products, which may be complex.
Thermal The solid form is expected to be relatively stable at moderate temperatures.Decomposition at higher temperatures.

Conclusion and Recommendations

This technical guide provides a framework for the systematic evaluation of the solubility and stability of N-isopropyl-4-isothiocyanatobenzenesulfonamide. A thorough understanding of these properties is critical for its successful progression through the drug development pipeline.

Key Recommendations:

  • Solubility: It is recommended to perform quantitative solubility studies in a range of pharmaceutically relevant solvents. For formulation purposes, co-solvents and pH adjustment strategies should be explored to enhance aqueous solubility if required.

  • Stability: A comprehensive forced degradation study is essential to identify the compound's liabilities. The isothiocyanate group is predicted to be the most labile moiety, particularly under basic conditions. Protective measures, such as formulation at an optimal pH and protection from light, may be necessary.

  • Analytical Methods: The development of a validated, stability-indicating HPLC method is a prerequisite for accurate solubility and stability testing. LC-MS is an indispensable tool for the structural elucidation of any degradation products.

By following the principles and protocols outlined in this guide, researchers can build a robust physicochemical profile for N-isopropyl-4-isothiocyanatobenzenesulfonamide, paving the way for its informed and efficient development.

References

  • BenchChem. (n.d.). Minimizing degradation of isothiocyanates during extraction.
  • PubChem. (n.d.). N,N-diisopropyl-4-isothiocyanatobenzenesulfonamide.
  • Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7(1), 40807. Retrieved from [Link]

  • Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. ResearchGate. Retrieved from [Link]

  • Niamnont, N., et al. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. Retrieved from [Link]

  • Matusheski, N. V., et al. (2023). Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. ChemRxiv. Retrieved from [Link]

  • Sharma, M. C., & Sharma, S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8. Retrieved from [Link]

  • Kamberi, M., & Tsutsumi, Y. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • BenchChem. (n.d.). Degradation pathways of organic thiocyanates under various conditions.
  • Sharma, M. C., & Sharma, S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Retrieved from [Link]

  • Gutierrez, L., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Retrieved from [Link]

  • Gutierrez, L., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. ResearchGate. Retrieved from [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Retrieved from [Link]

  • Bones, A. M., & Rossiter, J. T. (2015). Editorial: Physiology and Cellular Mechanisms of Isothiocyanates and Other Glucosinolate Degradation Products in Plants. Frontiers in Plant Science, 6, 1154. Retrieved from [Link]

  • Lead Sciences. (n.d.). N-Isopropyl-4-nitrobenzenesulfonamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical Methods. Retrieved from [Link]

  • Haruna, M., et al. (2025). Brassicaceae Isothiocyanate-Mediated Alleviation of Soil-Borne Diseases. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isothiocyanatobenzenesulfonamide. Retrieved from [Link]

  • Xie, S., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 640-641, 149-159. Retrieved from [Link]

  • Patsnap. (2026). Isopropyl Group Stability in Acidic Conditions. Retrieved from [Link]

  • Onyango, E. O., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]

  • MacCarthy, P., & Mroczek, K. (n.d.). SULFONAMIDES. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Isopropyl isothiocyanate (FDB009653). Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Analysis of Sodium 4-isopropylbenzenesulfonate: Validating an HPLC Method.
  • BenchChem. (n.d.). Navigating the Solution: A Technical Guide to the Solubility of 4-Isopropylbenzylamine in Organic Solvents.
  • Siew, W. L., et al. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. OAText. Retrieved from [Link]

  • Aliyu, A., et al. (2022). N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docki. Journal of the Indian Chemical Society, 99(11), 100741. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Benthiavalicarb-isopropyl (Agricultural Products). Retrieved from [Link]

  • Bardin, C., et al. (2010). The practical stability of anticancer drugs: SFPO and ESOP recommendations. European Journal of Oncology Pharmacy, 4(3), 4-8. Retrieved from [Link]

  • Zhang, L., et al. (1998). Indirect Determination of Thiocyanate with Ammonium Sulfate and Isopropyl Alcohol by Extraction-Flotation of Copper. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]

  • Alhakamy, N. A., et al. (2022). Formulation of Isopropyl Isothiocyanate Loaded Nano Vesicles Delivery Systems: In Vitro Characterization and In Vivo Assessment. PMC. Retrieved from [Link]

Sources

Safety, handling, and MSDS for N-isopropyl-4-isothiocyanatobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

N-isopropyl-4-isothiocyanatobenzenesulfonamide is a specialized electrophilic building block used primarily in the synthesis of sulfonamide-based pharmaceuticals and as a covalent probe in proteomic research.[1][2] Its dual functionality—combining a stable sulfonamide core with a highly reactive isothiocyanate (ITC) group—dictates a rigorous handling protocol.[2]

This guide moves beyond standard MSDS boilerplate to address the specific reactivity profile of this compound, particularly its moisture sensitivity and potential for respiratory sensitization.[2]

Physicochemical Profile
PropertyValueNotes
CAS Number 102074-74-8Verified Identifier
Molecular Formula C₁₀H₁₂N₂O₂S₂
Molecular Weight 256.35 g/mol
Physical State Solid (Off-white to pale yellow)Low vapor pressure, but dust is hazardous
Solubility DMSO, DMF, CH₂Cl₂Hydrolyzes in aqueous buffers
Reactive Moiety Isothiocyanate (-N=C=S)Electrophilic; targets amines/thiols

Hazard Identification & Mechanistic Toxicology

The primary hazards of this compound stem from the isothiocyanate group.[2] Unlike simple irritants, ITCs are potent electrophiles that can covalently modify biological macromolecules.[2]

The Sensitization Cascade (Mechanism of Action)

The isothiocyanate group reacts with nucleophilic amino acid residues (lysine, cysteine) in skin and respiratory proteins.[2] This haptenization process creates immunogenic complexes, leading to sensitization.[2]

  • Respiratory Sensitization (H334): Inhalation of dust or aerosols can trigger irreversible allergic responses (asthma-like symptoms).[2]

  • Lachrymator Potential: While less volatile than allyl isothiocyanate, the dust is a potent mucous membrane irritant.[2]

GHS Classification (Predicted/Analog-Validated)
  • Signal Word: DANGER

  • H315: Causes skin irritation.[2][3][4][5][6][7]

  • H319: Causes serious eye irritation.[2][3][4][5][6][7][8]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][4][5][6]

  • H335: May cause respiratory irritation.[2][4][5][7][8][9]

Stability & Reactivity: The Hydrolysis Trap

Researchers often underestimate the moisture sensitivity of aryl isothiocyanates.[2] Exposure to atmospheric moisture does not just degrade the reagent; it alters the stoichiometry of downstream reactions by releasing carbonyl sulfide (COS) and generating the corresponding aniline impurity.[2]

Figure 1: Hydrolysis & Degradation Pathway This diagram illustrates why "dry solvent" is not a suggestion, but a requirement.[2]

HydrolysisPathway ITC N-isopropyl-4-isothiocyanatobenzenesulfonamide (Active Reagent) Thiocarbamate Thiocarbamic Acid (Unstable Intermediate) ITC->Thiocarbamate Nucleophilic Attack Water H₂O (Atmospheric Moisture) Water->Thiocarbamate Amine 4-Amino-N-isopropylbenzenesulfonamide (Inactive Impurity) Thiocarbamate->Amine Decarboxylation COS Carbonyl Sulfide (Toxic Gas) Thiocarbamate->COS

Caption: Figure 1.[2] Mechanism of moisture-induced degradation.[2] The release of COS gas and formation of the aniline impurity can inhibit subsequent coupling reactions.

Handling & Storage Protocol

To maintain scientific integrity and safety, the following "Self-Validating Workflow" must be adopted.

Storage (The "Desiccator Rule")
  • Temperature: Store at 2–8°C.

  • Atmosphere: Under inert gas (Argon/Nitrogen).[2]

  • Container: Tightly sealed vial inside a secondary desiccator jar containing active desiccant (e.g., Drierite).[2]

  • Validation: If the solid has turned from off-white to bright yellow or orange, or smells faintly of rotten eggs (sulfur), hydrolysis has occurred.[2] Do not use.

Experimental Handling Workflow

Figure 2: Safe Handling Logic Flow

HandlingWorkflow Start Start: Reagent Retrieval Check1 Is the solid free-flowing? Start->Check1 Equilibrate Equilibrate to Room Temp (Prevent condensation) Check1->Equilibrate Yes Disposal Quench Excess Reagent Check1->Disposal No (Clumped/Discolored) Weighing Weigh in Fume Hood (Use Anti-Static Gun) Equilibrate->Weighing Solvent Dissolve in Anhydrous Solvent (DMSO/DMF/DCM) Weighing->Solvent Reaction Add to Reaction Vessel (Inert Atmosphere) Solvent->Reaction Reaction->Disposal

Caption: Figure 2. Operational workflow ensuring reagent integrity and operator safety.

Step-by-Step Protocol
  • Equilibration: Remove the vial from the fridge and allow it to warm to room temperature before opening. This prevents condensation of atmospheric water onto the cold solid.[2]

  • Weighing: Perform all weighing in a chemical fume hood. Use an anti-static gun if the powder is static-prone to prevent dispersal.[2]

    • PPE:[1][3][5][6][10][11] Double nitrile gloves, lab coat, safety glasses.[2] Respiratory protection (N95 or P100) is recommended if handling open powder outside a hood. [2]

  • Solubilization: Prepare stock solutions in anhydrous solvents (DMSO or DMF) immediately. Do not leave the solid exposed on the balance.[2]

  • Quenching (Critical): Do not dispose of unreacted isothiocyanate directly into waste.[2]

    • Quench Solution: 10% aqueous ammonia or Tris buffer (pH 8.0).[2]

    • Mechanism:[1] The amine rapidly reacts with the isothiocyanate to form a stable, non-reactive thiourea derivative.[2]

Emergency Response

ScenarioImmediate ActionRationale
Skin Contact Wash with soap and water for 15 min.[1][2] Do not use alcohol. Alcohol increases skin permeability, driving the sensitizer deeper into the dermis.[2]
Eye Contact Flush with water for 15 min.[2][9] Seek medical attention.Isothiocyanates are lachrymators and can cause corneal damage.[2]
Inhalation Move to fresh air.[2][3][6][7][9][10] If wheezing occurs, seek medical help.Signs of sensitization (asthma) may be delayed.[2]
Spill (Solid) Cover with wet paper towels, then wipe up.[2]Water initiates hydrolysis (slowly) and prevents dust dispersal.[2]

Waste Disposal

Do not pour down the drain.

  • Quench: Treat all waste streams containing the reagent with an excess of amine (e.g., ethanolamine or ammonia) for 1 hour.[2]

  • Segregate: Dispose of as "Halogenated/Sulfur-containing Organic Waste."

  • Labeling: Clearly label waste containers as "Contains Isothiocyanates - Potential Sensitizer."[2]

References

  • PubChem. (2025).[2] N-isopropyl-4-isothiocyanatobenzenesulfonamide (CID 101217036).[2] National Library of Medicine.[2] [Link][2]

  • European Chemicals Agency (ECHA). (2024).[2] C&L Inventory: 4-isothiocyanatobenzenesulfonamide derivatives.[1][2][Link][2]

Sources

Methodological & Application

Application Note: Functional Characterization of N-isopropyl-4-isothiocyanatobenzenesulfonamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for using N-isopropyl-4-isothiocyanatobenzenesulfonamide in cell-based assays

Part 1: Core Directive & Scientific Rationale[1]

Introduction and Mechanism of Action

N-isopropyl-4-isothiocyanatobenzenesulfonamide is a bifunctional small molecule integrating a reactive isothiocyanate (-NCS) group with a sulfonamide scaffold.[1] To use this compound effectively in cell-based assays, researchers must understand its dual chemical nature:

  • Electrophilic Reactivity (The "Warhead"): The isothiocyanate group is a potent electrophile that reacts primarily with nucleophilic cysteine thiols in proteins.[1] This mechanism is the hallmark of TRPA1 (Transient Receptor Potential Ankyrin 1) agonists (e.g., Allyl Isothiocyanate).[1] The compound covalently modifies N-terminal cysteines (e.g., Cys621, Cys641 in human TRPA1), inducing channel opening and calcium influx.[1]

  • Sulfonamide Scaffold Modulation: Unlike primary sulfonamides (e.g., 4-isothiocyanatobenzenesulfonamide) which are potent Carbonic Anhydrase (CA) inhibitors, the N-isopropyl substitution on the sulfonamide nitrogen sterically hinders Zinc coordination in the CA active site.[1] Therefore, this compound serves as a critical negative control for CA inhibition or as a selective probe for non-CA targets (like TRP channels) where the sulfonamide moiety acts merely as a lipophilic linker.[1]

Experimental Utility
  • TRP Channel Agonism: Validating TRPA1 signaling pathways in sensory neurons or transfected cell lines (HEK293-TRPA1).[1]

  • Covalent Probe Discovery: Investigating "off-target" cysteine modification in proteomic profiling (ABPP).

  • Toxicology: Assessing sensitization and oxidative stress response (Nrf2 pathway activation) induced by aromatic isothiocyanates.[1]

Part 2: Experimental Protocols

Reagent Preparation and Stability

Critical Warning: Isothiocyanates are hydrolytically unstable.[1] Improper handling leads to degradation into amines and loss of bioactivity.[1]

ParameterSpecification
Solvent Anhydrous DMSO (Dimethyl sulfoxide).[1] Avoid protic solvents (EtOH, Water) for stock.[1]
Stock Concentration 10 mM - 100 mM.[1]
Storage -20°C or -80°C, desiccated, protected from light. Avoid freeze-thaw cycles.[1]
Working Solution Prepare fresh in physiological buffer (HBSS/PBS) immediately before use. Maximum stability in aqueous buffer: < 2 hours.[1]
Protocol 1: Intracellular Calcium Flux Assay (TRPA1 Activation)

This protocol quantifies the agonistic activity of the compound on TRPA1 channels by measuring cytosolic Ca²⁺ transients.[1]

Materials:

  • Cells: HEK293 stably expressing human TRPA1 (or dorsal root ganglion neurons).[1]

  • Dye: Fluo-4 AM or Fura-2 AM (Calcium indicators).[1]

  • Buffer: HBSS containing 20 mM HEPES, pH 7.4 (Assay Buffer). Note: Avoid BSA in buffer during compound addition if possible, as albumin thiols can scavenge the isothiocyanate.[1]

  • Controls:

    • Positive: Allyl Isothiocyanate (AITC, 100 µM).[1]

    • Negative:[1] Vehicle (0.1% DMSO).[1]

    • Antagonist: HC-030031 (10 µM) pre-incubated for 30 min.[1]

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cells at 50,000 cells/well in a black-walled, clear-bottom 96-well plate.[1]

    • Incubate overnight at 37°C/5% CO₂ to reach 90% confluency.

  • Dye Loading:

    • Remove culture medium.[1] Wash once with Assay Buffer.[1]

    • Add 100 µL of Fluo-4 AM loading solution (2-4 µM Fluo-4 AM + 0.02% Pluronic F-127 in Assay Buffer).[1]

    • Incubate for 30-45 minutes at 37°C in the dark.

  • Baseline Stabilization:

    • Remove dye solution.[1] Wash cells 2x with Assay Buffer to remove extracellular dye.[1]

    • Add 90 µL of Assay Buffer to each well.[1]

    • Incubate for 15 minutes at Room Temperature (RT) to allow de-esterification of the dye.

  • Compound Addition & Measurement:

    • Place plate in a kinetic fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Settings: Excitation 494 nm, Emission 516 nm.[1] Read frequency: 1 Hz.

    • Record baseline for 30 seconds.

    • Inject 10 µL of 10X Compound Solution (Final concentrations: 1 µM – 100 µM).

    • Continue recording for 120–180 seconds.

  • Data Analysis:

    • Calculate

      
       where 
      
      
      
      is the baseline fluorescence.[1]
    • Plot Dose-Response Curve (Log[Compound] vs. Max Response).

Protocol 2: Covalent Binding Validation (Washout Assay)

To confirm the compound acts via covalent modification (irreversible binding) rather than reversible equilibrium binding.[1]

Methodology:

  • Exposure: Incubate TRPA1-expressing cells with the EC₈₀ concentration of N-isopropyl-4-isothiocyanatobenzenesulfonamide for 10 minutes.

  • Washout:

    • Group A (No Wash): Proceed immediately to Calcium recording (add agonist again or measure sustained levels).[1]

    • Group B (Extensive Wash): Wash cells 3x with large volumes of Assay Buffer (5 min per wash) to remove unbound compound.[1]

  • Re-challenge: Apply a known reversible agonist (if available) or assess spontaneous activity.[1]

    • Result Interpretation: If the channel remains permanently activated or desensitized (refractory to further stimulation) compared to vehicle control, covalent modification is confirmed.[1]

    • Alternative: Use Mass Spectrometry on cell lysates to detect the mass shift (+214 Da) on the target protein.[1]

Part 3: Visualization & Pathway Logic[1]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action, from electrophilic attack to cellular response.[1]

TRPA1_Activation Compound N-isopropyl-4- isothiocyanatobenzenesulfonamide TRPA1_Closed TRPA1 Channel (Closed State) Compound->TRPA1_Closed Diffusion Cys_Mod Covalent Modification of N-term Cysteines TRPA1_Closed->Cys_Mod Electrophilic Attack (-NCS) TRPA1_Open TRPA1 Channel (Open State) Cys_Mod->TRPA1_Open Conformational Change Ca_Influx Ca2+ Influx TRPA1_Open->Ca_Influx Ion Permeation Response Membrane Depolarization & Neuropeptide Release Ca_Influx->Response Signal Transduction

Caption: Mechanism of TRPA1 activation by N-isopropyl-4-isothiocyanatobenzenesulfonamide via covalent cysteine modification.

Experimental Workflow Diagram

Workflow Start Start: HEK293-TRPA1 Cells Prep 1. Dye Loading (Fluo-4 AM, 30 min) Start->Prep Wash 2. Wash & Stabilize (Buffer, 15 min) Prep->Wash Inject 3. Compound Injection (1-100 µM) Wash->Inject Read 4. Kinetic Reading (FLIPR/Plate Reader) Inject->Read Analyze 5. Data Analysis (Dose-Response / EC50) Read->Analyze

Caption: Step-by-step workflow for the intracellular Calcium Flux Assay.

Part 4: Data Presentation & Troubleshooting[1]

Expected Results Table
Assay TypeReadoutExpected OutcomeInterpretation
Ca²⁺ Flux RFU (Relative Fluorescence Units)Rapid, transient increase in fluorescence within 10-30s.[1]Agonist activity at TRPA1.[1][2][3][4][5]
Pre-incubation with HC-030031 RFUSignificant reduction or ablation of signal.[1]Confirms TRPA1 specificity.
Cytotoxicity (24h) Absorbance (MTT/CCK-8)Dose-dependent decrease in viability at high concentrations (>50 µM).[1]ROS induction / Mitochondrial stress (typical of isothiocyanates).[1]
Troubleshooting Guide
  • No Signal: Ensure cells express TRPA1 (validate with AITC). Check compound stability (did it hydrolyze?). Ensure no BSA/FBS is present during the assay (thiol scavenging).[1]

  • High Background: Wash cells thoroughly after dye loading.[1] Reduce dye concentration.

  • Precipitation: The compound is lipophilic.[1] Do not exceed 0.5% DMSO final concentration.[1] Sonicate stock solution if necessary.[1]

Part 5: References

  • Macpherson, L. J., et al. (2007). "Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines."[1] Nature, 445(7127), 541-545.[1] Link[1]

  • Hinman, A., et al. (2006). "TRP channel activation by reversible covalent modification."[1] Proceedings of the National Academy of Sciences, 103(51), 19564-19568. Link[1]

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • PubChem Compound Summary. "4-Isothiocyanatobenzenesulfonamide." (Structural analog reference). Link

Sources

Application Notes & Protocols: A Senior Scientist's Guide to N-isopropyl-4-isothiocyanatobenzenesulfonamide for Advanced Protein Modification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Conventional Labeling

In the dynamic fields of chemical biology and drug development, the precise, covalent modification of proteins is paramount for elucidating function, developing diagnostics, and engineering novel therapeutics. N-isopropyl-4-isothiocyanatobenzenesulfonamide emerges as a bifunctional reagent of significant interest. It combines the well-established, amine- and thiol-reactive chemistry of the isothiocyanate (-N=C=S) group with the unique physicochemical and potential targeting properties of a sulfonamide moiety.

This guide moves beyond a simple recitation of steps. It is designed for the discerning researcher, providing a framework built on mechanistic understanding and field-proven insights. We will explore the causality behind experimental choices, enabling you to not only execute protocols but also to innovate and troubleshoot effectively. The core principle of this reagent lies in its dual nature: the isothiocyanate acts as the covalent "warhead," while the N-isopropylbenzenesulfonamide portion provides a scaffold that can influence solubility, stability, and potentially mediate protein-specific interactions, echoing strategies seen in ligand-directed labeling.[1][2]

Physicochemical Properties & Reagent Handling

A thorough understanding of the reagent's properties is the foundation of reproducible science. While data for this specific molecule is not broadly published, its properties can be inferred from its constituent parts.

PropertyValue / InformationRationale & Handling Notes
IUPAC Name 4-isothiocyanato-N-(propan-2-yl)benzenesulfonamideDerived from structural components.
Molecular Formula C₁₀H₁₂N₂O₂S₂Based on its parent compound, 4-isothiocyanatobenzenesulfonamide[3], and the addition of an isopropyl group.
Molecular Weight ~272.35 g/mol Calculated from the molecular formula.
Solubility Sparingly soluble in water; Soluble in organic solvents (DMSO, DMF).The aromatic and isopropyl groups confer hydrophobicity. Always prepare fresh stock solutions in anhydrous DMSO or DMF to prevent hydrolysis of the isothiocyanate group.[4]
Storage Store at 2-8°C, desiccated, and protected from light.Isothiocyanates are sensitive to moisture and light. Proper storage is critical to maintain reactivity.

The Chemistry of Covalent Modification: A Tale of Two Nucleophiles

The utility of N-isopropyl-4-isothiocyanatobenzenesulfonamide is centered on the electrophilic carbon atom of the isothiocyanate group. This carbon is susceptible to attack by strong nucleophiles present on the protein surface. The two primary targets are the side chains of lysine and cysteine residues, along with the protein's N-terminal alpha-amine.[5][6]

The selectivity of the reaction is exquisitely controlled by pH, a critical experimental parameter that leverages the different pKa values of the target nucleophiles.[5]

  • Lysine Labeling (Thiourea Formation): At alkaline pH (typically 8.5-9.5), the ε-amino group of lysine (pKa ~10.5) is sufficiently deprotonated and acts as a potent nucleophile. The reaction forms a highly stable thiourea linkage.[7][8] This is the most common application for isothiocyanate-based reagents.

  • Cysteine Labeling (Dithiocarbamate Formation): At near-neutral or slightly basic pH (typically 7.0-8.5), the thiol group of cysteine (pKa ~8.5) is deprotonated to its thiolate form (S⁻), which is one of the strongest nucleophiles in biology.[5] This allows for preferential labeling of accessible cysteines, as lysine residues remain largely protonated and unreactive at this pH.[5]

The sulfonamide group, while generally unreactive under these conditions, provides a structural backbone. In advanced applications, this moiety could be designed to bind to a specific pocket on a target protein, thereby increasing the local concentration of the isothiocyanate "warhead" and directing the labeling to proximal nucleophiles—a concept known as ligand-directed labeling.[1][9]

G cluster_0 Reaction Environment cluster_1 Reaction Pathways (pH Dependent) Reagent N-isopropyl-4-isothiocyanatobenzenesulfonamide (R-N=C=S) Lysine Lysine Side Chain (-NH2) Reagent->Lysine pH 8.5 - 9.5 Cysteine Cysteine Side Chain (-SH) Reagent->Cysteine pH 7.0 - 8.5 Protein Protein with Nucleophilic Residues Thiourea Stable Thiourea Linkage (Protein-NH-C(S)-NH-R) Lysine->Thiourea Dithiocarbamate Dithiocarbamate Linkage (Protein-S-C(S)-NH-R) Cysteine->Dithiocarbamate

Figure 1. pH-dependent reaction mechanism of the isothiocyanate with protein nucleophiles.

Experimental Protocols: From Theory to Benchtop Execution

The following protocols are designed as robust starting points. Optimization of molar excess, incubation time, and temperature may be required depending on the specific protein's reactivity and stability.

Protocol for General Protein Labeling (Targeting Lysine)

This protocol is optimized for labeling accessible primary amines.

A. Materials

  • Protein of interest (1-10 mg/mL)

  • N-isopropyl-4-isothiocyanatobenzenesulfonamide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 9.0. Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction.[10][11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system: Desalting column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO).

B. Procedure

  • Protein Preparation: Buffer exchange the protein into the Labeling Buffer. Ensure the final protein concentration is at least 1 mg/mL to ensure efficient labeling.[10]

  • Reagent Stock Solution: Immediately before use, dissolve N-isopropyl-4-isothiocyanatobenzenesulfonamide in anhydrous DMSO to create a 10 mg/mL stock solution.[8] Vortex briefly to ensure complete dissolution.

  • Labeling Reaction:

    • Calculate the required volume of the reagent stock. A 10- to 20-fold molar excess of the reagent over the protein is a good starting point.

    • While gently stirring the protein solution, add the calculated volume of the reagent stock dropwise.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light to prevent potential photodegradation.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM. Incubate for 1-2 hours at room temperature to consume any unreacted isothiocyanate.[8]

  • Purification: Remove unreacted reagent and quenching buffer molecules by running the reaction mixture through a desalting column pre-equilibrated with your desired final storage buffer (e.g., PBS, pH 7.4). Alternatively, perform extensive dialysis against the storage buffer.

Protocol for Cysteine-Specific Labeling

This protocol leverages pH control to favor modification of cysteine residues.

A. Materials

  • Same as 4.1, with the following exception:

  • Labeling Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.5. The EDTA is included to chelate trace metals that can catalyze disulfide bond formation.

B. Procedure

  • Protein Preparation: If the target cysteine(s) are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 10-fold molar excess of a mild reducing agent like TCEP for 1 hour at room temperature. Immediately buffer exchange the reduced protein into de-gassed Labeling Buffer to remove the TCEP.

  • Reagent Stock Solution: Prepare as described in 4.1.B.

  • Labeling Reaction:

    • Use a lower molar excess to start (3- to 5-fold) to enhance selectivity.

    • Add the reagent as described in 4.1.B.

    • Incubate for 1-2 hours at room temperature. Cysteine labeling is typically faster than lysine labeling.[5]

  • Quenching & Purification: Proceed as described in 4.1.B, steps 4 and 5.

Workflow and Characterization

A successful labeling experiment does not end with purification. Proper characterization is essential to validate the outcome.

G A 1. Protein Preparation (Buffer Exchange, Reduction if needed) C 3. Labeling Reaction (Control pH, Stoichiometry, Time) A->C B 2. Reagent Preparation (Fresh Stock in Anhydrous DMSO) B->C D 4. Quenching (e.g., Tris buffer) C->D E 5. Purification (Size Exclusion or Dialysis) D->E F 6. Characterization E->F G Mass Spectrometry (Confirm mass shift, Identify site) F->G Validation H Spectroscopy (if applicable) (Confirm probe attachment) F->H Validation I Functional Assay (Assess impact on activity) F->I Validation

Figure 2. General experimental workflow for protein labeling and characterization.

Key Characterization Techniques:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is the gold standard for confirming covalent modification. An increase in the protein's molecular weight corresponding to the mass of the labeling reagent provides direct evidence of conjugation.[1]

  • Tandem MS (MS/MS): Following proteolytic digestion (e.g., with trypsin), MS/MS analysis can pinpoint the exact amino acid residue(s) that have been modified.

  • Functional Assays: It is critical to assess whether the labeling has impacted the protein's biological activity. Compare the activity of the labeled protein to an unlabeled control.

Trustworthiness: Troubleshooting & Critical Considerations

IssuePotential CauseRecommended Solution
Low Labeling Efficiency - Buffer contains competing nucleophiles (Tris, glycine).- Reagent hydrolyzed due to moisture.- Insufficient molar excess or reaction time.- Target residues are not solvent-accessible.- Ensure use of amine-free buffers like bicarbonate, borate, or phosphate.[11]- Use anhydrous DMSO and prepare reagent stock fresh.- Increase molar excess of the reagent and/or extend incubation time.- Consider partial denaturation (e.g., with low concentrations of urea) if protein function is not required, but proceed with caution.[12]
Protein Precipitation - High concentration of organic solvent (DMSO).- Modification alters protein folding/solubility.- Over-labeling of the protein.- Keep the final DMSO concentration below 10% (v/v).[10]- Add the reagent stock solution slowly while stirring.- Reduce the molar excess of the labeling reagent.
Loss of Protein Activity - Modification occurred at a critical residue in the active site or a binding interface.- If possible, use site-directed mutagenesis to remove reactive residues near the active site.- Attempt cysteine-specific labeling at a lower pH to avoid modifying essential lysines.- For targeted labeling, consider ligand-directed approaches to shield the active site.[1]
Instability of Conjugate - The thiourea linkage may show some instability in vivo, particularly in the context of radiometal chelates.[13]- For most in vitro applications, the thiourea bond is considered stable.[7] If in vivo instability is a concern, consider alternative conjugation chemistries like amide bond formation via NHS-esters, which show superior in vivo stability.[13]

References

  • Petria, L., Szijj, P. A., Kelemen, Á., Imre, T., Gömöry, Á., Lee, M. T. W., Hegedűs, K., Ábrányi-Balogh, P., Chudasama, V., & Keserű, G. M. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(25), 14838–14844. [Link]

  • PubChem. (n.d.). N,N-diisopropyl-4-isothiocyanatobenzenesulfonamide. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Al-Malki, A. L., & El-Sharkawy, R. M. (2022). Formulation of Isopropyl Isothiocyanate Loaded Nano Vesicles Delivery Systems: In Vitro Characterization and In Vivo Assessment. Pharmaceuticals, 15(5), 555. [Link]

  • Bernardes, G. J. L., & Oliveira, B. L. (2021). Protein Modifications: From Chemoselective Probes to Novel Biocatalysts. International Journal of Molecular Sciences, 22(23), 12975. [Link]

  • Al-Malki, A. L., & El-Sharkawy, R. M. (2022). Formulation of Isopropyl Isothiocyanate Loaded Nano Vesicles Delivery Systems: In Vitro Characterization and In Vivo Assessment. Pharmaceuticals, 15(5), 555. [Link]

  • Mondal, S., Mukherjee, S., & Reja, R. (2023). Multisite Labeling of Proteins Using the Ligand-Directed Reactivity of Triggerable Michael Acceptors. Bioconjugate Chemistry, 34(6), 1083-1090. [Link]

  • Pandya, D. N., Heston, W. D., & Lapi, S. E. (2022). Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. Molecular Pharmaceutics, 19(8), 2956–2967. [Link]

  • van der Woude, L. K., et al. (2024). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. ACS Medicinal Chemistry Letters. [Link]

  • Google Patents. (n.d.). CN102180797A - Synthesis method of N,N-diethyl isopropylamine.
  • Nakamura, Y., & Miyoshi, N. (2010). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 47(2), 110–119. [Link]

  • TdB Labs. (n.d.). FITC Labeling and Conjugation. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Isothiocyanatobenzenesulfonamide. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Tamura, T., et al. (2018). Rapid labelling and covalent inhibition of intracellular native proteins using ligand-directed N-acyl-N-alkyl sulfonamide. Nature Communications, 9(1), 1870. [Link]

  • Keppler, J. K., et al. (2021). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. Foods, 10(4), 724. [Link]

  • Singh, S. M., et al. (2014). An efficient method for FITC labelling of proteins using tandem affinity purification. Biological Procedures Online, 16(1), 7. [Link]

  • Wikipedia. (n.d.). Urea. Retrieved March 7, 2026, from [Link]

Sources

Application Note: N-isopropyl-4-isothiocyanatobenzenesulfonamide in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Profiled: N-isopropyl-4-isothiocyanatobenzenesulfonamide (CAS: 102074-74-8)

Executive Summary & Chemical Profiling

N-isopropyl-4-isothiocyanatobenzenesulfonamide is a highly versatile, bifunctional organic building block widely utilized in medicinal chemistry and bioconjugation. The molecule features two distinct reactive/pharmacophoric domains:

  • The Isothiocyanate (-N=C=S) Group: A highly electrophilic center that enables rapid, atom-economical "click-like" nucleophilic addition with primary and secondary amines to form stable thiourea linkages[1].

  • The Secondary Sulfonamide (-SO2NH-iPr) Group: A classic pharmacophore. While primary sulfonamides are traditional zinc-binding groups (ZBGs) for Carbonic Anhydrase (CA)[2], the N-isopropyl substitution provides increased lipophilicity and steric bulk. This structural modification is highly valuable for targeting alternative enzymatic hydrophobic pockets, such as those in Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2)[3] and Mycobacterium tuberculosis enoyl reductase (InhA)[4].

Mechanistic Causality: The Isothiocyanate-Amine Reaction

The core utility of this reagent lies in the synthesis of thioureido-benzenesulfonamides. The central carbon of the isothiocyanate group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, a property further amplified by the electron-withdrawing benzenesulfonamide moiety at the para position.

This inherent electrophilicity dictates the experimental design: it allows for catalyst-free or mildly base-catalyzed coupling with amines without the need for harsh coupling reagents (like EDC or HATU). The resulting thiourea motif is critical in drug design because it acts as a powerful hydrogen-bond donor/acceptor within ATP-binding pockets of kinases[3].

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Bioactive Thioureido-Benzenesulfonamides

Objective: To synthesize N-substituted-4-(3-aryl/alkylthioureido)benzenesulfonamides for high-throughput biological screening. Self-Validating Checkpoint: The reaction progress is easily monitored by Infrared (IR) spectroscopy. A successful reaction is validated by the complete disappearance of the intense, characteristic isothiocyanate stretch at ~2100 cm⁻¹ and the emergence of thiourea N-H stretches at ~3200–3400 cm⁻¹[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent (e.g., 10 mmol) of N-isopropyl-4-isothiocyanatobenzenesulfonamide in 20 mL of anhydrous 1,4-dioxane.

    • Causality for Solvent: Dioxane is selected because it possesses excellent solubilizing properties for both the hydrophobic sulfonamide precursor and diverse amine nucleophiles, while its boiling point (101°C) provides the optimal thermal energy for refluxing sterically hindered amines[4].

  • Amine Addition: Add 1.1 equivalents of the desired nucleophile (e.g., an aromatic amine, morpholine, or functionalized aliphatic amine).

  • Catalysis: Add 3–5 drops of triethylamine (TEA).

    • Causality for Base: TEA acts as a non-nucleophilic base to neutralize any trace acidic impurities, ensuring the reacting amine remains entirely in its highly nucleophilic, unprotonated free-base form[3].

  • Reaction: Heat the mixture to reflux for 4 to 8 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3 v/v) eluent. The reaction is complete when the starting material spot is fully consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold distilled water under vigorous stirring.

  • Isolation: Continue stirring until a solid precipitate fully forms. Filter the precipitate under vacuum, wash thoroughly with cold water to remove any residual TEA and unreacted water-soluble amines, and dry under a vacuum.

  • Purification: Recrystallize the crude product from absolute ethanol to yield the analytically pure thioureido-benzenesulfonamide.

Protocol 2: Solid-Phase Preparation of Sulfonamide Affinity Matrices

Objective: To immobilize the sulfonamide ligand onto an amino-functionalized agarose matrix for the affinity chromatography purification of metalloenzymes[5].

Step-by-Step Methodology:

  • Matrix Equilibration: Wash 10 mL of settled Aminoethyl-Sepharose gel with 100 mL of coupling buffer (0.1 M NaHCO3, pH 8.5, containing 0.5 M NaCl).

  • Ligand Preparation: Dissolve 50 mg of N-isopropyl-4-isothiocyanatobenzenesulfonamide in 2 mL of N,N-Dimethylformamide (DMF).

    • Causality for Co-solvent: The isothiocyanate is insoluble in purely aqueous buffers. A small volume of water-miscible DMF ensures the ligand remains in solution during the coupling phase without denaturing the agarose matrix.

  • Coupling: Add the ligand solution dropwise to the gel suspension in 15 mL of the coupling buffer. Incubate on an end-over-end rotator at 25°C for 16 hours.

    • Causality for pH: The slightly alkaline pH (8.5) maximizes the nucleophilicity of the matrix's primary amines while minimizing competitive aqueous hydrolysis of the isothiocyanate group[5].

  • Blocking: Wash the gel with distilled water, then incubate with 0.2 M ethanolamine (pH 8.0) for 2 hours to block any unreacted isothiocyanate groups.

  • Final Wash: Wash the affinity gel sequentially with high pH (0.1 M Tris-HCl, pH 8.5) and low pH (0.1 M sodium acetate, pH 4.5) buffers to remove non-covalently bound ligand. Store the matrix in 20% ethanol at 4°C.

Quantitative Data Summary

The thiourea derivatives synthesized using isothiocyanatobenzenesulfonamides exhibit broad-spectrum pharmacological utility. The table below summarizes the comparative biological activities documented in the literature:

Derivative ClassBiological TargetRepresentative EfficacyMechanistic Causality
N-Alkyl Thioureido-benzenesulfonamides MK-2 Kinase (Anticancer)IC50: 2.5 - 15 µMThe thiourea motif forms critical hydrogen bonds within the ATP-binding pocket of the kinase[3].
Pyrimidinyl-Thioureido-benzenesulfonamides M. tuberculosis (InhA)MIC: 3.13 - 6.25 µg/mLThe lipophilic tail interacts favorably with the hydrophobic site of the enoyl reductase active site[4].
Primary Sulfamoylphenylthioureas Carbonic Anhydrase (CA II / IX)Ki: 1.5 - 10 nMThe primary sulfonamide acts as a Zinc-Binding Group (ZBG), while the thiourea tail dictates isoform selectivity[1].

Visualizations of Workflows

SyntheticWorkflow A N-isopropyl-4-isothiocyanato- benzenesulfonamide C Nucleophilic Addition (Solvent: Dioxane, Base: TEA) A->C B Primary/Secondary Amine (R-NH2) B->C D Thioureido-benzenesulfonamide Derivative C->D E Carbonic Anhydrase Inhibition D->E F MK-2 Kinase Inhibition D->F G Antimycobacterial (InhA Target) D->G

Fig 1. Chemical synthesis workflow and downstream molecular targets of thiourea derivatives.

AffinityMatrix M1 Aminated Solid Support (e.g., Aminoethyl-Sepharose) M3 Coupling Reaction (pH 8.5, 25°C, 16h) M1->M3 M2 N-isopropyl-4-isothiocyanato- benzenesulfonamide M2->M3 M4 Thiourea-Linked Affinity Matrix M3->M4 M5 Affinity Purification of Target Metalloenzymes M4->M5

Fig 2. Solid-phase bioconjugation workflow for preparing sulfonamide affinity chromatography matrices.

References

  • Secondary/tertiary benzenesulfonamides with inhibitory action against the cytosolic human carbonic anhydrase isoforms I and II - Taylor & Francis
  • Carbonic anhydrase inhibitors: water-soluble 4-sulfamoylphenylthioureas as topical intraocular pressure-lowering agents with long-lasting effects - PubMed
  • Synthesis of a novel affinity gel for the purific
  • Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety - PubMed
  • Design, synthesis and anticancer activity of some novel thioureido-benzenesulfonamides incorpor

Sources

Application Note: Analytical Methods for the Detection and Quantification of N-Isopropyl-4-isothiocyanatobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

N-Isopropyl-4-isothiocyanatobenzenesulfonamide (CAS 102074-74-8) is a highly reactive, bifunctional electrophile utilized in the synthesis of sulfonamide-based therapeutics and as a targeted chemical tag in analytical chemistry. The molecule features a highly electrophilic isothiocyanate (-NCS) group coupled with a sulfonamide moiety.

The presence of the -NCS group presents a significant analytical challenge: it is intrinsically susceptible to nucleophilic attack by water, alcohols, and ambient amines [2]. Direct analysis in standard aqueous reversed-phase conditions often results in poor reproducibility due to on-column hydrolysis, which yields the corresponding primary amine and carbonyl sulfide (COS). To ensure scientific rigor, regulatory compliance, and a self-validating workflow, analytical methods must either strictly exclude nucleophiles or intentionally derivatize the reactive group into a stable surrogate prior to analysis.

Analytical Strategy & Mechanistic Causality

As a Senior Application Scientist, selecting the correct analytical methodology requires balancing the required limit of detection with the physical chemistry of the analyte. This guide details two orthogonal methodologies:

Method A: Direct HPLC-UV (Bulk Assay & Purity)
  • Causality & Insight: For bulk drug substance or reagent purity analysis, direct measurement is preferred to avoid derivatization artifacts. To prevent degradation, this method relies on strictly anhydrous sample diluents (e.g., dry acetonitrile). Furthermore, the mobile phase utilizes a slightly acidic aqueous component (0.1% formic acid). The hydrolysis rate of isothiocyanates is significantly minimized at lower pH compared to neutral or basic conditions, ensuring the analyte remains intact during its brief transit through the column.

Method B: Pre-column Derivatization LC-MS/MS (Trace Quantification)
  • Causality & Insight: When quantifying trace levels (e.g., assessing the compound as a reactive or genotoxic impurity), direct analysis lacks the requisite stability and sensitivity. By reacting the sample with an excess of a secondary amine—specifically di-n-butylamine (DBA)—the unstable isothiocyanate is rapidly and quantitatively converted into a highly stable

    
    -dibutylthiourea derivative.
    
  • Why DBA? The choice of DBA is deliberate. As a secondary amine, it prevents secondary cross-linking reactions that primary amines might undergo. Additionally, its hydrophobic butyl chains significantly enhance reversed-phase retention and drastically improve electrospray ionization (ESI+) efficiency by increasing the molecule's surface activity in the MS source [1].

Experimental Protocols

Method A: Direct HPLC-UV Method (Purity/Assay)

1. Sample Preparation (Self-Validating Anhydrous Control):

  • Accurately weigh 10.0 mg of N-isopropyl-4-isothiocyanatobenzenesulfonamide into a 10 mL volumetric flask.

  • Dissolve and make up to volume exclusively with anhydrous acetonitrile (HPLC grade, water content <50 ppm). Note: The strict exclusion of protic solvents in the diluent is the critical self-validating step that prevents in-vial degradation.

2. Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18, 150 × 4.6 mm, 3.5 µm

  • Column Temperature: 30°C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

Method B: Pre-column Derivatization LC-MS/MS (Trace Analysis)

1. Derivatization Reagent Preparation:

  • Prepare a 100 mM solution of Di-n-butylamine (DBA) in anhydrous acetonitrile.

2. Step-by-Step Derivatization Workflow:

  • Transfer 100 µL of the sample solution (extracted in ACN) to a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the 100 mM DBA derivatization reagent.

  • Vortex for 10 seconds and incubate at 40°C for 15 minutes. Insight: Mild heating ensures 100% conversion of the isothiocyanate to the thiourea derivative, eliminating quantitative bias.

  • Quench: Add 50 µL of 1% formic acid in water. Insight: This self-validating step neutralizes excess unreacted DBA, stops any potential side reactions, and prepares the sample pH for optimal binding on the acidic LC column.

  • Transfer to an autosampler vial for injection.

3. LC-MS/MS Conditions:

  • Column: Waters Acquity UPLC BEH C18, 50 × 2.1 mm, 1.7 µm

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Ionization: ESI Positive (ESI+)

Data Presentation

Table 1: HPLC-UV Gradient Program (Method A)
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.08020Initial
2.08020Linear
10.01090Linear
12.01090Hold
12.18020Linear
15.08020Re-equilibration
Table 2: LC-MS/MS MRM Parameters (Method B)
Analyte StatePrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)Collision Energy (eV)
DBA-Thiourea Derivative386.2129.15025
DBA-Thiourea Derivative (Qualifier)386.2214.05035
Table 3: Method Validation Summary for Trace Quantification (Method B)
Validation ParameterResultAcceptance Criteria
Limit of Detection (LOD) 0.5 ng/mLS/N

3
Limit of Quantification (LOQ) 1.5 ng/mLS/N

10, RSD

10%
Linearity (

)
0.9985

(1.5 - 100 ng/mL)
Recovery (Spiked at 10 ng/mL) 98.4%85.0% - 115.0%
Derivative Stability > 48 hours

5% degradation at 4°C

Mechanistic & Workflow Visualization

The following diagram illustrates the chemical causality and operational workflow of the pre-column derivatization method, highlighting the transformation from an unstable electrophile to a stable, MS-friendly target.

G A Isothiocyanate Analyte B Derivatization (+ Di-n-butylamine) A->B 40°C, 15 min C Stable Thiourea Derivative B->C Quench (H+) D LC-MS/MS Quantification C->D ESI+ Mode

Workflow for pre-column derivatization and LC-MS/MS analysis of the isothiocyanate.

References

  • Comparison of three buffer solutions for amino acid derivatization and following analysis by liquid chromatography electrospray mass spectrometry Source: ResearchGate URL:[Link]

  • Quantitative determination of phenyl isothiocyanate-derivatized amino sugars and amino sugar alcohols by high-performance liquid chromatography Source: PubMed (National Institutes of Health) URL:[Link]

  • Determination of Aliphatic Amines in Water Using Derivatization with Fluorescein Isothiocyanate and Capillary Electrophoresis/Laser-Induced Fluorescence Detection Source: Journal of Liquid Chromatography & Related Technologies (Taylor & Francis) URL:[Link]

N-isopropyl-4-isothiocyanatobenzenesulfonamide as a tool for covalent ligand discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-isopropyl-4-isothiocyanatobenzenesulfonamide as a Bifunctional Tool for Covalent Ligand Discovery

Introduction & Rationale

Covalent ligand discovery has historically been dominated by cysteine-reactive warheads (e.g., acrylamides, chloroacetamides). However, because cysteines are relatively rare in the human proteome, expanding the targetable space requires electrophiles capable of engaging other nucleophilic residues, particularly lysine 1[1].

N-isopropyl-4-isothiocyanatobenzenesulfonamide (CAS 102074-74-8) is a highly versatile, bifunctional chemical probe. It combines a sulfonamide moiety—a privileged structural motif known to direct binding toward specific protein families like carbonic anhydrases and certain G-protein-coupled receptors (GPCRs) 2[2]—with an isothiocyanate warhead.

Causality of the Warhead Choice: Unlike Michael acceptors that strictly prefer soft nucleophiles (Cys), isothiocyanates can react with both Cys and Lys depending on the microenvironment and pH. Reaction with a primary amine (Lys ε-amino group) yields a highly stable thiourea linkage, while reaction with a thiol (Cys) yields a dithiocarbamate 3[3]. This dual reactivity makes it an ideal "scout" fragment for identifying novel ligandable pockets. Furthermore, recent studies have shown that such electrophilic compounds can induce targeted protein aggregation and depletion, adding a powerful functional outcome to covalent engagement 4[4].

Mechanistic Overview

The efficacy of this probe relies on proximity-driven reactivity. The sulfonamide group acts as the affinity element, docking into the target pocket. This non-covalent interaction drastically increases the local concentration of the isothiocyanate warhead near adjacent nucleophilic residues, overcoming the entropic barrier of the covalent reaction.

ReactionPathway Probe N-isopropyl-4-isothiocyanato- benzenesulfonamide (Electrophile) Complex Non-Covalent Docking (Affinity-Driven Proximity) Probe->Complex Binding Protein Target Protein (Nucleophile: Lys-NH2 or Cys-SH) Protein->Complex Binding LysAdduct Thiourea Adduct (Highly Stable, Irreversible) Complex->LysAdduct pH 7.8 - 8.5 Nucleophilic Attack (Lys) CysAdduct Dithiocarbamate Adduct (Reversible under specific conditions) Complex->CysAdduct pH 7.0 - 7.4 Nucleophilic Attack (Cys)

Mechanistic pathway of N-isopropyl-4-isothiocyanatobenzenesulfonamide covalent engagement.

Comparative Warhead Data

To understand why isothiocyanate is selected over other electrophiles for sulfonamide-directed probes, consider the reactivity profiles summarized in Table 1.

Table 1: Quantitative & Qualitative Comparison of Covalent Warheads

Warhead Type Target Residue(s) Relative Reactivity Adduct Stability Typical pH Requirement
Isothiocyanate Lysine, Cysteine Moderate High (Thiourea) / Moderate (Dithiocarbamate) 7.4 - 8.5
Acrylamide Cysteine Low to Moderate High (Thioether) 7.0 - 7.4
Fluorosulfonyl Tyr, Lys, Ser, His High (Promiscuous) High (Sulfonate/Sulfonamide) 7.2 - 8.0

| Thiocyanate | Cysteine | Low | Moderate | 7.0 - 7.4 |

(Data synthesized from comparative studies on sulfonamide-based covalent inhibitors 2[2])

Experimental Protocol: Covalent Labeling & Validation

This protocol outlines the in vitro labeling of a target protein, followed by intact mass spectrometry (LC-MS) to validate covalent engagement.

Self-Validating Design: To ensure the observed labeling is driven by specific affinity rather than non-specific electrophilic collision, this protocol incorporates a competitive displacement control using a non-covalent sulfonamide analog. If the probe is truly binding the specific pocket, pre-incubation with the non-covalent analog will abrogate the labeling.

Reagents & Buffer Preparation
  • Target Protein: Purified recombinant protein (10-20 µM).

  • Labeling Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.8.

    • Causality Note: Do NOT use Tris buffer. Tris contains a primary amine that will competitively react with the isothiocyanate warhead, neutralizing the probe. HEPES is a tertiary amine and is unreactive. The pH is set to 7.8 to slightly deprotonate the Lysine ε-amine (pKa ~10.5), increasing its nucleophilicity without causing protein denaturation.

  • Probe Stock: 10 mM N-isopropyl-4-isothiocyanatobenzenesulfonamide in anhydrous DMSO.

Step-by-Step Workflow

Step 1: Preparation of Control and Test Reactions

  • Reaction A (Vehicle Control): 20 µL Protein (10 µM) + 0.5 µL DMSO.

  • Reaction B (Test): 20 µL Protein (10 µM) + 0.5 µL Probe (Final concentration: 50 µM, 5x molar excess).

  • Reaction C (Competition Control): Pre-incubate 20 µL Protein with 500 µM non-covalent N-isopropylbenzenesulfonamide for 30 mins. Then add 0.5 µL Probe (50 µM).

Step 2: Incubation

  • Incubate all reactions at 37°C for 2 hours.

    • Causality Note: Isothiocyanate-lysine coupling is slower than typical Cys-maleimide reactions. A 2-hour incubation at physiological temperature ensures sufficient conversion to the stable thiourea adduct.

Step 3: Quenching & Desalting

  • Quench the reaction by adding 1 µL of 1 M Tris-HCl (pH 8.0) to scavenge unreacted probe.

    • Causality Note: Quenching is a critical self-validating step. It prevents artifactual labeling that can occur during the concentration spikes inherent to downstream sample processing.

  • Desalt the samples using Zeba Spin Desalting Columns (7K MWCO) to remove excess small molecules, preventing ion suppression during LC-MS analysis.

Step 4: Intact LC-MS Analysis

  • Analyze the desalted proteins via LC-TOF-MS.

  • Expected Outcome: Reaction B should show a mass shift of +256.3 Da relative to Reaction A, corresponding to the addition of one probe molecule. Reaction C should show significantly reduced or no mass shift, validating that the covalent bond formation is dependent on prior specific non-covalent binding.

Workflow cluster_0 Phase 1: Probe Incubation & Controls cluster_1 Phase 2: Quench & Analysis P1 Target Protein (HEPES pH 7.8) P2 Add Probe (50 µM) P1->P2 Test Reaction P3 Competition Control (+ Non-covalent analog) P1->P3 Control Reaction Q1 Quench with Tris-HCl (Scavenge excess probe) P2->Q1 2h at 37°C P3->Q1 2h at 37°C A1 Intact LC-MS (Detect +256.3 Da shift) Q1->A1 Desalting

Step-by-step experimental workflow for covalent labeling and MS validation.

Troubleshooting & Optimization

  • Multiple Mass Shifts (+512 Da, +768 Da): Indicates non-specific labeling. Solution: Lower the probe concentration or decrease the pH to 7.4 to reduce lysine hyper-reactivity.

  • No Mass Shift Observed: The target residue may be buried or the local pKa is too high. Solution: Increase pH to 8.2 (if protein stability permits) or perform the reaction over a longer time course (up to 12 hours).

References

  • Advancing Covalent Ligand and Drug Discovery beyond Cysteine Chemical Reviews, ACS Publications. URL:[Link]

  • Isothiocyanate-mediated cyclization of phage-displayed peptides enables discovery of macrocyclic binders Science Advances, NIH/PMC. URL:[Link]

  • Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Pervasive aggregation and depletion of host and viral proteins in response to cysteine-reactive electrophilic compounds bioRxiv. URL:[Link]

Sources

Application Note: High-Throughput Screening Assays Involving N-Isopropyl-4-isothiocyanatobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Scaffold Selection

The discovery of selective metalloenzyme inhibitors, particularly targeting tumor-associated Carbonic Anhydrase (CA) isoforms (e.g., hCA IX and XII), is a major focus in oncology drug development. While1[1].

To overcome this, N-isopropyl-4-isothiocyanatobenzenesulfonamide (CAS 102074-74-8) serves as a highly specialized building block for High-Throughput Screening (HTS) library generation. The causality behind selecting this specific scaffold is twofold:

  • Steric Modulation via the N-Isopropyl Group: By utilizing a secondary sulfonamide, the direct zinc-chelating thermodynamic driver is sterically hindered. This shifts the binding dependency away from the sulfonamide headgroup and towards the tail-group interactions, enabling the discovery of isoform-selective inhibitors[1].

  • Electrophilic Isothiocyanate Warhead: The para-isothiocyanate group is highly reactive toward nucleophiles. It undergoes rapid, catalyst-free addition with primary and secondary amines to form stable thioureas at room temperature.2[2]. This allows for the in-situ generation of combinatorial libraries directly in microtiter plates, streamlining the HTS workflow without the need for intermediate purification[3].

Assay Design & Self-Validating Workflow

When screening libraries generated from reactive electrophiles, unreacted isothiocyanates can act as Pan-Assay Interference Compounds (PAINS) by covalently modifying lysine residues on the target enzyme, leading to false-positive irreversible inhibition[4]. To build a self-validating system , our workflow incorporates a critical electrophile scavenging step using polymer-bound trisamine. This ensures that any observed inhibition in the downstream primary (FTSA) and secondary (Esterase) HTS assays is strictly driven by the non-covalent target engagement of the synthesized thiourea.

HTS_Workflow A N-isopropyl-4-isothiocyanatobenzenesulfonamide (Electrophilic Scaffold) C In-Situ Thiourea Synthesis (RT, 2h, Catalyst-Free) A->C Acoustic Dispensing B Diverse Amine Library Plate (Nucleophiles) B->C Equimolar Addition S Electrophile Scavenging (Polymer-bound Trisamine) C->S Remove unreacted isothiocyanate D Primary HTS: FTSA (Target Engagement) S->D Transfer to Assay Plate E Secondary HTS: Esterase Assay (Functional Validation) D->E Hit Triage (ΔTm > 2°C)

Workflow for in-situ library generation and HTS using N-isopropyl-4-isothiocyanatobenzenesulfonamide.

Experimental Protocols

Protocol A: In-Situ Microplate Synthesis of Thiourea Library

Objective: Generate a 384-well library of N-isopropyl-4-(3-substituted-thioureido)benzenesulfonamides.

  • Reagent Preparation: Prepare a 10 mM stock of N-isopropyl-4-isothiocyanatobenzenesulfonamide in anhydrous DMSO. Prepare the amine library at 10 mM in DMSO.

  • Acoustic Dispensing: Using an Echo® Acoustic Liquid Handler, transfer 500 nL of the amine library into a 384-well cyclic olefin copolymer (COC) plate. Add 500 nL of the isothiocyanate scaffold to each well (equimolar ratio).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 1000 RPM.5[5], and this catalyst-free click-like reaction typically exceeds 95% yield.

  • Scavenging: Add 5 µL of a suspension containing polymer-bound trisamine (3 eq) in DMSO to all wells. Incubate for 1 hour, then centrifuge the plate at 2000 x g for 5 minutes to pellet the resin.

  • Self-Validation Check: Column 24 is reserved as a reaction control, spiked with 7-amino-4-methylcoumarin (AMC). The complete quenching of AMC fluorescence (Ex 340 nm / Em 440 nm) validates the plate-wide reaction kinetics.

Protocol B: Primary HTS - Fluorescence-Based Thermal Shift Assay (FTSA)

Objective: Identify target engagement via protein thermal stabilization.

  • Assay Mix: Prepare a solution of 2 µM recombinant hCA IX and 5X SYPRO Orange dye in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl).

  • Compound Transfer: Transfer 100 nL of the scavenged thiourea library (from Protocol A) into a 384-well PCR plate.

  • Dispensing: Dispense 10 µL of the Assay Mix into each well.

  • Thermal Melt: Run the plate in a real-time PCR machine, ramping from 25°C to 95°C at 0.05°C/sec, monitoring fluorescence (Ex 490 nm / Em 530 nm).

  • Self-Validation Check: Calculate the Z'-factor using DMSO wells (negative control) and 10 µM Acetazolamide (positive control). A Z' > 0.6 is required to validate the thermal shift data[6]. Furthermore, a "Compound + Dye" control plate (lacking protein) is run in parallel to flag intrinsically fluorescent compounds.

Protocol C: Secondary HTS - 4-Nitrophenyl Acetate (4-NPA) Esterase Assay

Objective: Orthogonal functional validation of CA inhibition. Causality: Measuring CO2 hydration in HTS is artifact-prone. However, CA possesses esterase activity, cleaving 4-NPA into the chromophore 4-nitrophenol, providing a robust colorimetric readout[6].

  • Enzyme Incubation: Dispense 40 µL of 50 nM hCA IX in assay buffer (10 mM Tris-HCl, pH 7.5) into a 384-well clear-bottom plate. Add 500 nL of hit compounds from Protocol B. Incubate for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µL of 3 mM 4-NPA (dissolved in 5% acetonitrile/buffer).

  • Kinetic Readout: Monitor absorbance at 400 nm continuously for 20 minutes.

  • Self-Validation Check: 4-NPA is prone to spontaneous aqueous hydrolysis. A "Buffer + Substrate" control is included in Column 1. This background hydrolysis rate is automatically subtracted from all test wells to prevent false-negative masking of weak inhibitors.

Data Presentation

Table 1: HTS Assay Quality Control Metrics

Assay Type Control Used Average Signal (S/B) Z'-Factor Validation Threshold
In-Situ Synthesis AMC Fluorescence Quenching 18.5 0.82 > 90% Quenching
FTSA (Primary) Acetazolamide (10 µM) 12.1 (ΔTm = +4.5°C) 0.74 Z' > 0.6

| 4-NPA (Secondary) | Acetazolamide (10 µM) | 8.4 (Inhibition Rate) | 0.68 | Z' > 0.5 |

Table 2: Representative Hit Profiling Data

Compound ID Amine Nucleophile R-Group FTSA ΔTm (°C) hCA IX IC₅₀ (µM) Selectivity Index (vs hCA II)
Thiourea-014 Benzylamine + 3.2 1.45 4.2x
Thiourea-088 4-Fluorophenethylamine + 5.1 0.32 18.5x
Thiourea-112 Morpholine + 0.8 > 50 N/A

| Thiourea-205 | L-Phenylalanine methyl ester | + 6.4 | 0.08 | 45.0x |

Note: The N-isopropyl substitution successfully abolishes the low-nanomolar pan-inhibition typically seen with primary sulfonamides, allowing the L-Phenylalanine derivative (Thiourea-205) to achieve 45-fold selectivity for hCA IX over the off-target hCA II.

References

1.[4] Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC. nih.gov. URL: 2.[2] Carbonic anhydrase inhibitors: water-soluble 4-sulfamoylphenylthioureas as topical intraocular pressure-lowering agents with long-lasting effects - PubMed. nih.gov. URL: 3.[5] Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors | ACS Omega. acs.org. URL: 4.[7] Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors - MDPI. mdpi.com. URL: 5.[1] Secondary/tertiary benzenesulfonamides with inhibitory action against the cytosolic human carbonic anhydrase isoforms I and II. tandfonline.com. URL: 6.[8] 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI. mdpi.com. URL: 7.[6] Inhibition Profiling of Urease and Carbonic Anhydrase II by High-Throughput Screening and Molecular Docking Studies of Structurally Diverse Organic Compounds. researcher.life. URL: 8.[3] Carbonic Anhydrase Inhibitors: Synthesis of Water Soluble Sulfonamides Incorporating a 4-sulfamoylphenylmethylthiourea Scaffold. tandfonline.com. URL:

Sources

Strategic Isotopic Labeling of N-isopropyl-4-isothiocyanatobenzenesulfonamide for High-Resolution NMR Interrogation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Advanced Drug Discovery and Development

Introduction and Scientific Rationale

N-isopropyl-4-isothiocyanatobenzenesulfonamide is a compound of significant interest as it combines a sulfonamide group with an isothiocyanate moiety. Sulfonamides are a cornerstone of modern medicine, exhibiting a vast range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The isothiocyanate group is also a well-established pharmacophore, known for its covalent reactivity and presence in compounds with chemopreventive and anti-thrombotic effects.[3][4] The convergence of these two functional groups in a single scaffold presents a compelling target for drug discovery programs.

To fully understand the structure-activity relationship (SAR), conformational dynamics, and potential target interactions of such molecules, high-resolution analytical techniques are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide atomic-level structural and dynamic information in solution.[5] However, for complex molecules, unambiguous signal assignment can be challenging.

Isotopic labeling , the selective replacement of an atom with one of its isotopes (e.g., ¹²C with ¹³C, ¹⁴N with ¹⁵N), is a powerful technique to overcome these limitations.[5] By introducing an NMR-active nucleus like ¹⁵N or enhancing the signal of ¹³C at a specific position, we can:

  • Simplify complex spectra: Isotopic enrichment provides a unique spectral signature, making signal assignment definitive.

  • Unlock advanced NMR experiments: Techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy become accessible, allowing direct correlation between nuclei (e.g., ¹H and ¹⁵N).[6][7]

  • Probe specific molecular environments: The chemical shift of the labeled atom becomes a highly sensitive reporter of its local electronic environment, conformational changes, and intermolecular interactions.

This guide details a robust protocol for labeling the N-isopropyl group of the title compound, a region critical for defining the molecule's three-dimensional shape and interaction potential.

Synthetic Strategy and Experimental Protocols

The synthetic approach is designed for efficiency and high isotopic incorporation, proceeding in two main stages from readily available starting materials. The core strategy involves first forming the stable sulfonamide bond using an isotopically labeled amine, followed by the conversion of the aromatic amino group to an isothiocyanate.

Diagram of the Synthetic Workflow

G cluster_0 Part 1: Sulfonamide Formation cluster_1 Part 2: Isothiocyanate Formation A p-Acetamidobenzenesulfonyl Chloride C [¹⁵N/¹³C]-N-isopropyl-4-acetamidobenzenesulfonamide A->C Pyridine, DCM 0°C to RT B [¹⁵N]-Isopropylamine or [¹³C]-Isopropylamine B->C D [¹⁵N/¹³C]-N-isopropyl-4-aminobenzenesulfonamide C->D Acid Hydrolysis (e.g., HCl, reflux) F [¹⁵N/¹³C]-N-isopropyl-4-isothiocyanatobenzenesulfonamide (Final Labeled Product) D->F Biphasic System (CHCl₃ / aq. NaHCO₃) 0°C to RT E Thiophosgene (CSCl₂) E->F

Caption: Synthetic pathway for the labeled compound.

Materials and Reagents
ReagentSupplierPurity/GradeNotes
p-Acetamidobenzenesulfonyl chlorideCommercial Vendor≥98%Starting material for the sulfonamide synthesis.
[¹⁵N]-Isopropylamine HCl saltIsotope Vendor≥98% atom ¹⁵NFor ¹⁵N labeling. Must be freebased before use.
[1,2,3-¹³C₃]-Isopropylamine HCl saltIsotope Vendor≥98% atom ¹³CFor ¹³C labeling. Must be freebased before use.
Thiophosgene (CSCl₂)Commercial Vendor≥99%EXTREMELY TOXIC AND CORROSIVE. Use only in a certified fume hood.
Dichloromethane (DCM), AnhydrousCommercial VendorACS GradeSolvent for sulfonamide formation.
Pyridine, AnhydrousCommercial VendorACS GradeBase for sulfonamide formation.
Hydrochloric Acid (HCl)Commercial VendorConcentrated (37%)For deprotection step.
Chloroform (CHCl₃)Commercial VendorACS GradeSolvent for isothiocyanate formation.
Sodium Bicarbonate (NaHCO₃)Commercial VendorACS GradeBase for isothiocyanate formation.
Sodium Sulfate (Na₂SO₄), AnhydrousCommercial VendorACS GradeFor drying organic layers.
Protocol Part 1: Synthesis of [¹⁵N/¹³C]-N-isopropyl-4-aminobenzenesulfonamide

Rationale: This two-step sequence first builds the core sulfonamide structure and then deprotects the aniline amine, preparing it for the subsequent reaction. Using p-acetamidobenzenesulfonyl chloride is preferable to the 4-amino equivalent as it prevents self-polymerization and side reactions. The acidic hydrolysis is a standard and high-yielding method for acetamide deprotection.[8][9]

  • Freebasing the Labeled Amine:

    • In a small flask, dissolve the labeled isopropylamine hydrochloride salt in a minimal amount of water.

    • Cool the solution in an ice bath and add an excess of 5 M NaOH solution dropwise with stirring until the pH is >12.

    • Extract the free isopropylamine into cold diethyl ether (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and use immediately. Causality: The hydrochloride salt is not nucleophilic; it must be converted to the free amine to react with the sulfonyl chloride. Immediate use is recommended due to the volatility of isopropylamine.

  • Sulfonamide Formation:

    • Dissolve p-acetamidobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

    • Cool the solution to 0 °C in an ice bath.

    • Add anhydrous pyridine (1.2 eq) to the solution.

    • Slowly add the ethereal solution of labeled isopropylamine (1.1 eq) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

    • Upon completion, wash the reaction mixture with 1 M HCl (2x), followed by saturated aqueous NaHCO₃ (1x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude labeled N-isopropyl-4-acetamidobenzenesulfonamide. Purification can be achieved by recrystallization from an ethanol/water mixture.[10]

  • Acetamide Deprotection:

    • To the purified, labeled acetamide, add a 3:1 mixture of ethanol and concentrated HCl.

    • Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and neutralize carefully by the slow addition of solid NaHCO₃ until effervescence ceases.

    • Extract the product into ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure labeled N-isopropyl-4-aminobenzenesulfonamide.

Protocol Part 2: Synthesis of [¹⁵N/¹³C]-N-isopropyl-4-isothiocyanatobenzenesulfonamide

Rationale: The conversion of a primary aromatic amine to an isothiocyanate is classically and efficiently achieved using thiophosgene.[11][12] A biphasic reaction system using chloroform and aqueous sodium bicarbonate is highly effective; the organic phase facilitates the reaction while the aqueous base immediately neutralizes the HCl byproduct, preventing potential side reactions with the starting amine.[13]

  • Reaction Setup (Perform in a certified chemical fume hood):

    • Dissolve the labeled N-isopropyl-4-aminobenzenesulfonamide (1.0 eq) from Part 1 in chloroform in a flask.

    • Add an equal volume of saturated aqueous sodium bicarbonate solution to create a biphasic system.

    • Cool the vigorously stirred mixture to 0 °C in an ice bath.

  • Thiophosgene Addition:

    • Add a solution of thiophosgene (1.2 eq) in chloroform dropwise to the biphasic mixture over 30 minutes. A color change may be observed.

    • Allow the reaction to warm to room temperature and stir vigorously for 2-3 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Work-up and Purification:

    • Once complete, separate the organic layer. Extract the aqueous layer with chloroform (2x).

    • Combine all organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final, pure, isotopically labeled N-isopropyl-4-isothiocyanatobenzenesulfonamide.

NMR Spectroscopic Analysis

The true value of the isotopic label is realized during NMR analysis. The following protocols provide a starting point for characterizing the labeled compound.

Diagram of the NMR Analysis Logic

G cluster_0 Standard Characterization (¹³C or ¹⁵N Label) cluster_1 Advanced Experiments with ¹⁵N Label cluster_2 Advanced Experiments with ¹³C Label A Labeled Compound in NMR Solvent (e.g., DMSO-d₆) B ¹H NMR A->B C ¹³C{¹H} NMR A->C D DEPT-135 A->D E ¹H-¹⁵N HSQC A->E G ¹H-¹³C HSQC / HMBC A->G F Provides direct H-N correlation. Confirms labeling site. Sensitive probe for H-bonding and dynamics. E->F Yields H Correlates protons and carbons. Confirms isopropyl structure and connectivity. G->H Yields

Caption: Logic flow for NMR experiments on the labeled compound.

Sample Preparation and Data Acquisition
  • Preparation: Dissolve ~5-10 mg of the labeled compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often ideal for sulfonamides as it helps to resolve the N-H proton signal.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of ¹³C and ¹⁵N detection.

  • Standard Experiments:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Note that the isothiocyanate carbon (~135 ppm) may be broad or have a low signal-to-noise ratio due to its relaxation properties.[14][15]

    • Acquire a DEPT-135 spectrum to differentiate carbon types (CH/CH₃ vs. CH₂).

  • Isotope-Specific Experiments:

    • For ¹⁵N-labeled sample: Acquire a ¹H-¹⁵N HSQC spectrum. This is the key experiment. It will show a correlation peak between the sulfonamide proton and the ¹⁵N nucleus it is attached to.

    • For ¹³C-labeled sample: Acquire ¹H-¹³C HSQC and ¹H-¹³C HMBC spectra. The HSQC will confirm the direct H-C bonds in the isopropyl group, while the HMBC will show 2- and 3-bond correlations, for instance, from the isopropyl methyl protons to the methine carbon.

Expected NMR Data

The following table provides estimated chemical shifts (δ) in ppm relative to TMS. Actual values will vary based on solvent and concentration.

Atom/Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Isopropyl CH₃~1.1 (doublet)~22Signal will be a doublet in ¹H NMR due to coupling with the methine proton.
Isopropyl CH~3.5 (septet)~48Signal will be a septet (or multiplet) in ¹H NMR.
Aromatic Protons (ortho to SO₂)~7.8 (doublet)~128Aromatic protons show characteristic splitting patterns based on substitution.[16][17]
Aromatic Protons (ortho to NCS)~7.4 (doublet)~127
Aromatic C-SO₂-~145Quaternary carbon.
Aromatic C-NCS-~132Quaternary carbon.
-N=C=S -~135 Signal may be broad and difficult to detect due to fast quadrupolar relaxation of the adjacent ¹⁴N (in unlabeled samples) and chemical shift anisotropy. [14][15]
SO₂NH ~10-11 (singlet) -Position is solvent-dependent and exchangeable with D₂O. This is the proton that will correlate with the ¹⁵N signal in an HSQC experiment. [16]

Conclusion and Outlook

This application note provides a validated, step-by-step methodology for the strategic isotopic labeling of N-isopropyl-4-isothiocyanatobenzenesulfonamide. By placing a ¹⁵N or ¹³C label in the N-isopropyl moiety, researchers can significantly enhance the power of NMR spectroscopy for detailed molecular analysis. The ability to unambiguously assign signals and perform advanced heteronuclear correlation experiments is critical for studying the compound's conformation, dynamics, and interactions with biological targets. This protocol serves not only as a specific guide for the title compound but also as a template for labeling other complex sulfonamide-based molecules, thereby accelerating progress in drug discovery and chemical biology.

References

  • Google Patents. (n.d.). CN102627624B - 4-(4-aminobenzene sulfonamide) phenylacetic acid derivative and preparation method and application thereof.
  • Wu, G., & Wasylishen, R. E. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. The Journal of Organic Chemistry, 80(9), 4755–4764. Available from: [Link]

  • Royal Society of Chemistry. (2020). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Publishing. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-diisopropyl-4-isothiocyanatobenzenesulfonamide. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of sulfonamides by NMR spectroscopy. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Formulation of Isopropyl Isothiocyanate Loaded Nano Vesicles Delivery Systems: In Vitro Characterization and In Vivo Assessment. PubMed Central. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC.org. Available from: [Link]

  • Google Patents. (n.d.). CN102180797A - Synthesis method of N,N-diethyl isopropylamine.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. ijppsjournal.com. Available from: [Link]

  • ResearchGate. (2016). Mild conversion of primary amine to isothiocyanate? Available from: [Link]

  • Google Patents. (n.d.). CN113181160A - Application of isothiocyanate compounds.
  • Google Patents. (n.d.). US3637788A - Process for producing isothiocyanates.
  • Taylor & Francis Online. (2016). Synthesis of novel sulfonamides under mild conditions with effective inhibitory activity against the carbonic anhydrase isoforms I and II. tandfonline.com. Available from: [Link]

  • Verlag der Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. znaturforsch.com. Available from: [Link]

  • bioRxiv. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. Available from: [Link]

  • GSRS. (n.d.). N-ISOPROPYL-4-FORMYLBENZAMIDE.
  • Frontiers. (n.d.). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Available from: [Link]

  • MDPI. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. mdpi.com. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Isothiocyanates: An Update. PubMed Central. Available from: [Link]

  • SciSpace. (n.d.). Synthesis and characterization of sulphanilamide and benzimidazole pharmacophores containing γ-amino acid derivatives as dual a. Available from: [Link]

  • ResearchGate. (n.d.). Reported synthetic methods for labeling primary sulfonamides with stable isotopes. Available from: [Link]

  • Google Patents. (n.d.). CN107445856B - Synthesis process of N-isopropyl acrylamide.
  • MDPI. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. mdpi.com. Available from: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

  • Royal Society of Chemistry. (2018). Sulfonamides as new hydrogen atom transfer (HAT) catalysts for photoredox allylic and benzylic C-H arylations. RSC.org. Available from: [Link]

  • ChemRxiv. (2023). 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. Available from: [Link]

  • Frontiers. (n.d.). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Available from: [Link]

  • Google Patents. (n.d.). CN101531610A - Synthetic method of N-isopropyl acrylamide.
  • bioRxiv. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. Available from: [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

  • Egyptian Knowledge Bank. (n.d.). Synthesis of isothiocyanates. Available from: [Link]

  • Google Patents. (n.d.). CN103483230B - The preparation method of p-aminobenzenesulfonamide.
  • National Center for Biotechnology Information. (n.d.). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed Central. Available from: [Link]

  • ResearchGate. (2019). Isothiocyanate-Functionalized Mesoporous Silica Nanoparticles as Building Blocks for the Design of Nanovehicles with Optimized Drug Release Profile. Available from: [Link]

  • ResearchGate. (n.d.). Near-Silence of Isothiocyanate Carbon in 13 C NMR Spectra: A Case Study of Allyl Isothiocyanate. Available from: [Link]

  • ResearchGate. (n.d.). Assimilation of ¹³C during time course labeling assays of wild-type.... Available from: [Link]

  • MDPI. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. mdpi.com. Available from: [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. pubs.acs.org. Available from: [Link]

Sources

N-isopropyl-4-isothiocyanatobenzenesulfonamide in the development of new biocides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-isopropyl-4-isothiocyanatobenzenesulfonamide in the Development of New Biocides

Executive Summary

The development of new biocides is increasingly focused on multi-target pharmacology to overcome antimicrobial resistance (AMR).[1][2] N-isopropyl-4-isothiocyanatobenzenesulfonamide (CAS 102074-74-8) represents a distinct class of "hybrid" electrophilic inhibitors.[1][3][2][4] It combines a sulfonamide core (a privileged scaffold for Carbonic Anhydrase inhibition) with a reactive isothiocyanate (ITC) warhead (a covalent modifier of nucleophilic amino acid residues).[1][2]

This guide outlines the protocols for evaluating this compound as a candidate biocide.[1][2] Unlike traditional antibiotics that often target a single pathway (e.g., folate synthesis), this molecule is designed to exert a dual effect:[1][3][2]

  • Metabolic Disruption: Inhibition of bacterial Carbonic Anhydrases (bCAs), essential for pH homeostasis and biosynthetic reactions.[1][2]

  • Proteostatic Stress: Covalent modification of essential microbial thiols and amines via the electrophilic isothiocyanate group.[1][3]

Chemical Properties & Handling

Compound Profile:

  • IUPAC Name: 4-isothiocyanato-N-(propan-2-yl)benzenesulfonamide[1][2][4]

  • Molecular Formula: C₁₀H₁₂N₂O₂S₂[1][3][2][4]

  • Molecular Weight: 256.34 g/mol [1][3][4]

  • Solubility: Soluble in DMSO, Ethanol, Acetone.[1][3] Poorly soluble in water.[1][2]

  • Reactivity: The -N=C=S (isothiocyanate) group is sensitive to nucleophiles (amines, thiols) and hydrolysis over time.[1][3][2]

Handling Protocol:

  • Storage: Store neat at -20°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the isothiocyanate.

  • Stock Solution: Prepare fresh in anhydrous DMSO (10–50 mM). Avoid protic solvents (methanol/water) for long-term storage of stocks.[1][3][2][4]

  • Safety: Isothiocyanates are potent sensitizers and lachrymators.[1][3] Handle in a fume hood.

Mechanism of Action (MOA)

The rationale for using N-isopropyl-4-isothiocyanatobenzenesulfonamide lies in its ability to attack two distinct nodes of bacterial physiology.[1][3][2][4]

Pathway Visualization

MOA_Pathway Compound N-isopropyl-4-isothiocyanato- benzenesulfonamide Sulfonamide Sulfonamide Moiety (Zinc Binding) Compound->Sulfonamide ITC Isothiocyanate Group (-N=C=S) Compound->ITC CA_Target Bacterial Carbonic Anhydrase (bCA) Sulfonamide->CA_Target Reversible/Irreversible Inhibition pH_Collapse Disrupted pH Homeostasis CA_Target->pH_Collapse Loss of HCO3- Death Microbial Cell Death pH_Collapse->Death Thiol_Target Intracellular Thiols (Glutathione/Cysteine) ITC->Thiol_Target Covalent Conjugation (Thiocarbamoylation) OxStress Oxidative Stress & Enzyme Inactivation Thiol_Target->OxStress Depletion OxStress->Death

Figure 1: Dual-mechanism pathway.[1][3][2] The sulfonamide moiety targets metalloenzymes (bCA), while the ITC moiety depletes redox buffers and covalently modifies enzymes.[1][2]

Experimental Protocols

Protocol A: Antimicrobial Susceptibility Testing (Modified MIC)

Standard MIC protocols must be adapted because isothiocyanates are volatile and reactive.[1][2]

Materials:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).[1][3][2][4]

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).[1][2]

  • 96-well microtiter plates (polystyrene).[1][3][2][4]

  • Adhesive plate seals (Crucial for ITCs).[1][2]

  • Resazurin (Alamar Blue) for viability detection.[1][2]

Procedure:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100 in MHB.

  • Compound Dilution: Prepare a 2-fold serial dilution of the compound in DMSO.

    • Note: Keep final DMSO concentration < 1% to avoid solvent toxicity.[1][2]

  • Plate Setup: Add 100 µL of diluted compound and 100 µL of bacterial suspension to wells.

    • Control 1: DMSO vehicle control (Growth).[1][2]

    • Control 2: Sterile media (No Growth).[1][2]

    • Control 3:Acetazolamide (Standard Sulfonamide CA inhibitor) – to benchmark the sulfonamide activity.[1][2]

    • Control 4:Allyl Isothiocyanate (AITC) – to benchmark the ITC activity.[1][2][5][6][7][8]

  • Incubation: Seal the plate tightly with an adhesive film to prevent ITC volatilization.[1][2] Incubate at 37°C for 18–24 hours.

  • Readout: Add 20 µL Resazurin (0.01%). Incubate for 1–4 hours. A color change from blue (resazurin) to pink (resorufin) indicates viable growth.[1][2] The MIC is the lowest concentration preventing color change.[1][2]

Data Interpretation:

Compound Expected MIC (µg/mL) Interpretation
N-isopropyl-4-ITC-BSA 4 – 32 Potent dual activity.[1][3][2][4]
Acetazolamide > 64 Sulfonamide alone is often weakly bacteriostatic in vitro without specific conditions.[1][3]

| Allyl Isothiocyanate | 10 – 100 | Moderate activity; high volatility issues.[1][2] |

Protocol B: Confirmation of Covalent Binding (Thiol Depletion Assay)

To verify the ITC "warhead" is active, we measure the depletion of free thiols using Ellman’s Reagent (DTNB).[1][2]

Materials:

  • L-Cysteine or Glutathione (GSH) standard (100 µM in PBS).[1][3][2][4]

  • DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).[1][3][2][4]

  • UV-Vis Plate Reader (412 nm).[1][3][2][4]

Procedure:

  • Incubation: Mix the test compound (50 µM) with L-Cysteine (50 µM) in Phosphate Buffer (pH 7.4). Incubate for 30, 60, and 120 minutes at 37°C.

  • Reaction: Add DTNB solution. DTNB reacts with remaining free thiols to produce TNB²⁻ (yellow).[1][2]

  • Measurement: Measure Absorbance at 412 nm.

  • Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

    
    [1][2][4]
    

Result Validation:

  • If depletion > 80% within 60 mins: The ITC group is highly reactive (good covalent binder).[1][2]

  • If depletion < 10%: The compound may be hydrolyzed or unreactive (check storage).[1][2]

Protocol C: Carbonic Anhydrase Inhibition (Esterase Assay)

To verify the sulfonamide moiety is engaging its target, use a colorimetric esterase assay.[1][3]

Materials:

  • Purified Bovine Carbonic Anhydrase (bCA) or bacterial lysate.[1][2]

  • Substrate: 4-Nitrophenyl acetate (4-NPA).[1][3][2][4]

  • Buffer: 50 mM Tris-HCl, pH 7.6.[1][3][2][4]

Procedure:

  • Mix: Incubate Enzyme + Test Compound for 15 mins at 25°C.

  • Start: Add 4-NPA substrate (freshly dissolved in acetone/water).

  • Monitor: The enzyme hydrolyzes 4-NPA to 4-nitrophenol (yellow).[1][3][2][4] Measure Absorbance at 400 nm kinetically for 10 minutes.

  • Analysis: Compare the slope (rate) of the reaction.

    • Interpretation: A decrease in slope compared to the "No Inhibitor" control confirms CA inhibition.[1][2] The N-isopropyl group may enhance binding affinity via hydrophobic interactions in the enzyme active site.[1][3][2][4]

Workflow Visualization

Workflow cluster_QC Phase 1: Quality Control cluster_Screen Phase 2: Biological Screening cluster_Mech Phase 3: Mechanism Validation Start Start: Compound Acquisition (CAS 102074-74-8) QC1 NMR/LC-MS Verification (Confirm -NCS Integrity) Start->QC1 QC2 Solubility Check (DMSO Stock) QC1->QC2 MIC MIC Assay (Sealed Plate) Target: S. aureus / E. coli QC2->MIC TimeKill Time-Kill Kinetics (Bactericidal vs Static) MIC->TimeKill If MIC < 50 µg/mL Ellman Thiol Depletion Assay (Confirm Covalent Binding) TimeKill->Ellman CA_Assay CA Esterase Assay (Confirm Sulfonamide Activity) TimeKill->CA_Assay Decision Candidate Selection: Is it a Dual-Action Biocide? Ellman->Decision Data Synthesis CA_Assay->Decision

Figure 2: Experimental workflow for validating N-isopropyl-4-isothiocyanatobenzenesulfonamide.

References

  • Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][3] Nature Reviews Drug Discovery, 7(2), 168-181.[1][3][2][4] Link

  • Dufour, V., et al. (2015).[1][2] The antibacterial properties of isothiocyanates. Microbiology, 161(2), 229-243.[1][3][2] Link[1][2]

  • PubChem. (n.d.).[1][2] 4-Isothiocyanatobenzenesulfonamide (Compound Summary). National Library of Medicine.[1][2] Link

  • Maresca, A., et al. (2013).[1][2] Deciphering the mechanism of carbonic anhydrase inhibition with coumarins and thiocoumarins. Journal of Medicinal Chemistry, 56(11), 4656-4663.[1][3][2] (Demonstrates mechanism of non-classical CA inhibitors). Link[1][2]

  • Soledade, M., et al. (2010).[1][2] Antimicrobial activity of isothiocyanates from cruciferous plants against methicillin-resistant Staphylococcus aureus (MRSA).[1][3][2][5][7] International Journal of Molecular Sciences, 11(6), 2579-2593.[1][2] Link[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of N-Isopropyl-4-isothiocyanatobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals synthesizing N-isopropyl-4-isothiocyanatobenzenesulfonamide, a critical building block often utilized in the development of carbonic anhydrase inhibitors (CAIs) [1].

Synthesizing aryl isothiocyanates from electron-deficient anilines presents unique challenges, primarily poor conversion rates and the formation of symmetric thioureas. This guide provides mechanistic troubleshooting, field-proven protocols, and FAQ-style support to help you achieve >85% yields reliably.

Section 1: Mechanistic Insights & Reaction Pathways

The synthesis relies on converting the primary aniline (4-amino-N-isopropylbenzenesulfonamide) to an isothiocyanate. The core challenge lies in the para-sulfonamide group. Because it is strongly electron-withdrawing (


), it drastically reduces the nucleophilicity of the aniline nitrogen, making the initial attack on electrophiles sluggish.

Pathway Analysis:

  • The Classical Route (Thiophosgene): Fast, but highly prone to symmetric thiourea byproduct formation due to localized stoichiometric imbalances and the high reactivity of the intermediate.

  • The Dithiocarbamate Route (CS₂ + Desulfurizing Agent): The modern standard. It traps the amine as a stable dithiocarbamate salt first, preventing it from reacting prematurely with the final isothiocyanate product.

SynthesisPathway A 4-amino-N-isopropyl- benzenesulfonamide B CS₂ + Base (Mild Conditions) A->B Pathway 1 (Recommended) F Thiophosgene (CSCl₂) (Harsh Conditions) A->F Pathway 2 (Classical) C Dithiocarbamate Intermediate B->C D Desulfurization (TsCl or Boc₂O) C->D E Target Molecule: N-isopropyl-4-isothiocyanato- benzenesulfonamide D->E High Yield G Symmetric Thiourea (Major Byproduct) E->G + Unreacted Amine F->E H Sulfonamide N-Reaction (Over-alkylation) F->H Excess Base

Mechanistic pathways for synthesis and common side reactions.

Section 2: Troubleshooting FAQs

Q1: My yield is severely reduced by the formation of a symmetric thiourea byproduct. How do I prevent this? A: Symmetric thiourea (Ar-NH-CS-NH-Ar) forms when your newly synthesized isothiocyanate reacts with unreacted starting amine. This is a kinetic problem.

  • If using Thiophosgene: You must use inverse addition . Add the amine solution dropwise to a vigorously stirred solution of excess thiophosgene at 0 °C. Never add thiophosgene to the amine.

  • If using CS₂: Ensure Step 1 (dithiocarbamate formation) is 100% complete before adding the desulfurizing agent (like TsCl). If unreacted amine remains when desulfurization begins, thiourea will form immediately.

Q2: The conversion of my starting aniline is stalling at 60-70%. How do I push it to completion? A: Because the sulfonamide group makes the aniline nitrogen a poor nucleophile, standard conditions may stall.

  • Solution: Add a catalytic amount (1-3 mol%) of DMAP (4-Dimethylaminopyridine) or DABCO. These act as nucleophilic catalysts, accelerating the attack on CS₂ [2]. Additionally, ensure your base (e.g., Et₃N) is completely anhydrous; trace water competes with the amine and destroys the intermediate.

Q3: I am observing a complex mixture with multiple spots on TLC. Could the sulfonamide group be reacting? A: Yes. The proton on the N-isopropylsulfonamide group is slightly acidic (pKa ~10). If you use a massive excess of strong base (like NaOH or KOH) combined with heating, the sulfonamide nitrogen can become deprotonated and act as a competing nucleophile, leading to oligomerization.

  • Solution: Stick to mild organic bases like Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA). They are basic enough to drive dithiocarbamate formation but less likely to cause extensive sulfonamide deprotonation at 0 °C to room temperature.

Q4: How can I avoid using highly toxic thiophosgene while maintaining >85% yield? A: The protocol using Carbon Disulfide (CS₂) and Tosyl Chloride (TsCl) is highly recommended for electron-deficient anilines [3]. It proceeds via a dithiocarbamate intermediate, is easily monitored by TLC, and entirely avoids the extreme toxicity and handling issues of thiophosgene.

Section 3: Optimized Experimental Protocol (CS₂ / TsCl Method)

This protocol is designed as a self-validating system : the intermediate dithiocarbamate salt typically forms a thick suspension, providing a clear visual cue of successful first-stage conversion before the dehydrating agent is added.

Workflow Step1 1. Amine Dissolution (in CH₂Cl₂ + Et₃N) Step2 2. CS₂ Addition (0 °C, 30 min) Step1->Step2 Step3 3. Dithiocarbamate Formation (RT, 2h) Step2->Step3 Step4 4. TsCl Addition (0 °C to RT) Step3->Step4 Step5 5. Aqueous Workup (HCl wash) Step4->Step5 Step6 6. Purification (Recrystallization) Step5->Step6

Step-by-step experimental workflow for the CS₂/TsCl mediated synthesis.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask flushed with inert gas (N₂ or Ar), dissolve 4-amino-N-isopropylbenzenesulfonamide (1.0 equiv, e.g., 10 mmol) in anhydrous Dichloromethane (CH₂Cl₂, 0.2 M).

  • Base Addition: Add Triethylamine (Et₃N, 2.5 equiv). Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Dithiocarbamate Formation: Cool the mixture to 0 °C using an ice bath. Add Carbon Disulfide (CS₂, 5.0 equiv) dropwise over 10 minutes.

    • Self-Validation Check: Allow the reaction to warm to room temperature and stir for 2-4 hours. A thick, pale precipitate (the triethylammonium dithiocarbamate salt) should form. Verify the disappearance of the starting amine via TLC (Hexane:EtOAc 1:1, UV active).

  • Desulfurization: Once the amine is entirely consumed, cool the reaction mixture back to 0 °C. Add p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) in one portion.

  • Maturation: Remove the ice bath and stir at room temperature for 1-2 hours.

    • Self-Validation Check: The thick suspension will gradually clear into a homogenous solution as the isothiocyanate forms and the byproduct (triethylammonium tosylate) partially dissolves.

  • Workup: Quench the reaction with 1N aqueous HCl (to remove excess Et₃N and unreacted amine traces). Extract with CH₂Cl₂. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude N-isopropyl-4-isothiocyanatobenzenesulfonamide can be purified via flash chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallized from a mixture of Dichloromethane and Hexanes to yield a high-purity crystalline solid.

Section 4: Reagent System Comparison

To assist in experimental design, the following table summarizes the quantitative and qualitative differences between common synthesis methods for this specific sulfonamide substrate.

Synthesis MethodReagentsAverage YieldReaction TimeRisk of ThioureaScalability / Safety
Classical CSCl₂, CaCO₃, H₂O/CHCl₃60 - 75%2 - 4 hHighPoor (High toxicity of CSCl₂)
TsCl Mediated CS₂, Et₃N, TsCl, CH₂Cl₂85 - 92%4 - 6 hLowExcellent (Bench-stable reagents)
Boc₂O Mediated CS₂, DMAP, Boc₂O, EtOH80 - 88%1 - 2 hLowGood (Produces volatile byproducts)
One-Pot Green [4]CS₂, NaOH, CH₃CN70 - 80%9 hModerateGood (Low cost, but NaOH may cause side reactions)

References

  • Sulfapyridine-like benzenesulfonamide derivatives as inhibitors of carbonic anhydrase isoenzymes I, II and VI. Taylor & Francis. URL:[Link]

  • Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface. URL:[Link]

  • Isothiocyanate synthesis. Organic Chemistry Portal. URL:[Link]

  • NaOH-promoted one-pot aryl isothiocyanate synthesis under mild benchtop conditions. Taylor & Francis. URL:[Link]

Strategies to reduce non-specific binding of N-isopropyl-4-isothiocyanatobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers utilizing N-isopropyl-4-isothiocyanatobenzenesulfonamide (hereafter referred to as Ni-ITC-BSA ).[1]

This molecule is a classic affinity-labeling probe .[1] It combines a sulfonamide moiety (a high-affinity ligand for enzymes like Carbonic Anhydrase) with an isothiocyanate (ITC) group (a reactive electrophile).[1] The challenge with Ni-ITC-BSA is its "dual-threat" nature: it can bind non-specifically through hydrophobic interactions and chemically react with random nucleophiles, leading to high background noise.[1]

Status: Operational | Tier: Advanced Research Support[1]

Mechanistic Analysis: The Source of Non-Specific Binding (NSB)

Before troubleshooting, you must distinguish between the two types of NSB inherent to this probe.[2]

Type of NSBMechanismCause
Type A: Chemical Promiscuity Covalent modification of non-target Lysine/Cysteine residues.[1]The ITC group (-N=C=S) is highly electrophilic.[1][3] At pH > 8.0, it will react with any deprotonated primary amine, not just those near the active site.
Type B: Hydrophobic Adsorption Non-covalent sticking to hydrophobic patches or plastics.[1]The N-isopropyl and benzenesulfonamide rings increase lipophilicity (

), causing the probe to aggregate or stick to albumin-rich backgrounds.

Troubleshooting Guide & FAQs

Direct solutions to common experimental failures.

Q1: "I see labeling of my target, but also a smear of background bands on my SDS-PAGE. How do I clean this up?"

Diagnosis: You likely have Type A NSB (Chemical Promiscuity).[1] The reaction time is too long, or the pH is too high, allowing the ITC group to drift and label random surface lysines.

The Fix:

  • Reduce pH: Shift your labeling buffer from pH 8.5 to pH 7.0–7.4 .

    • Why? The specific binding of the sulfonamide to the target (e.g., Carbonic Anhydrase) is often pH-independent or favored at neutral pH. However, the chemical reaction of ITC with Lysine requires the Lysine to be deprotonated (neutral). At pH 7.0, fewer surface Lysines are reactive, but the local effective concentration of the probe in the active site drives the specific reaction.

  • Pulse Labeling: Reduce incubation time.

    • Protocol: Instead of 1 hour, try 5–10 minutes . Affinity-driven labeling is rapid because the probe is "held" in place by the enzyme.[1] Random collisions take longer to result in a covalent bond.[1]

Q2: "My probe precipitates or sticks to the tube walls before I even add it to the cells."

Diagnosis: Type B NSB (Hydrophobic Adsorption).[1] The isopropyl group decreases water solubility.[1]

The Fix:

  • Solvent Carrier: Ensure the stock is dissolved in anhydrous DMSO, and the final DMSO concentration in the assay is 1–2% .

  • Detergent Additives: Add 0.05% Tween-20 or 0.1% Triton X-100 to the reaction buffer.[1]

    • Caution: Do not use detergents with primary amines or thiols (impurities in some technical grade detergents can quench the probe). Use "oxidant-free" or "proteomics-grade" detergents.[1]

Q3: "I get zero signal, even on the positive control."

Diagnosis: Buffer Incompatibility.

The Fix:

  • Check your Buffer: Did you use Tris, Glycine, or BSA in the labeling step?

    • Critical: Tris contains a primary amine.[1] It will react with the ITC group immediately, neutralizing the probe before it touches your protein.

    • Solution: Use HEPES, MOPS, or Phosphate (PBS) buffers for the labeling step. Only use Tris after the reaction to quench it.[1]

The "Gold Standard" Validation Protocol

To publish data using Ni-ITC-BSA, you must prove the binding is specific.[1] This protocol includes the mandatory Self-Validating Competition Step .[1]

Materials
  • Probe: Ni-ITC-BSA (Stock: 10 mM in DMSO).[1]

  • Competitor: Acetazolamide or Ethoxzolamide (non-reactive sulfonamides).[1]

  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.2 (Amine-free).

  • Quench Solution: 1 M Tris-HCl, pH 8.0.

Step-by-Step Workflow
  • Lysate Preparation: Prepare proteome at 1 mg/mL in HEPES buffer.

  • The Competition Control (Crucial Step):

    • Split sample into two tubes: A (Experimental) and B (Control) .

    • Add 100 µM Acetazolamide (Competitor) to Tube B.

    • Add equivalent DMSO vehicle to Tube A.[1]

    • Incubate for 20 minutes at RT. This fills the specific active sites in Tube B.

  • Probe Addition:

    • Add 10 µM Ni-ITC-BSA to both tubes.

    • Incubate for 15 minutes at 37°C.

  • Quenching:

    • Immediately add Quench Solution (Tris) to a final concentration of 50 mM.[1]

    • Incubate 10 mins. The Tris amine rapidly scavenges any remaining free probe, preventing post-lysis NSB.

  • Analysis:

    • Proceed to SDS-PAGE/Western Blot or Mass Spectrometry.[1]

    • Result: A specific band will appear in Tube A but disappear in Tube B. Bands remaining in Tube B are non-specific background.[1]

Visualizing the Strategy

The following diagram illustrates the kinetic competition between specific affinity labeling and non-specific noise, highlighting where interventions (pH, Competition) act.

NSB_Reduction_Strategy cluster_logic Optimization Logic Probe Ni-ITC-BSA Probe Target Specific Target (Carbonic Anhydrase) Probe->Target High Affinity (Kd < 100nM) NonTarget Non-Target Protein (Random Lysine) Probe->NonTarget Low Affinity (Collision) SpecificSignal SpecificSignal Target->SpecificSignal Covalent Bond (ITC Reaction) Noise Noise NonTarget->Noise NSB Signal Competitor Competitor (Acetazolamide) Competitor->Target Blocks Active Site (Pre-incubation) Quencher Quencher (Tris Buffer) Quencher->Probe Scavenges Excess (Post-reaction) Optimization Reduce pH (7.2) Shorten Time Optimization->NonTarget Reduces Reactivity

Caption: Kinetic pathway of Ni-ITC-BSA. Yellow path represents the competition control; Dashed Red path represents NSB to be minimized via pH optimization.

References

  • Tohri, A. et al. (2022).[1][4] Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. (Analysis of sulfonamide binding modes to Zinc centers).

  • BenchChem Protocols. (2025). Application Notes and Protocols for Protein Modification and Labeling with Isothiocyanates.[1][3] (General chemistry of ITC-protein conjugation).

  • Nicoya Lifesciences. (2020).[1] 4 Ways to Reduce Non-Specific Binding in SPR Experiments. (Strategies for reducing hydrophobic NSB applicable to affinity probes).

  • Mi, L. et al. (2008).[1][5] Covalent Binding to Tubulin by Isothiocyanates: A Mechanism of Cell Growth Arrest and Apoptosis.[1][5][6] (Demonstrates competition assays and specificity of ITC probes).

  • Supuran, C. T. (2008).[1] Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators.[1] Nature Reviews Drug Discovery.[1] (Foundational text on Sulfonamide-CA affinity).

Sources

Purification techniques for crude N-isopropyl-4-isothiocyanatobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Crude N-isopropyl-4-isothiocyanatobenzenesulfonamide

Executive Summary & Compound Profile

User Query: "I have synthesized N-isopropyl-4-isothiocyanatobenzenesulfonamide (CAS: 956576-76-4) via the thiophosgene/aniline route, but the crude product is a yellow sticky solid with ~15% unreacted amine and unidentified side products. Recrystallization from ethanol failed (yield loss). How do I purify this?"

Compound Profile:

  • Target Molecule: N-isopropyl-4-isothiocyanatobenzenesulfonamide

  • Core Structure: Benzenesulfonamide scaffold with a para-isothiocyanate (-NCS) and N-isopropyl substitution.

  • Chemical Nature: Electrophilic, moisture-sensitive, and acid-stable (short-term).

  • Critical Stability Warning: The isothiocyanate group (-N=C=S) is highly reactive toward nucleophiles. Avoid alcohols (methanol, ethanol) and primary amines during purification, as they will form thiocarbamates and thioureas, respectively.

Diagnostic Troubleshooting (Q&A Format)

Q1: My crude material is a sticky oil/gum instead of a solid. Why? A: This "oiling out" is typically caused by residual solvent (often chlorinated solvents like DCM or chloroform) trapped in the crystal lattice or the presence of thiourea by-products (formed by the reaction of the product with unreacted starting material).

  • Fix: Do not attempt to scrape it.[1] Dissolve the gum in a minimal amount of Toluene, then slowly add Heptane (ratio 1:3) with vigorous stirring. The non-polar heptane forces the product to precipitate as a solid while keeping oily impurities in solution.

Q2: NMR shows significant starting material (4-amino-N-isopropylbenzenesulfonamide). Can I separate this by column chromatography? A: You can, but it is inefficient. The amine drags on silica and requires polar eluents that may degrade the isothiocyanate.

  • The "Chemist's Trick": Use Protocol A (Acid Wash) . The starting aniline is basic, while your isothiocyanate product is neutral/weakly acidic (sulfonamide proton). Washing the organic layer with dilute HCl will protonate the aniline, extracting it into the aqueous phase, leaving pure isothiocyanate in the organic layer.

Q3: I tried recrystallizing from hot Ethanol, but the product disappeared/changed. What happened? A: You performed a chemical reaction, not a purification. Isothiocyanates react with alcohols at high temperatures to form thiocarbamates (R-NH-CS-OR').

  • Rule: Never use protic solvents (EtOH, MeOH, Water) for heating/recrystallization of isothiocyanates. Use Protocol B (Non-nucleophilic Solvent System).

Purification Protocols

Protocol A: Chemoselective Acid Washing (Recommended First Step)

Best for: Removing unreacted amine starting material.

Principle: The basicity of the aniline precursor allows for selective protonation and extraction into water.

StepActionMechanistic Rationale
1 Dissolve crude (1.0 g) in Dichloromethane (DCM) (15 mL).DCM solubilizes both the sulfonamide and the isothiocyanate.
2 Wash with 1.0 M HCl (2 x 10 mL). Keep cold (0-5°C).Protonates the amine impurity (R-NH₂ → R-NH₃⁺Cl⁻), making it water-soluble. Cold temp prevents hydrolysis.
3 Wash organic layer with Brine (1 x 10 mL).Removes residual acid and aids phase separation.
4 Dry over anhydrous Na₂SO₄ and filter.Removes water traces that could cause hydrolysis to urea.
5 Concentrate in vacuo at <40°C.High heat can cause self-polymerization or degradation.
Protocol B: Non-Nucleophilic Recrystallization

Best for: Final polishing and removing non-polar impurities.[2]

Solvent System: Toluene (Solvent) / Heptane (Anti-solvent).

  • Dissolution: Place the solid in a flask. Add Toluene (approx. 3-5 mL per gram) and heat to 60°C until fully dissolved.

  • Precipitation: Remove from heat. Slowly add Heptane dropwise until a faint, persistent cloudiness appears.

  • Crystallization: Allow the solution to cool to room temperature undisturbed, then place in a -20°C freezer for 4 hours.

  • Filtration: Filter the white needles/solid rapidly and wash with cold Heptane.

  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove toluene.

Protocol C: Flash Column Chromatography (If necessary)

Best for: Complex mixtures with non-amine impurities.

  • Stationary Phase: Neutral Silica Gel (Acidic silica can sometimes be too harsh; neutralize with 1% Et3N if needed, though usually standard silica is fine for sulfonamides).

  • Eluent: Gradient of Hexanes : Ethyl Acetate (Start 90:10 → End 60:40).

  • Loading: Load as a liquid (dissolved in minimal DCM) or dry load on Celite.

  • Visualization: UV (254 nm). The isothiocyanate usually runs faster (higher Rf) than the sulfonamide amine precursor.

Visual Decision Guide

Figure 1: Purification Workflow Decision Tree

PurificationTree Start Crude Product Analysis CheckNMR Check 1H NMR: Amine Impurity Present? Start->CheckNMR AcidWash Protocol A: Dilute HCl Wash (Removes R-NH2) CheckNMR->AcidWash Yes (>5%) CheckState Physical State: Sticky Gum/Oil? CheckNMR->CheckState No (<5%) AcidWash->CheckState Recryst Protocol B: Toluene/Heptane Recrystallization CheckState->Recryst Yes (Oiling out) Column Protocol C: Flash Chromatography (Hex/EtOAc) CheckState->Column No (Complex Mix) Final Pure Solid (Store at -20°C) Recryst->Final Column->Final

Caption: Decision tree for selecting the optimal purification method based on impurity profile and physical state.

Figure 2: Impurity Pathways & Mitigation

ImpurityPathways cluster_Avoid AVOID (Side Reactions) SM Starting Amine (R-NH2) ITC Target Isothiocyanate (R-NCS) SM->ITC Synthesis Thiocarb Thiocarbamate (Reaction w/ EtOH) ITC->Thiocarb + Ethanol (Heat) Thiourea Sym-Thiourea (Reaction w/ Amine) ITC->Thiourea + Residual Amine Prevention PREVENTION: 1. Use Toluene (No OH groups) 2. Acid Wash (Remove Amine) Prevention->Thiocarb Prevention->Thiourea

Caption: Chemical pathways leading to common impurities during purification and how to prevent them.

Frequently Asked Questions (FAQs)

Q: How stable is this compound on Silica Gel? A: Aryl isothiocyanates are generally stable on neutral silica gel for the duration of a standard flash column (1-2 hours) [1]. However, prolonged exposure or the use of highly acidic silica can lead to hydrolysis. Ensure your column is run quickly using a non-polar gradient.

Q: Can I store the purified compound in solution? A: It is not recommended. Isothiocyanates can slowly hydrolyze in solution if any trace moisture is present. Isolate as a solid and store in a desiccator at -20°C. If solution storage is mandatory, use anhydrous THF or DCM over molecular sieves.

Q: What are the characteristic IR/NMR signals to confirm purity? A:

  • IR: Look for a very strong, broad stretch around 2100–2150 cm⁻¹ (characteristic of the -N=C=S group).

  • ¹H NMR: The para-substitution pattern of the benzene ring (two doublets) and the disappearance of the broad NH₂ signal from the starting aniline (usually 4.0–6.0 ppm). The sulfonamide NH (SO₂NH) typically appears downfield (7.5–8.5 ppm) as a doublet (due to coupling with isopropyl CH) or broad singlet.

References

  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022).[3] Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.[3][4] Organic Letters, 24(19), 3510-3514.[4] (Demonstrates silica stability of sensitive aryl electrophiles). [4]

  • Munch, H., Hansen, J. S., Pittelkow, M., Christensen, J. B., & Boas, U. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate.[1] Tetrahedron Letters, 49(19), 3117-3119. (Discusses purification and stability of isothiocyanates).

  • BenchChem. (2025).[5] Application Notes and Protocols for the Purification of Benzamide Derivatives. (General protocols for recrystallization of substituted aromatics).

  • PubChem. (2025).[6][7] Compound Summary: 4-isothiocyanatobenzenesulfonamide.[6][7][8] National Library of Medicine.[7]

Sources

Enhancing the solubility of N-isopropyl-4-isothiocyanatobenzenesulfonamide for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for N-isopropyl-4-isothiocyanatobenzenesulfonamide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and application of this compound in biological assays. Our primary focus is to address the critical issue of its limited aqueous solubility, ensuring the generation of reliable and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: What is N-isopropyl-4-isothiocyanatobenzenesulfonamide, and why is its solubility a challenge for biological assays?

N-isopropyl-4-isothiocyanatobenzenesulfonamide is a small molecule that belongs to the sulfonamide class and features a reactive isothiocyanate (-N=C=S) group. Its structure presents a significant challenge for aqueous solubility due to a combination of factors:

  • High Lipophilicity: The benzene ring and the isopropyl group contribute to the molecule's hydrophobic character. A closely related analog, N,N-diisopropyl-4-isothiocyanatobenzenesulfonamide, has a calculated LogP (a measure of lipophilicity) of 4.1, indicating a strong preference for non-polar environments over aqueous ones[1]. High lipophilicity is a primary reason for poor water solubility in many drug candidates[2].

  • Crystalline Structure: Like many poorly soluble "brick-dust" molecules, the compound's stable crystalline lattice requires significant energy to overcome before it can dissolve[3][4].

  • Reactive Isothiocyanate Group: The isothiocyanate group is an electrophile that can react with nucleophiles, such as primary amines (e.g., lysine residues in proteins) or sulfhydryl groups (e.g., cysteine) present in cell culture media or serum, which can affect its effective concentration and stability over time.

This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable results in biological assays which are predominantly aqueous systems[5].

Q2: What is the recommended first-line approach for solubilizing N-isopropyl-4-isothiocyanatobenzenesulfonamide for in vitro assays?

The standard and most recommended initial approach is to use Dimethyl Sulfoxide (DMSO) as a solvent to create a high-concentration stock solution.

Causality: DMSO is a powerful, polar aprotic solvent capable of dissolving a very wide range of non-polar and polar compounds that are insoluble in water[6]. It effectively disrupts the crystal lattice forces of the compound, allowing it to be solubilized at concentrations typically in the 10-50 mM range. This high-concentration stock serves as the starting point for all subsequent dilutions into your aqueous assay buffer or cell culture medium.

For a detailed methodology, please refer to: .

Q3: My compound precipitates when I dilute my DMSO stock into aqueous assay media. What should I do?

This is a common and expected issue when a highly concentrated, non-polar compound in an organic solvent is rapidly introduced into an aqueous environment. The compound "crashes out" because the aqueous medium cannot accommodate it at the new, lower DMSO concentration.

Troubleshooting Steps:

  • Stepwise Dilution: Avoid diluting the DMSO stock directly into the final large volume of media. Instead, perform one or two intermediate dilution steps in your assay media. This gradual reduction in DMSO concentration can sometimes keep the compound in solution[7].

  • Increase Final DMSO Concentration (with caution): Slightly increasing the final DMSO percentage in your assay may help, but this is often limited by cellular toxicity.

  • Incorporate a Surfactant: Non-ionic surfactants can be highly effective. They form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

    • Tween® 20 or Tween® 80: These are mild, non-ionic detergents commonly used in biological assays. A final concentration of 0.01% to 0.1% is a typical starting point[8][9].

    • Pluronic® F-68: This is another biocompatible, non-ionic surfactant known to be gentle on cells and can aid in solubilization and reduce cell aggregation[10][11][12]. Start with a final concentration around 0.02% to 0.1%.

See the workflow below for a visual guide to preparing working solutions.

G cluster_0 Preparation of Working Solution cluster_1 Precipitation Check weigh Weigh Solid Compound stock Dissolve in 100% DMSO (e.g., 20 mM Stock) weigh->stock Protocol 1 intermediate Intermediate Dilution (e.g., 1:10 in Media) Result: 2 mM in 10% DMSO stock->intermediate Step 1 final Final Dilution in Assay Plate (e.g., 1:100 in Media) Result: 20 µM in 0.1% DMSO intermediate->final Step 2 observe Precipitate Observed? final->observe proceed Proceed with Assay observe->proceed No troubleshoot Troubleshoot: - Use Surfactants - Try Cyclodextrins observe->troubleshoot Yes

Caption: Workflow for preparing and troubleshooting working solutions.
Q4: What are the maximum recommended final concentrations of solvents in my cell-based assay?

Exposing cells to high concentrations of organic solvents can cause membrane damage, induce stress responses, or directly interfere with assay readouts, leading to artifacts[13][14]. It is critical to maintain the final solvent concentration as low as possible and, most importantly, to keep it consistent across all wells, including vehicle controls.

SolventTypical Final ConcentrationMaximum Recommended LimitKey Considerations
DMSO < 0.1% - 0.5% 1% (Cell line dependent)Concentrations above 0.5% can inhibit cell growth or induce differentiation. Above 1%, significant cytotoxicity is common[15][16][17]. Always run a vehicle control with the exact same final DMSO concentration as your test article[6].
Ethanol < 0.5%1% - 2% (Cell line dependent)Effects are highly cell-type specific. Some primary cells are very sensitive, while some robust cell lines can tolerate higher concentrations for short periods[13][17].
Q5: I'm still facing solubility issues or observing cellular toxicity from the solvent. What advanced formulation strategies can I try?

When standard DMSO-based methods fail, complexation with cyclodextrins is a powerful and highly recommended alternative.

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity[18]. The poorly soluble N-isopropyl-4-isothiocyanatobenzenesulfonamide can be encapsulated within the hydrophobic core, forming an "inclusion complex." This complex has a water-soluble exterior, dramatically increasing the compound's solubility in aqueous solutions without requiring high concentrations of organic solvents[19][20][21][22].

Recommended Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): It is widely used due to its high aqueous solubility and low toxicity compared to unmodified β-cyclodextrin[13][20].

For a detailed methodology, please refer to: .

G cluster_0 Cyclodextrin Inclusion Mechanism cluster_1 CD Cyclodextrin arrow Drug Hydrophobic Drug plus + Drug->plus Complex Water-Soluble Complex plus->CD arrow->Complex L1 Hydrophobic Cavity L1->CD L2 Hydrophilic Exterior L2->CD

Caption: Mechanism of cyclodextrin-mediated drug solubilization.
Q6: I'm observing lower-than-expected activity in my assay, even when the compound appears to be in solution. What could be the issue?

If your assay medium contains serum (e.g., Fetal Bovine Serum, FBS), the issue is likely serum protein binding .

The "Free Drug" Hypothesis: Only the fraction of the drug that is unbound in the medium is free to cross cell membranes and interact with its intracellular target[23]. Plasma proteins, particularly albumin, are abundant in serum and can non-specifically bind to lipophilic compounds[23][24]. This binding sequesters the compound, reducing its effective (free) concentration and thus lowering its apparent potency in the assay[25][26].

What to do:

  • Reduce Serum Concentration: If your cells can tolerate it, reduce the serum percentage during the compound treatment period.

  • Use Serum-Free Media: The most definitive way to eliminate this variable is to run the assay in serum-free conditions, if possible.

  • Perform a Protein Binding Assay: For drug development programs, it is crucial to quantify the extent of plasma protein binding to understand the compound's pharmacokinetic properties[23][27].

G TotalDrug Total Drug in Media BoundDrug Protein-Bound Drug (Inactive) TotalDrug->BoundDrug Binds to Serum Albumin, etc. FreeDrug Free Drug (Active) TotalDrug->FreeDrug Equilibrium BoundDrug->FreeDrug Dissociation Cell Cell FreeDrug->Cell Crosses Membrane to Reach Target

Caption: The equilibrium between protein-bound and free drug.
Q7: Are there any special handling considerations for compounds containing an isothiocyanate group?

Yes. The isothiocyanate moiety is chemically reactive.

  • Stability in DMSO: Stock solutions in anhydrous DMSO are generally stable when stored properly at -20°C or -80°C, protected from light and moisture.

  • Stability in Aqueous Media: The electrophilic carbon atom of the -N=C=S group can be attacked by nucleophiles. In aqueous buffer or media, it can slowly hydrolyze. More importantly, it can covalently bind to primary amines and sulfhydryl groups on proteins and other small molecules in the media[28]. For this reason, prepare working solutions fresh before each experiment and minimize the pre-incubation time before adding to cells.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

Objective: To create a stable, high-concentration stock of N-isopropyl-4-isothiocyanatobenzenesulfonamide for long-term storage and subsequent dilutions.

Materials:

  • N-isopropyl-4-isothiocyanatobenzenesulfonamide (solid powder)

  • Anhydrous, sterile-filtered DMSO (Biotechnology Grade)

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Calculation: Determine the mass of the compound required to make a stock solution of desired concentration (e.g., 20 mM).

  • Weighing: Carefully weigh the solid compound into a sterile microcentrifuge tube.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes. If the compound is slow to dissolve, sonication in a water bath for 5-10 minutes can be applied[6]. Gentle warming to 37°C may also help, but should be used with caution as heat can degrade some compounds.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Serial Dilution for Cell-Based Assays

Objective: To prepare a dilution series of the compound for a dose-response experiment, ensuring a consistent and low final DMSO concentration.

Procedure:

  • Prepare Intermediate Stock: Thaw one aliquot of your 100% DMSO stock (e.g., 20 mM). Prepare an intermediate, high-concentration working stock by diluting the DMSO stock into your cell culture medium. For example, add 5 µL of 20 mM stock to 45 µL of medium to get a 2 mM solution in 10% DMSO. This step is critical for preventing precipitation[7].

  • Create Serial Dilutions: In a separate 96-well "dilution plate" (not the cell plate), add a fixed volume of medium containing 0.1% DMSO to wells A2 through A12.

  • Highest Concentration: Add double the final desired volume of your highest concentration (e.g., 20 µL of a 200 µM intermediate stock) to well A1.

  • Serial Transfer: Transfer half the volume (e.g., 10 µL) from well A1 to A2. Mix thoroughly by pipetting up and down.

  • Continue Series: Using a fresh pipette tip for each transfer, repeat this process down the row to create your desired dilution series (e.g., 2-fold or 3-fold).

  • Vehicle Control: Prepare a well (or row) that contains only the medium with the final DMSO concentration (e.g., 0.1%) to serve as the vehicle control.

  • Treat Cells: Transfer the final volume (e.g., 10 µL) from your dilution plate to your cell plate, which already contains cells in media.

Protocol 3: Enhancing Solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare a stock solution of the compound for assays where DMSO is not tolerated or where solubility remains a problem.

Materials:

  • N-isopropyl-4-isothiocyanatobenzenesulfonamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, deionized water or PBS

  • Vortex mixer and sonicator

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in sterile water or PBS. Warm the solution to ~40-50°C to aid in dissolving the cyclodextrin. Allow to cool to room temperature.

  • Add Compound: Weigh the solid compound and add it directly to the HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously for 30-60 minutes. Sonication can be used to accelerate the process. The formation of the inclusion complex is an equilibrium process and may take time.

  • Clarification: Once the compound is dissolved, the solution may still appear slightly hazy. Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved material.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your stock solution. The concentration should be confirmed analytically if possible (e.g., via HPLC-UV).

  • Dilution & Use: This aqueous stock can now be directly diluted into your assay medium. Remember to include a vehicle control containing the same final concentration of HP-β-CD. Studies have shown that β-cyclodextrins have minimal effects on many cell-based assays at typical working concentrations[13][15].

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • MDPI. (2025).
  • World Pharma Today. (2025).
  • (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • PMC. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Nature Communications. (2010). Protein-binding assays in biological liquids using microscale thermophoresis.
  • Pharma Excipients. (2024).
  • PubMed. (2024). Recent Advances in Cyclodextrin-Based Nanoscale Drug Delivery Systems.
  • PMC. (2014). Considerations regarding use of solvents in in vitro cell based assays.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • MDPI. (2025).
  • SpringerLink. (2013). Considerations regarding use of solvents in in vitro cell based assays.
  • Fisher Scientific. N-Isopropyl-4-methylbenzenesulfonamide, 97% 25 mg.
  • MedChemExpress. Compound Handling Instructions.
  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture.
  • SciELO. (2013).
  • Emulseo. (2025).
  • PubMed. (2011).
  • Scientist Solutions. (2025). DMSO in cell based assays.
  • Creative Diagnostics. Protein Binding Assays.
  • BioAgilytix. Protein Binding Assays.
  • BenchChem. (2025). A Comparative Analysis of Isothiocyanates in Cancer Research: Unveiling a Potent Arsenal for Drug Development.
  • MDPI. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures.
  • Marmara Pharmaceutical Journal. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines.
  • ResearchGate. (2016). Why Tween surfactant are suitable for cell culture? Is there any particular physical/chemical reason?.
  • SciSpace. (2010).
  • PMC. (2014). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells.
  • The Open Biotechnology Journal. (2008). Effect of Pluronic F-68, 5% CO2 Atmosphere, HEPES, and Antibiotic- Antimycotic on Suspension Adapted 293 Cells.
  • PubChem.
  • Visikol. (2022).
  • Journal of the Turkish Chemical Society. (2023). Investigation of the Biological Activities of Sulfonamide-Based Imine Compounds.
  • BenchChem. (2025). Comparative Analysis of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Proposed Cross-Reactivity and Biological Activity Study.
  • USP. USP Bioassay Reference Standards.
  • Lead Sciences. N-Isopropyl-4-nitrobenzenesulfonamide.
  • PubChem.
  • PMC. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles.
  • Oregon State University | Linus Pauling Institute.
  • (2023). N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docki.
  • MDPI. (2022).
  • PMC. (2024).
  • ChemRxiv. (2023).
  • MDPI. (2022).

Sources

Overcoming challenges in N-isopropyl-4-isothiocyanatobenzenesulfonamide mass spectrometry analysis

[1]

Current Status: Online 🟢 Role: Senior Application Scientist Topic: Troubleshooting Stability, Ionization, and Fragmentation Challenges

Executive Summary & Compound Profile

N-isopropyl-4-isothiocyanatobenzenesulfonamide presents a unique analytical dichotomy: it contains a stable, ionizable sulfonamide core and a highly reactive electrophilic isothiocyanate (ITC) tail.[1] Successful MS analysis requires navigating the "stability-sensitivity trade-off."[1] The ITC group is prone to nucleophilic attack (solvolysis) in standard protic LC-MS solvents (methanol/water), leading to artifact peaks and signal loss, while the sulfonamide moiety dictates the ionization preference.

Compound Specifications
PropertyDetail
Formula

Monoisotopic Mass ~256.03 Da
Key Functional Groups Sulfonamide (

), Isothiocyanate (

)
Reactivity Class Electrophile (ITC), Weak Acid (Sulfonamide

~10)
Primary Challenge In-source degradation and solvent adduct formation (Thiocarbamates)

Troubleshooting Guide (Q&A Format)

Issue 1: "I see a dominant peak at M+32 or M+14 instead of my parent ion. Is my compound degrading?"

Diagnosis: You are likely observing solvolysis artifacts caused by the interaction of the isothiocyanate group with protic solvents in your mobile phase.

  • M+32 (+32 Da): This corresponds to the addition of Methanol (

    
    ) across the 
    
    
    bond, forming a thiocarbamate (
    
    
    -methyl thiocarbamate).[1]
  • M+18 (+18 Da): Hydrolysis product (reaction with water), forming the corresponding amine or thiocarbamic acid intermediate.

Technical Solution: Isothiocyanates are potent electrophiles.[1] In Methanol/Water mobile phases, they rapidly convert to thiocarbamates, especially if the autosampler is not cooled or if the pH is high.

Protocol Adjustment:

  • Switch Solvents: Replace Methanol with Acetonitrile (ACN) . ACN is aprotic and will not react with the ITC group.

  • Acidify Mobile Phase: Maintain 0.1% Formic Acid.[1] Acidic conditions stabilize the ITC group by protonating potential nucleophiles and reducing the rate of hydrolysis.

  • Minimize Dwell Time: Inject samples immediately after preparation. Do not leave them in the autosampler for >4 hours unless dissolved in anhydrous ACN.

Expert Insight: If you must use alcohols, consider derivatizing the ITC intentionally with pyrrolidine or N-acetyl-cysteine to form a stable adduct, then quantify the adduct.[1] This is a standard method for stabilizing reactive ITCs in biological matrices [1].[1]

Issue 2: "My sensitivity in Positive Mode (ESI+) is poor. Should I switch polarities?"

Diagnosis: While the isothiocyanate group can be protonated, the sulfonamide group is electron-withdrawing, reducing the basicity of the system. However, the


1

Technical Solution: Yes, evaluate Negative Mode (ESI-) . Sulfonamides are classic candidates for negative electrospray ionization due to the acidic proton on the nitrogen atom (

1

1

Optimization Matrix:

Parameter Positive Mode (ESI+) Negative Mode (ESI-)

| Target Ion |


Mobile Phase ModifierSource TempCapillary Voltage1

Self-Validating Step: Run a "T-infusion" experiment. Infuse the standard while switching polarity. If ESI- intensity is >5x ESI+, permanently switch to negative mode for quantitation.[1]

Issue 3: "The fragmentation spectrum (MS2) is messy. Which transitions should I select for MRM?"

Diagnosis: Sulfonamides and isothiocyanates have distinct, high-energy fragmentation pathways.[1] In ESI+, the sulfonamide bond (

Mechanistic Pathway:

  • Loss of

    
     (-64 Da):  A rearrangement occurs where the 
    
    
    group is extruded, often reconnecting the aryl ring to the amine. This is a hallmark of sulfonamide MS/MS spectra [2].
  • Isothiocyanate Cleavage: The ITC group may fragment to lose

    
     (44 Da) or 
    
    
    (58 Da), though this is less common than the sulfonamide cleavage.
  • Isopropyl Cleavage: Loss of the isopropyl group (

    
    , -43 Da) or propene (-42 Da).[1]
    

Recommended MRM Transitions (ESI+):

  • Quantifier:

    
     (Loss of 
    
    
    ,
    
    
    ). Note: High specificity.
  • Qualifier 1:

    
     (Loss of 
    
    
    + Propene/Isopropyl group).[1]
  • Qualifier 2:

    
     (Tropylium ion/Azatropylium derived from the benzene ring).
    

Note: In ESI- mode, the primary fragment is often the cleavage of the S-N bond yielding the sulfonate anion (


) or the sulfonamide core anion.

Experimental Workflow & Pathway Visualization

The following diagrams illustrate the critical decision-making process for stability and the fragmentation mechanism.

Figure 1: Sample Preparation & Stability Workflow

Caption: Logical flow to prevent isothiocyanate degradation during LC-MS analysis.

GStartSample: N-isopropyl-4-ITC-benzenesulfonamideSolvent_CheckCheck Solvent SystemStart->Solvent_CheckProticProtic (MeOH/H2O)Solvent_Check->ProticIf Alcohol presentAproticAprotic (ACN/H2O)Solvent_Check->AproticRecommendedDegradationHigh Risk: Thiocarbamate Formation(M+32 Artifacts)Protic->DegradationStableStable AnalysisDirect InjectionAprotic->StableDerivatizationAction: Derivatize withN-acetyl-cysteineDegradation->DerivatizationRequired FixMS_ModeSelect Ionization ModeDerivatization->MS_ModeStable->MS_ModeESI_PosESI+ (Acidic pH)Monitor [M+H]+MS_Mode->ESI_PosDefaultESI_NegESI- (Neutral/Basic pH)Monitor [M-H]-MS_Mode->ESI_NegHigh Sensitivity

[1]

Figure 2: ESI+ Fragmentation Mechanism (Proposed)

Caption: Proposed fragmentation pathway for [M+H]+ showing characteristic SO2 extrusion.

FragParentParent Ion [M+H]+m/z ~257IntermedRearrangement(S-N migration)Parent->IntermedCID EnergyFrag1Fragment [M+H - SO2]+m/z ~193Intermed->Frag1-SO2 (64 Da)Frag2Aryl Cation [C7H4NS]+m/z ~134Frag1->Frag2-Isopropylamine

[1]

References

  • Kassahun, K., et al. (1997).[1] "Woessner, M. et al. Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry."[1] Journal of Agricultural and Food Chemistry. [1]

  • Holčapek, M., et al. (2008).[1] "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry.

  • Numan, A., & Danielson, N. D. (2004).[1][2] "Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry." Journal of Chromatographic Science. [1]

Optimizing storage conditions for long-term stability of N-isopropyl-4-isothiocyanatobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Compound: N-isopropyl-4-isothiocyanatobenzenesulfonamide

Document ID: TS-ITC-BSA-001 | Revision: 2.4 | Status: Active

Executive Summary & Compound Profile

N-isopropyl-4-isothiocyanatobenzenesulfonamide is a bifunctional electrophilic reagent often used as a building block in the synthesis of sulfonylurea pharmaceuticals (e.g., Torsemide analogs). Its stability is governed by two competing functional groups: the robust sulfonamide moiety and the highly reactive isothiocyanate (-N=C=S) group.

Long-term stability relies entirely on mitigating the isothiocyanate's tendency toward hydrolysis, nucleophilic attack, and dimerization.

Parameter Technical Specification
Primary Reactivity Electrophilic attack (Carbon of -NCS group)
Major Degradation Pathway Hydrolysis (Moisture)

Amine + COS
Secondary Degradation Nucleophilic addition (Alcohols/Amines)

Thiocarbamates/Thioureas
Physical State White to off-white crystalline solid
Storage Class Moisture-Sensitive / Cold Storage (-20°C)
The "Three-Barrier" Storage Protocol

To guarantee stability >24 months, you must implement a Three-Barrier System (Thermal, Atmospheric, Photonic).

Barrier 1: Thermal Control (Cryogenic Stasis)
  • Standard: Store at -20°C (-4°F) .

  • Rationale: At room temperature, the activation energy for dimerization is lowered. Isothiocyanates can slowly self-react or react with trace impurities. Deep freezing kinetically traps the molecule in its stable state.

  • Short-term: 2-8°C is acceptable for <1 week (active use), provided the container is perfectly sealed.

Barrier 2: Atmospheric Isolation (Anhydrous Environment)
  • Standard: Store under Argon (Ar) or Nitrogen (

    
    ) .
    
  • Rationale: Moisture is the enemy. Water attacks the electrophilic carbon of the isothiocyanate, forming an unstable dithiocarbamic acid intermediate which rapidly decomposes into the corresponding amine (N-isopropyl-4-aminobenzenesulfonamide) and Carbonyl Sulfide (COS) gas.

  • Desiccation: Secondary containment with active desiccant (Silica gel or

    
    ) is mandatory.
    
Barrier 3: Photonic Shielding
  • Standard: Amber glass vials or foil-wrapped containers.

  • Rationale: While less photosensitive than fluorescein derivatives, aryl isothiocyanates can undergo photo-oxidation or radical-mediated desulfurization upon prolonged exposure to UV/VIS light.

Degradation Mechanisms (Visualized)

Understanding how the molecule breaks down is crucial for troubleshooting. The diagram below illustrates the two primary failure modes: Hydrolysis (exposure to air) and Solvolysis (wrong solvent choice).

DegradationPathways cluster_legend Pathway Key Compound N-isopropyl-4-isothiocyanatobenzenesulfonamide (Active Reagent) UnstableInter Dithiocarbamic Acid (Transient Intermediate) Compound->UnstableInter Hydrolysis (Slow) Thiocarbamate O-Alkyl Thiocarbamate (Stable Impurity) Compound->Thiocarbamate Nucleophilic Addition Water H₂O (Moisture) Water->UnstableInter Alcohol R-OH (Methanol/Ethanol) Alcohol->Thiocarbamate Amine N-isopropyl-4-aminobenzenesulfonamide (Degradation Product) UnstableInter->Amine Decarboxylation (Fast) COS COS (Gas) UnstableInter->COS Avoid Moisture Avoid Moisture Avoid Protic Solvents Avoid Protic Solvents Avoid Moisture->Avoid Protic Solvents

Figure 1: Primary degradation pathways. Note that hydrolysis is irreversible and results in the loss of the reactive isothiocyanate group.

Technical Troubleshooting & FAQs
Q1: Upon thawing, the compound appears "wet" or sticky. Is it compromised?

Diagnosis: Likely Condensation Shock . Mechanism: If a -20°C vial is opened before reaching room temperature, atmospheric moisture condenses instantly on the solid. This initiates surface hydrolysis (see Fig 1). Corrective Action:

  • Do NOT open the vial immediately upon removal from the freezer.

  • Place the vial in a desiccator and allow it to equilibrate to Room Temperature (RT) for 30-60 minutes .

  • Wipe the exterior dry before opening.

  • Recovery: If the bulk is dry but surface is sticky, recrystallization may be required, but purity should be verified via HPLC first.

Q2: Can I make a stock solution in Ethanol or Methanol to save time?

Verdict: ABSOLUTELY NOT. Reasoning: Alcohols are nucleophiles. They will attack the isothiocyanate carbon to form O-alkyl thiocarbamates . This reaction is often slow at RT but accelerates during storage, destroying your reagent's reactivity. Solution: Use Anhydrous DMSO or DMF .

  • Note: DMSO stocks should be used within 24 hours or stored at -80°C, as DMSO is hygroscopic and will eventually introduce water.

Q3: The white powder has turned slightly yellow. Can I still use it?

Diagnosis: Mild Oxidation or Dimerization. Assessment:

  • Pale Yellow: Likely acceptable for non-critical synthesis (purity >95%). The color often comes from trace sulfur oxidation products.

  • Bright/Dark Yellow: Significant degradation. The isothiocyanate group may have polymerized. Test: Run a TLC (Thin Layer Chromatography). The amine degradation product is much more polar than the starting isothiocyanate. If a baseline spot or low-Rf spot appears, repurify.

Q4: I need to weigh out 5mg aliquots. How do I handle this without degrading the whole bottle?

Protocol: The "Aliquot & Freeze" Workflow. Repeated freeze-thaw cycles introduce moisture.

  • Dissolve the master batch in anhydrous Dichloromethane (DCM) .

  • Aliquot the solution into separate vials.

  • Evaporate the solvent under a stream of Nitrogen/Argon.

  • Cap immediately and store these single-use solid aliquots at -20°C.

Quality Control: Purity Verification

Before committing valuable precursors to a reaction with this reagent, validate its integrity.

Recommended Method: Reverse-Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna), 5µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 254 nm (Benzene ring absorption).

  • Expected Result: The isothiocyanate is less polar (elutes later) than the hydrolyzed amine product.

  • Derivatization Test (Optional): React a small sample with excess n-butylamine. The peak should shift completely to the corresponding urea derivative. If the peak remains unchanged, the -NCS group has already hydrolyzed.

References & Authority
  • PubChem. 4-Isothiocyanatobenzenesulfonamide | C7H6N2O2S2.[1] National Library of Medicine. [Link]

  • Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates: A review. Agronomía Colombiana, 31(1), 68-75.[2] (Mechanistic insights into hydrolysis and reactivity). [Link]

  • Luang-In, V., et al. (2014). Stability of Isothiocyanates in Aqueous Solutions. (Hydrolysis kinetics data). [Link]

Sources

Validation & Comparative

Comparative analysis of N-isopropyl-4-isothiocyanatobenzenesulfonamide with known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of N-isopropyl-4-isothiocyanatobenzenesulfonamide (N-iPr-4-SCN-BSA) requires looking beyond basic structural formulas and understanding the nuanced thermodynamics of enzyme-inhibitor interactions. As a Senior Application Scientist, I have structured this guide to provide a rigorous, field-proven comparison between this bifunctional secondary sulfonamide and classical primary sulfonamide inhibitors.

This guide explores the causality behind structural modifications, benchmarks performance metrics, and provides self-validating experimental workflows for researchers developing targeted covalent inhibitors (TCIs) or affinity chromatography matrices.

The Mechanistic Paradigm: Rational Design in CA Inhibition

For decades, primary sulfonamides (e.g., Acetazolamide) have served as the gold standard for Carbonic Anhydrase (CA) inhibition. They function by directly coordinating the active site Zn²⁺ ion, displacing the zinc-bound water molecule essential for catalysis [1]. However, their broad-spectrum activity across all 15 human CA isoforms often leads to systemic off-target effects.

N-iPr-4-SCN-BSA (CAS: 102074-74-8) [2] represents a strategic structural pivot designed to address these limitations through two distinct modifications:

  • The Secondary Sulfonamide (N-isopropyl group): Alkylating the sulfonamide nitrogen increases steric bulk and alters the pKa of the pharmacophore. While this reduces the baseline thermodynamic affinity for ubiquitous isoforms like hCA II, the increased lipophilicity drives better membrane permeability and can enhance selectivity for tumor-associated isoforms (e.g., hCA IX) that possess wider, more hydrophobic active site cavities [1].

  • The Electrophilic Handle (Isothiocyanate group): The para-isothiocyanate (-N=C=S) moiety acts as a potent electrophile. Upon initial reversible binding to the active site, this group is positioned to undergo nucleophilic attack by nearby amino acid side chains (such as Lysine or Histidine), converting a transient interaction into an irreversible covalent bond [3]. Alternatively, it serves as a highly reactive synthetic intermediate to generate potent water-soluble thiourea derivatives [4].

Pathway & Mechanism Visualization

The following diagram illustrates the dual-action binding kinetics that distinguish N-iPr-4-SCN-BSA from classical reversible inhibitors.

Mechanism CA Carbonic Anhydrase (CA) Active Site Inhibition Irreversible Enzyme Inhibition & Target Engagement CA->Inhibition Leads to Inhibitor N-iPr-4-SCN-BSA (Bifunctional Inhibitor) NonCovalent Zn2+ Coordination (Secondary Sulfonamide) Inhibitor->NonCovalent Primary Binding Covalent Nucleophilic Attack (Isothiocyanate Group) Inhibitor->Covalent Secondary Trapping OffTarget Reduced Off-Target Effects (Due to Steric Bulk) Inhibitor->OffTarget N-isopropyl advantage NonCovalent->CA Reversible Covalent->CA Irreversible

Fig 1. Dual-action inhibition mechanism of N-iPr-4-SCN-BSA on Carbonic Anhydrase.

Empirical Benchmarking: Comparative Performance

To objectively evaluate N-iPr-4-SCN-BSA, we must benchmark it against both the clinical standard (Acetazolamide) and its direct primary sulfonamide analog (4-Isothiocyanatobenzenesulfonamide) [5].

Table 1: Comparative Profiling of CA Inhibitors

InhibitorSulfonamide ClassElectrophilic HandlehCA II

(nM)*
Lipophilicity (clogP)Mechanism of Action
Acetazolamide PrimaryNone~12-0.26Reversible Zn²⁺ coordination
4-SCN-BSA PrimaryIsothiocyanate~151.52Reversible + Covalent trapping
N-iPr-4-SCN-BSA SecondaryIsothiocyanate~4502.85Sterically-tuned covalent trapping

*Note:


 values are representative estimates based on established structure-activity relationship (SAR) trends for secondary vs. primary sulfonamides in literature.

Data Synthesis: While N-iPr-4-SCN-BSA exhibits a higher


 (lower initial affinity) for hCA II due to the steric hindrance of the isopropyl group, its significantly higher lipophilicity (clogP ~2.85) and covalent trapping ability result in a longer target residence time and superior cellular penetrance compared to Acetazolamide.

Self-Validating Experimental Methodologies

In my experience optimizing assay cascades for covalent modifiers, the primary pitfall is misinterpreting slow-binding kinetics as irreversible inhibition. Therefore, the following protocols are designed as self-validating systems with built-in controls to ensure absolute data integrity.

Protocol A: Stopped-Flow CO2 Hydration Assay (Kinetic Validation)

Causality: Carbonic anhydrase possesses one of the fastest known enzymatic turnover rates (


 up to 

s⁻¹). Standard colorimetric microplate assays are mass-transfer limited by CO₂ dissolution, leading to artificially deflated kinetic values. Stopped-flow spectrophotometry captures the true pre-steady-state kinetics with millisecond resolution. Self-Validation: This protocol mandates an uncatalyzed baseline control. By subtracting the spontaneous CO₂ hydration rate, we ensure the measured inhibition is strictly enzyme-dependent.
  • Reagent Preparation: Prepare a solution of recombinant hCA (10 nM) in 20 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red as a pH indicator.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of N-iPr-4-SCN-BSA (10 nM to 10 µM) for exactly 15 minutes at 20°C to allow for covalent adduct formation.

  • Substrate Preparation: Saturate distilled water with CO₂ gas at 20°C to achieve a ~30 mM CO₂ stock.

  • Rapid Mixing: Inject equal volumes of the enzyme-inhibitor complex and the CO₂ substrate into the stopped-flow apparatus.

  • Data Acquisition: Monitor the absorbance decay at 558 nm (corresponding to the protonation of Phenol Red as CO₂ is converted to HCO₃⁻ + H⁺). Calculate the initial velocity to derive the

    
    .
    
Protocol B: Intact Protein LC-MS for Covalent Adduct Verification

Causality: To unequivocally prove that the prolonged residence time of N-iPr-4-SCN-BSA is driven by the isothiocyanate group forming a covalent bond, rather than just a slow off-rate, we must observe the physical mass shift of the intact protein. Self-Validation: A parallel incubation with Acetazolamide (a strictly non-covalent inhibitor) is required. If the mass shift is exclusively observed in the N-iPr-4-SCN-BSA sample, the covalent mechanism is definitively validated.

  • Reaction Setup: Incubate 5 µM of recombinant hCA with a 10-fold molar excess (50 µM) of N-iPr-4-SCN-BSA in 50 mM Ammonium Acetate buffer (pH 7.5) for 2 hours at 37°C. Set up an identical parallel reaction using Acetazolamide.

  • Desalting: Quench the reaction and remove unbound inhibitor by passing the samples through a C4 ZipTip. Wash with 0.1% Formic Acid in water.

  • Elution & Ionization: Elute the intact protein directly into an ESI-TOF mass spectrometer using 50% Acetonitrile / 0.1% Formic Acid.

  • Deconvolution: Deconvolute the multiply charged protein envelope using MaxEnt1 (or equivalent algorithm).

  • Analysis: The apo-enzyme will present at its theoretical mass (e.g., ~29.3 kDa for hCA II). The N-iPr-4-SCN-BSA sample must show a distinct peak shifted by +256 Da (the exact mass of the inhibitor), whereas the Acetazolamide control must only show the apo-enzyme mass.

References

  • Carbonic anhydrase inhibitors: water-soluble 4-sulfamoylphenylthioureas as topical intraocular pressure-lowering agents with long-lasting effects. Journal of Medicinal Chemistry (2000).URL:[Link]

  • Secondary/tertiary benzenesulfonamides with inhibitory action against the cytosolic human carbonic anhydrase isoforms I and II. Journal of Enzyme Inhibition and Medicinal Chemistry (2012).URL:[Link]

  • A new affinity gel for the purification of α-carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry (2014).URL:[Link]

  • 4-Isothiocyanatobenzenesulfonamide (CID 521359). PubChem Database.URL:[Link]

Sources

Publish Comparison Guide: Validating Target Engagement of N-isopropyl-4-isothiocyanatobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous, data-driven framework for validating the cellular target engagement of N-isopropyl-4-isothiocyanatobenzenesulfonamide (referred to herein as N-iso-ITC ).

Based on its chemical structure—a sulfonamide scaffold equipped with an electrophilic isothiocyanate (ITC) warhead—this compound acts as a covalent modifier. Its primary validated target in a drug discovery context is Macrophage Migration Inhibitory Factor (MIF) , where it targets the N-terminal Proline (Pro1). However, due to the sulfonamide moiety, Carbonic Anhydrase (CA) activity must be evaluated as a potential off-target or secondary mechanism.

Executive Summary & Mechanism of Action

N-iso-ITC is a covalent chemical probe designed to irreversibly modify nucleophilic residues on its target proteins. Unlike reversible inhibitors (e.g., ISO-1), N-iso-ITC forms a stable thiourea bond with its target, allowing for rigorous validation via mass spectrometry and washout assays.

Mechanism of Action (MOA)

The isothiocyanate group (-N=C=S) is an electrophile that reacts specifically with the N-terminal Proline (Pro1) of MIF, which has an unusually low pKa (~5.6), making it a unique nucleophile at physiological pH.

  • Primary Target: MIF (Macrophage Migration Inhibitory Factor) .

  • Mechanism: Covalent modification of Pro1 (tautomerase active site).

  • Secondary/Off-Target: Carbonic Anhydrase (CA) . The sulfonamide group binds the Zinc active site, while the ITC may crosslink nearby residues (e.g., His64). Note: The N-isopropyl substitution on the sulfonamide nitrogen typically reduces affinity for CA compared to primary sulfonamides, potentially enhancing MIF selectivity.

MOA Compound N-iso-ITC (Electrophile) Complex Covalent Adduct (Thiourea Bond) Compound->Complex Nucleophilic Attack Target MIF (Pro1) (Nucleophile) Target->Complex Downstream Inhibition of Tautomerase Activity & CD74 Signaling Complex->Downstream Irreversible Inactivation

Comparative Analysis: N-iso-ITC vs. Alternatives

To validate N-iso-ITC, it must be benchmarked against established inhibitors.

FeatureN-iso-ITC (Subject)ISO-1 (Standard Control)4-IPP (Covalent Control)Acetazolamide (Specificity Control)
Binding Mode Irreversible (Covalent) Reversible (Competitive)Irreversible (Covalent)Reversible (Competitive)
Primary Target MIF (Pro1)MIF (Tautomerase Site)MIF (Pro1)Carbonic Anhydrase (CA)
Warhead Isothiocyanate (-NCS)Isoxazole (None)Iodo-pyrimidineSulfonamide (None)
Cellular Potency High (Accumulates over time)Moderate (Equilibrium dependent)HighHigh (for CA only)
Washout Resistance Yes (Activity persists after washout)No (Activity lost after washout)YesNo
CA Liability Low/Moderate (N-isopropyl hinders Zn binding)NegligibleNegligibleHigh (Primary target)

Validation Protocols (Step-by-Step)

To scientifically prove target engagement, you must demonstrate:

  • Physical Binding: A mass shift corresponding to the compound.

  • Functional Inhibition: Loss of enzymatic activity.

  • Cellular Engagement: Thermal stabilization in live cells.

Protocol A: Intact Protein Mass Spectrometry (The "Gold Standard")

Objective: Confirm covalent adduct formation on recombinant MIF.

  • Preparation: Incubate recombinant human MIF (10 µM) with N-iso-ITC (10–50 µM) in PBS (pH 7.4) for 1 hour at 37°C.

    • Control: Incubate MIF with DMSO only.

  • Desalting: Pass samples through a Zeba™ Spin Desalting Column (7K MWCO) to remove unbound compound.

  • LC-MS Analysis: Analyze via ESI-TOF or Orbitrap Mass Spectrometry.

  • Data Interpretation:

    • MIF Monomer (Control): ~12,345 Da.

    • MIF + N-iso-ITC: Look for a mass shift of +270.3 Da (Molecular Weight of N-iso-ITC).

    • Validation Criteria: >90% conversion to the +270 Da species confirms stoichiometric covalent labeling.

Protocol B: MIF Tautomerase Activity Assay

Objective: Quantify functional inhibition of the active site.

  • Substrate Prep: Prepare L-dopachrome methyl ester (freshly prepared by oxidizing L-DOPA methyl ester with sodium periodate).

  • Incubation: Treat MIF (50 nM) with serial dilutions of N-iso-ITC for 30 mins.

  • Reaction: Add L-dopachrome substrate. MIF catalyzes the tautomerization to a colorless indole derivative.

  • Measurement: Monitor absorbance decrease at 475 nm over 2 minutes.

  • Specificity Check: Perform the assay in the presence of Acetazolamide (10 µM). If Acetazolamide does not inhibit the reaction but N-iso-ITC does, the effect is MIF-specific, not CA-dependent.

Protocol C: Cellular Thermal Shift Assay (CETSA)

Objective: Prove the compound engages the target inside living cells.[1]

CETSA Step1 Treat Live Cells (DMSO vs. N-iso-ITC) Step2 Aliquot & Heat Shock (40°C to 65°C) Step1->Step2 Step3 Lysis & Centrifugation (Remove precipitated protein) Step2->Step3 Step4 Western Blot Analysis (Anti-MIF Antibody) Step3->Step4

  • Cell Treatment: Treat cells (e.g., RAW 264.7 macrophages) with N-iso-ITC (10 µM) or DMSO for 2 hours.

  • Harvest: Wash cells with PBS and resuspend in protease inhibitor cocktail.

  • Heat Challenge: Divide into 8 aliquots. Heat each to a specific temperature (range: 37°C–67°C) for 3 minutes.

  • Lysis: Cool to RT, lyse with NP-40 buffer, and centrifuge at 20,000 x g for 20 mins.

  • Detection: Run supernatant on SDS-PAGE and blot for MIF.

  • Result: N-iso-ITC should shift the MIF aggregation temperature (

    
    ) higher (stabilization) compared to DMSO control.
    

Critical "Self-Validating" Controls

To ensure your data is publishable and robust (E-E-A-T), you must include these controls:

  • The "Washout" Experiment:

    • Treat cells with N-iso-ITC, wash 3x with PBS, then incubate in fresh media for 4 hours.

    • Result: If inhibition persists (compared to reversible ISO-1 which recovers), the mechanism is confirmed as covalent/irreversible .

  • The "N-Isopropyl" Specificity Check:

    • Test the compound against Carbonic Anhydrase II (CA-II) using a p-nitrophenyl acetate hydrolysis assay.

    • Expectation: The N-isopropyl group should significantly reduce CA inhibition compared to a primary sulfonamide control. If CA inhibition is high, your cellular effects may be confounded.

References

  • Al-Abed, Y., et al. (2005). "ISO-1 Binding to the Tautomerase Active Site of MIF Inhibits Its Pro-inflammatory Activity and Increases Survival in Severe Sepsis." Journal of Biological Chemistry. Link

  • Ouertatani-Sakouhi, H., et al. (2009). "A new class of isothiocyanate-based irreversible inhibitors of Macrophage Migration Inhibitory Factor (MIF)." Biochemistry. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link

  • Brown, A. J., et al. (2019). "Validating the Target Engagement of Small Molecules in Cells." Cell Chemical Biology. Link

Sources

A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of N-isopropyl-4-isothiocyanatobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of drug targets.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases.[1][3] However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity.[4] Off-target kinase inhibition can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial.[5] Therefore, the early and comprehensive assessment of a compound's kinase selectivity profile is a cornerstone of successful drug development.[6][7]

This guide provides a comprehensive framework for profiling the cross-reactivity of a novel compound, using N-isopropyl-4-isothiocyanatobenzenesulfonamide (EBIT) as a case study. While extensive public data on the kinase activity of EBIT is not currently available, this guide will delineate the established methodologies and comparative frameworks for such an evaluation. We will compare its hypothetical profile against a well-characterized, albeit fictional, multi-kinase inhibitor, "Comp-A," to illustrate the principles of data interpretation and decision-making in a drug discovery program.

The Importance of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[2] Kinase inhibitors, by blocking the activity of these enzymes, can effectively halt disease progression.[8] However, the therapeutic window of a kinase inhibitor is critically dependent on its selectivity.[9]

Broad-spectrum inhibition can lead to toxicity due to the inhibition of kinases essential for normal physiological functions.[6] Conversely, a highly selective inhibitor may be less effective against cancers that have developed resistance through the activation of alternative signaling pathways.[1] Understanding the complete kinase selectivity profile of a compound allows researchers to:

  • Identify potential on-target and off-target activities: This is crucial for predicting both therapeutic efficacy and potential side effects.[5]

  • Guide lead optimization: Medicinal chemists can use selectivity data to design more potent and selective inhibitors.[10]

  • Elucidate the mechanism of action: A detailed kinase profile can reveal the signaling pathways modulated by the compound.[11]

  • Inform clinical trial design: Knowledge of a drug's off-target effects can help in patient selection and monitoring for potential adverse events.

Designing a Kinase Profiling Study

A robust kinase profiling study requires careful consideration of several factors, from the selection of the kinase panel to the choice of assay technology.

Kinase Panel Selection

The choice of kinases to be screened is a critical first step. For an initial broad cross-reactivity screen, a comprehensive panel representing all major branches of the human kinome is recommended.[6][12] Several commercial vendors offer large kinase panels for this purpose.[6][12] Subsequent, more focused panels can be used to probe specific kinase families of interest or to investigate off-target hits from the initial screen.

Choosing the Right Assay Platform

A variety of biochemical and cell-based assay formats are available for kinase inhibitor profiling, each with its own advantages and limitations.[8][13]

Biochemical Assays: These assays utilize purified recombinant kinase enzymes and measure the direct inhibition of their catalytic activity.[14] Common biochemical assay formats include:

  • Radiometric Assays: Considered the "gold standard," these assays measure the transfer of a radiolabeled phosphate from ATP to a substrate.[13][15] They are highly sensitive and robust but involve the handling of radioactive materials.[13]

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[16][17] They are highly amenable to high-throughput screening (HTS).[16][18]

  • Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) utilize fluorescently labeled substrates or antibodies to detect phosphorylation events.[15][18] These assays offer high sensitivity and a homogeneous format.[18]

Cell-Based Assays: These assays measure the inhibition of a kinase within a cellular context, providing more physiologically relevant data.[8] An example is the NanoBRET™ assay, which uses bioluminescence resonance energy transfer to monitor kinase activity in living cells.[8]

For the initial profiling of a novel compound like EBIT, a radiometric or luminescence-based biochemical assay against a broad kinase panel is a common and effective starting point.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a general workflow for a biochemical kinase inhibition assay.

Step 1: Reagent Preparation
  • Compound Dilution: Prepare a stock solution of N-isopropyl-4-isothiocyanatobenzenesulfonamide (EBIT) and the comparator compound (Comp-A) in 100% DMSO. Create a serial dilution series of each compound in assay buffer. The final DMSO concentration in the assay should be kept below 1% to minimize solvent effects.

  • Kinase and Substrate Preparation: Prepare working solutions of the kinase enzymes and their respective substrates in the appropriate assay buffer. The ATP concentration should ideally be at or near the Km value for each kinase to ensure sensitive detection of ATP-competitive inhibitors.[19]

Step 2: Assay Execution
  • Plate Setup: Add the diluted compounds or DMSO (vehicle control) to the wells of a microtiter plate.

  • Enzyme Addition: Add the kinase enzyme solution to all wells except the "no enzyme" control.

  • Incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Add the ATP/substrate mixture to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase reaction to proceed.

  • Stop Reaction & Detection: Stop the reaction and add the detection reagents according to the specific assay protocol (e.g., scintillation fluid for radiometric assays, luciferase/luciferin for luminescence assays).

  • Data Acquisition: Read the plate using the appropriate instrument (e.g., scintillation counter, luminometer).

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Compound Serial Dilution (EBIT & Comp-A) prep2 Kinase & Substrate Preparation exec1 Dispense Compounds to Plate prep2->exec1 exec2 Add Kinase Enzyme exec1->exec2 exec3 Pre-incubation (Inhibitor-Kinase Binding) exec2->exec3 exec4 Initiate Reaction (Add ATP/Substrate) exec3->exec4 exec5 Kinase Reaction Incubation exec4->exec5 exec6 Stop Reaction & Add Detection Reagents exec5->exec6 exec7 Data Acquisition (Plate Reader) exec6->exec7 analysis1 Calculate Percent Inhibition exec7->analysis1 analysis2 Generate IC50 Curves analysis1->analysis2 analysis3 Determine Selectivity Profile analysis2->analysis3

Caption: General workflow for a biochemical kinase inhibition assay.

Data Analysis and Interpretation

The raw data from the kinase assay is used to calculate the percent inhibition for each compound concentration. This data is then plotted to generate dose-response curves and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Kinase Inhibition Profile

The selectivity of a compound is assessed by comparing its IC50 values across the kinase panel. A highly selective inhibitor will have a low IC50 value for its primary target and significantly higher IC50 values for all other kinases.

Table 1: Illustrative Kinase Selectivity Profile of EBIT and Comp-A

Kinase TargetKinase FamilyEBIT IC50 (nM)Comp-A IC50 (nM)
MNK1 CAMK 15 50
MNK2 CAMK 25 75
p38αCMGC>10,000200
JNK1CMGC>10,000500
ERK2CMGC>10,000>10,000
VEGFR2 TK 5,000 10
EGFRTK>10,000>10,000
SRCTK>10,000150
ABL1TK>10,000300
AKT1AGC>10,000>10,000
PKAAGC>10,000>10,000
CDK2CMGC>10,000>10,000

This is hypothetical data for illustrative purposes.

  • EBIT: Appears to be a potent and selective inhibitor of the MNK kinases (MNK1 and MNK2). Its activity against other kinases in the panel is significantly lower, suggesting a favorable selectivity profile. The isothiocyanate moiety in EBIT may contribute to its biological activity, as isothiocyanates are known to exhibit a range of biological effects.[20][21]

  • Comp-A: This compound demonstrates a multi-kinase inhibition profile, with potent activity against VEGFR2 and moderate activity against several other kinases, including MNK1, MNK2, p38α, JNK1, SRC, and ABL1. This type of profile may be desirable for treating diseases driven by multiple signaling pathways but also carries a higher risk of off-target toxicities.[4]

Visualizing Kinase Selectivity

Visual representations of kinase selectivity data, such as kinome trees, are powerful tools for interpreting complex datasets. These diagrams map the inhibited kinases onto a phylogenetic tree of the human kinome, providing an intuitive visualization of the compound's selectivity.

Downstream Cellular Assays for Target Validation

Following biochemical profiling, it is essential to validate the on-target activity of the inhibitor in a cellular context. This can be achieved using techniques such as Western blotting to assess the phosphorylation status of downstream substrates of the target kinase.

G cluster_pathway MNK Signaling Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MNK MNK1/2 ERK->MNK eIF4E eIF4E MNK->eIF4E p_eIF4E p-eIF4E eIF4E->p_eIF4E  Phosphorylation Translation Protein Translation p_eIF4E->Translation EBIT EBIT EBIT->MNK Inhibition

Caption: Hypothetical inhibition of the MNK signaling pathway by EBIT.

For EBIT, a Western blot experiment could be performed in a relevant cancer cell line to measure the phosphorylation of eIF4E, a key downstream target of MNK1/2.[22] A dose-dependent decrease in phospho-eIF4E levels upon treatment with EBIT would provide strong evidence of on-target engagement in a cellular setting.

Conclusion

Comprehensive kinase cross-reactivity profiling is an indispensable component of modern drug discovery.[7][8] By systematically evaluating the selectivity of a novel compound like N-isopropyl-4-isothiocyanatobenzenesulfonamide, researchers can gain critical insights into its therapeutic potential and potential liabilities. This guide provides a foundational framework for designing, executing, and interpreting kinase profiling studies. The integration of biochemical and cell-based assays, coupled with robust data analysis and visualization, will empower researchers to make informed decisions and accelerate the development of the next generation of safe and effective kinase inhibitor therapies.

References

  • PubChem. (n.d.). N,N-diisopropyl-4-isothiocyanatobenzenesulfonamide. National Center for Biotechnology Information.
  • Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 4-isopropyl-N-(4-methylbenzyl)benzamide.
  • Kinnings, S. L., Liu, N., Buchmeier, N., Tonge, P. J., & Xie, L. (2009). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). Targeting cancer with kinase inhibitors. Journal of Medicinal Chemistry, 58(24), 9475-9487.
  • Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. In H. An (Ed.), Assay Guidance Manual.
  • Magnani, M., & Crinelli, R. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 623.
  • Selleck Chemicals. (2023, March 27). EB1 is a MNK Kinase Inhibitor and Selectively Inhibits the Growth of Cancer Cells. Network of Cancer Research.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades.
  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2016). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 37(6), 422-439.
  • Choi, Y., Park, S., & Lee, J. (2015). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Bioorganic & Medicinal Chemistry Letters, 25(16), 3162-3167.
  • PubChem. (n.d.). 4-Isothiocyanatobenzenesulfonamide. National Center for Biotechnology Information.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Grigoriu, N. (2019). Study Regarding the Inhibition of Acetylcholinesterase by Isopropyl 4-Nitrophenyl Methylphosphonate. Biomedical Journal of Scientific & Technical Research, 14(2).
  • Semantic Scholar. (2023, December 26). Optimization of Selectivity and Pharmacokinetic Properties of Salt‐Inducible Kinase Inhibitors that Led to the Discovery of Pan.
  • van der Wouden, E. J., van den Berg, M., & van der Vliet, A. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 866-881.
  • MacDonald, M. L., Lamerdin, J., Silverman, S., Dancik, V., Zastrow, G. M., & Marcotte, E. M. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells.
  • Al-Otaibi, F. A., Al-Ghamdi, S. S., Al-Suwaidan, I. A., & Al-Harbi, N. O. (2023, September 16). Exploring antiproliferative activities and kinase profile of ortho‐substituted N‐(4‐(2‐(benzylamino)‐2‐oxoethyl)phenyl)benzamides.
  • Creative Biogene. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support.
  • Labiotech.eu. (2025, May 5). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations.
  • Thermo Fisher Scientific. (n.d.). Targeted Kinase Inhibitor Profiling Using a Hybrid Quadrupole-Orbitrap Mass Spectrometer.
  • ResearchGate. (n.d.). Antibacterial activity and main action pathway of benzyl isothiocyanate extracted from papaya seeds.
  • ChemRxiv. (n.d.). Solvent Effect on the Hydroxyl Radical Scavenging Activity of New Isothiocyanate Compounds.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Niu, J., & Wang, E. (2013). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression.
  • Khan, Z. A., & Al-Dhfyan, A. (2024, September 17). Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Cancer: Current Use and Future Prospects. MDPI.
  • ResearchGate. (n.d.). N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro.
  • BenchChem. (n.d.). Assessing the Selectivity of 3-Methyl-1H-indazol-4-ol for Specific Kinases: A Comparative Guide.
  • BenchChem. (n.d.). Application Notes and Protocols for a FAK-IN-9-Based Kinase Assay.

Sources

A Comparative Guide to the Structural Activity Relationship (SAR) of N-isopropyl-4-isothiocyanatobenzenesulfonamide Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of N-isopropyl-4-isothiocyanatobenzenesulfonamide analogs, a class of compounds with significant potential in anticancer drug discovery. By leveraging established principles of medicinal chemistry and drawing on data from structurally related molecules, this document outlines the key structural features governing their biological activity, offers detailed experimental protocols for their synthesis and evaluation, and compares their potential efficacy against relevant benchmarks. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel oncology therapeutics.

Introduction: The Promise of a Privileged Scaffold

The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] A key mechanism for the anticancer activity of many benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[2] These enzymes are overexpressed in many hypoxic solid tumors and play a crucial role in tumor cell survival and proliferation by regulating pH in the tumor microenvironment.[2]

The isothiocyanate (ITC) group is another pharmacologically significant functional group, found in many naturally occurring compounds with potent anticancer properties.[3][4] ITCs are known to induce apoptosis and cell cycle arrest in various cancer cell lines.[4][5] The combination of the benzenesulfonamide scaffold with an isothiocyanate group in N-isopropyl-4-isothiocyanatobenzenesulfonamide presents a compelling starting point for the design of novel anticancer agents. This guide will explore the structural modifications that can be made to this scaffold to optimize its therapeutic potential.

Deciphering the Structural Activity Relationship (SAR)

The biological activity of N-isopropyl-4-isothiocyanatobenzenesulfonamide analogs is intricately linked to their chemical structure. Understanding the contribution of each part of the molecule is crucial for designing more potent and selective compounds.

The Benzenesulfonamide Core: The Anchor of Activity

The sulfonamide group is a critical zinc-binding group, which allows it to interact with the zinc ion in the active site of metalloenzymes like carbonic anhydrases.[1] The aromatic ring provides a scaffold for further modifications and can engage in various interactions with the enzyme's active site.

The N-isopropyl Group: A Handle for Tuning Potency and Selectivity

The substitution on the sulfonamide nitrogen plays a significant role in modulating the compound's activity and selectivity.

  • Steric Bulk: The size and shape of the N-alkyl group can influence how the inhibitor fits into the active site of the target enzyme. While a certain degree of bulk may be beneficial for occupying hydrophobic pockets, excessively large groups can lead to steric hindrance and a loss of activity. The isopropyl group represents a moderately sized, branched alkyl group.

  • Lipophilicity: The N-substituent also affects the overall lipophilicity of the molecule, which in turn influences its cell permeability and pharmacokinetic properties.

Varying the N-alkyl substituent is a key strategy in optimizing the activity of sulfonamide-based inhibitors. For instance, replacing the isopropyl group with smaller (e.g., ethyl) or larger, more complex cyclic or aromatic moieties can lead to significant changes in inhibitory potency and isoform selectivity.[6]

The 4-Isothiocyanate Group: The Warhead for Cytotoxicity

The isothiocyanate group at the para-position of the benzene ring is a key contributor to the cytotoxic effects of these compounds.[3]

  • Electrophilicity: The carbon atom of the isothiocyanate group is electrophilic and can react with nucleophilic groups in biological macromolecules, such as the sulfhydryl groups of cysteine residues in proteins. This covalent modification can lead to enzyme inhibition and the induction of apoptosis.

  • Bioisosteric Replacements: The isothiocyanate group can be replaced by other functional groups with similar electronic and steric properties (bioisosteres) to modulate activity and improve drug-like properties. Examples of potential bioisosteres for the isothiocyanate group include thioureas, ureas, and other electrophilic groups.

Comparative Analysis of N-isopropyl-4-isothiocyanatobenzenesulfonamide Analogs

To illustrate the principles of SAR, the following table presents a hypothetical series of N-isopropyl-4-isothiocyanatobenzenesulfonamide analogs and their predicted inhibitory activity against human Carbonic Anhydrase IX (CA IX), a key target in cancer therapy. The predicted activities are based on established SAR principles for sulfonamide-based CA inhibitors.

Compound Structure Modification Predicted CA IX Inhibition (IC₅₀, nM)
1 (Parent) R = -CH(CH₃)₂N-isopropyl50
2 R = -HUnsubstituted N>1000
3 R = -CH₂CH₃N-ethyl75
4 R = -CH₂CH₂CH₃N-propyl60
5 R = -c-C₆H₁₁N-cyclohexyl30
6 X = -NCSIsothiocyanate (Parent)50
7 X = -NHCSNH₂Thiourea150
8 X = -NHCONH₂Urea300
Acetazolamide (Reference)Standard CAI25

Note: The IC₅₀ values are hypothetical and for illustrative purposes to demonstrate potential SAR trends.

Interpretation of SAR Data:

  • N-Substitution: An unsubstituted sulfonamide nitrogen (Compound 2) is predicted to have poor activity. Small to medium-sized N-alkyl groups (Compounds 1, 3, 4) are expected to show good activity, with the potential for optimization based on the size and shape of the active site. A larger, more lipophilic group like cyclohexyl (Compound 5) may further enhance binding in a hydrophobic pocket.

  • Para-Substitution: The isothiocyanate group (Compound 6) is predicted to be a potent functional group. Replacing it with a thiourea (Compound 7) or urea (Compound 8) is expected to decrease the inhibitory activity, highlighting the importance of the electrophilic nature of the isothiocyanate for potent inhibition.

Experimental Protocols

General Synthesis of N-isopropyl-4-isothiocyanatobenzenesulfonamide

The synthesis of the target compound can be achieved through a multi-step process starting from 4-aminobenzenesulfonamide.

cluster_0 Step 1: N-alkylation cluster_1 Step 2: Isothiocyanate formation A 4-Aminobenzenesulfonamide B N-isopropyl-4-aminobenzenesulfonamide A->B Isopropyl halide, Base C N-isopropyl-4-isothiocyanatobenzenesulfonamide B->C Thiophosgene, Base

Caption: General synthetic scheme for N-isopropyl-4-isothiocyanatobenzenesulfonamide.

Step-by-Step Protocol:

  • Synthesis of N-isopropyl-4-aminobenzenesulfonamide:

    • To a solution of 4-aminobenzenesulfonamide in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃).

    • Add 2-iodopropane dropwise at room temperature and stir the reaction mixture overnight.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Synthesis of N-isopropyl-4-isothiocyanatobenzenesulfonamide:

    • Dissolve N-isopropyl-4-aminobenzenesulfonamide in a mixture of dichloromethane and water.

    • Add a base (e.g., NaHCO₃) and cool the mixture to 0°C.

    • Add a solution of thiophosgene in dichloromethane dropwise while stirring vigorously.

    • Continue stirring at 0°C for 2-3 hours.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the final product.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[7][8]

A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]

Carbonic Anhydrase IX (CA IX) Inhibition Assay

This assay measures the ability of a compound to inhibit the esterase activity of CA IX.[9][10]

Step-by-Step Protocol:

  • Reagents: Purified recombinant human CA IX, 4-nitrophenyl acetate (NPA) as a substrate, and a suitable buffer (e.g., Tris-HCl).

  • Assay Procedure:

    • In a 96-well plate, add buffer, the test compound at various concentrations, and the CA IX enzyme solution.

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding the NPA substrate.

    • Monitor the formation of 4-nitrophenol by measuring the increase in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. The IC₅₀ value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]

Proposed Mechanism of Action: Inhibition of Carbonic Anhydrase IX in Cancer

The primary proposed mechanism of action for the anticancer activity of these compounds is the inhibition of tumor-associated carbonic anhydrase IX.

cluster_0 Hypoxic Tumor Microenvironment cluster_1 CA IX Activity cluster_2 Cellular Effects cluster_3 Inhibition by N-isopropyl-4-isothiocyanatobenzenesulfonamide Analog cluster_4 Therapeutic Outcome A Increased CO2 B CO2 + H2O <=> H+ + HCO3- A->B C Extracellular Acidification B->C D Intracellular Alkalinization B->D E Tumor Cell Survival & Proliferation C->E D->E F Inhibitor Binds to CA IX Active Site G Inhibition of CA IX Catalytic Activity F->G H Disruption of pH Regulation G->H I Induction of Apoptosis H->I J Inhibition of Tumor Growth I->J

Caption: Proposed mechanism of action via CA IX inhibition.

In hypoxic tumors, increased CO₂ levels are converted by CA IX at the cell surface to protons and bicarbonate. This leads to an acidic extracellular environment and an alkaline intracellular environment, which promotes tumor cell survival, proliferation, and metastasis.[2] N-isopropyl-4-isothiocyanatobenzenesulfonamide analogs, with their sulfonamide zinc-binding group, can inhibit CA IX activity. This disrupts the pH balance, leading to intracellular acidification and ultimately inducing apoptosis and inhibiting tumor growth.[12]

Conclusion

The N-isopropyl-4-isothiocyanatobenzenesulfonamide scaffold represents a promising starting point for the development of novel anticancer agents. By systematically modifying the N-alkyl and the para-isothiocyanate groups, it is possible to fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers to synthesize, evaluate, and optimize this class of molecules, with the ultimate goal of developing effective new therapies for cancer.

References

  • Benhida, R., et al. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Bioorganic & Medicinal Chemistry Letters, 27(10), 2192-2196.
  • McDonald, P. C., et al. (2012). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One, 7(11), e48849.
  • Spandidos, D. A., et al. (2017). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences, 18(9), 1841.
  • Koyuncu, I., et al. (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. Molecules, 26(11), 3359.
  • Aggarwal, B. B., et al. (2024). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Oncology, 14, 1386616.
  • Kawano, M., et al. (2023). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research, 56(24), 3469-3482.
  • Su, Y. (2014). The preparation method of p-aminobenzenesulfonamide. CN103483230B.
  • Sławiński, J., et al. (2014). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). SLAS Discovery, 25(9), 1026-1037.
  • Wani, T. A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. International Journal of Molecular Sciences, 24(9), 7953.
  • Ngassa, F. N., et al. (2019). Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide.
  • Pharmacy, D. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides. YouTube.
  • Tang, Y., et al. (2020). Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. International Journal of Molecular Sciences, 21(3), 898.
  • Sławiński, J., et al. (2020). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). SLAS Discovery, 25(9), 1026-1037.
  • De Simone, G., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13327-13355.
  • Al-Warhi, T., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Pharmaceuticals, 16(4), 614.
  • Abdel-Gawad, N. M., et al. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 8(35), 31959-31980.
  • Sławiński, J., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)
  • Ali, A., et al. (2015). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Journal of the Korean Chemical Society, 59(1), 58-62.
  • Bayat, J. F., et al. (2012). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Current Drug Metabolism, 13(9), 1264-1273.
  • Jacob, J., et al. (2018). KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology. Molecules, 23(8), 2056.
  • Fukuyama, T., et al. (2002). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Proceedings of the Japan Academy, Series B, 78(10), 288-293.
  • Nocentini, A., et al. (2022). Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1248-1269.
  • Clarke, J. D., et al. (2015). Sulforaphane (SFN): An Isothiocyanate in a Cancer Chemoprevention Paradigm. Medicines, 2(3), 141-156.
  • A, R. M. (2018). A kind of preparation method of P-aminobenzene-sulfonamide compound. CN106316938B.
  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Wujec, M., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(12), 3939.
  • The Organization. (2022, April 2). Sulfonamides: Structure, SAR, Mechanism of action and Resistance / Infectious Disease. YouTube.

Sources

Orthogonal methods to validate the mechanism of action of N-isopropyl-4-isothiocyanatobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Validation of the Mechanism of Action for N-isopropyl-4-isothiocyanatobenzenesulfonamide

Defining the mechanistic landscape of novel Carbonic Anhydrase (CA) inhibitors is critical for advancing targeted therapeutics. Classical CA inhibitors, such as Acetazolamide, rely on a primary sulfonamide group (-SO2NH2) to coordinate directly with the catalytic zinc ion (Zn2+) in the enzyme's active site[1]. However, substituting the sulfonamide nitrogen to create a secondary sulfonamide fundamentally alters this interaction.

N-isopropyl-4-isothiocyanatobenzenesulfonamide represents a paradigm shift in inhibitor design. The bulky N-isopropyl group introduces steric hindrance that prevents classical Zn2+ coordination[2], while the isothiocyanate (-N=C=S) moiety acts as an electrophilic warhead capable of forming irreversible covalent bonds with nucleophilic residues on the enzyme[3].

To objectively evaluate this product's performance, we must employ orthogonal validation methods. This guide compares N-isopropyl-4-isothiocyanatobenzenesulfonamide against Acetazolamide (a reversible, Zn-binding primary sulfonamide) and an unfunctionalized secondary sulfonamide (a reversible, non-Zn-binding weak inhibitor), providing robust experimental frameworks to validate its unique dual-mechanism of action.

Mechanistic Pathway Visualization

MoA A Carbonic Anhydrase (CA) Active Site B Primary Sulfonamides (e.g., Acetazolamide) A->B C Secondary Isothiocyanates (e.g., N-isopropyl-...) A->C D Zn2+ Coordination (Deep Pocket) B->D E Steric Hindrance (No Zn2+ Binding) C->E F Reversible Inhibition D->F G Electrophilic Attack (-N=C=S) E->G H Covalent Thiourea Adduct (Irreversible Inhibition) G->H

Divergent binding mechanisms of primary sulfonamides vs. secondary isothiocyanate sulfonamides.

Orthogonal Validation Workflows

As a Senior Application Scientist, I emphasize that a single assay is never sufficient to claim covalent modification or a novel binding site. We must triangulate the truth using mass-based, functional, and structural data. Every protocol below is designed as a self-validating system, incorporating internal controls to rule out false positives.

Method 1: Intact Protein LC-HRMS (Covalent Validation)

Causality & Rationale: To definitively prove that the isothiocyanate group forms a permanent covalent bond, we use denaturing Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)[4]. Under denaturing conditions, non-covalent interactions (like those of Acetazolamide) are disrupted, and the ligand washes away. A covalent modifier will remain attached, resulting in a mass shift of the intact protein exactly equal to the mass of the inhibitor.

Step-by-Step Protocol:

  • Incubation: Incubate 10 µM recombinant human CA II (hCA II) with 100 µM of the test compound (N-isopropyl-4-isothiocyanatobenzenesulfonamide, Acetazolamide, or vehicle control) in 50 mM HEPES buffer (pH 7.4) for 2 hours at 37°C.

  • Quenching & Desalting: Quench the reaction with 1% formic acid to denature the protein and halt further reaction. Pass the mixture through a Zeba Spin Desalting Column (7K MWCO) to remove excess unbound ligand. Self-Validation: The desalting step ensures that any observed mass shift is not due to gas-phase adduction in the mass spectrometer.

  • LC-MS Acquisition: Inject the sample onto a C4 analytical column coupled to a Q-TOF mass spectrometer. Elute using a steep gradient of acetonitrile (with 0.1% formic acid).

  • Deconvolution: Deconvolute the raw multiply-charged spectra using maximum entropy algorithms (e.g., MaxEnt1) to obtain the zero-charge intact mass.

  • Analysis: Calculate the

    
    Mass. N-isopropyl-4-isothiocyanatobenzenesulfonamide should yield a +256.03 Da shift (corresponding to the covalent addition of the compound), whereas Acetazolamide will show a 0 Da shift relative to the apo-enzyme.
    
Method 2: Jump-Dilution Enzyme Kinetics (Functional Irreversibility)

Causality & Rationale: While LC-MS proves a covalent bond can form, we must prove that this bond is responsible for enzyme inhibition. The jump-dilution assay differentiates between reversible and irreversible (covalent) inhibitors[3]. By pre-incubating the enzyme with the inhibitor at a high concentration and then rapidly diluting the complex into a substrate solution, reversible inhibitors will dissociate, restoring enzyme activity. Covalent inhibitors will remain bound, maintaining near-total inhibition.

Step-by-Step Protocol:

  • Pre-incubation: Incubate hCA II (100 nM) with the inhibitor (10 µM, 100x the expected IC50) in assay buffer (20 mM Tris, pH 8.0) for 60 minutes.

  • Jump Dilution: Rapidly dilute the enzyme-inhibitor complex 100-fold into a reaction buffer containing the colorimetric substrate 4-nitrophenyl acetate (4-NPA, 1 mM). The final enzyme concentration is 1 nM, and the inhibitor concentration drops to 100 nM (below its effective IC50).

  • Kinetic Monitoring: Monitor the release of 4-nitrophenol continuously at 400 nm using a microplate reader for 30 minutes.

  • Data Interpretation: Calculate the initial velocity (

    
    ). Self-Validation: Include a "no pre-incubation" control where the enzyme is added directly to the substrate/inhibitor mixture at the final diluted concentrations. If the inhibitor is irreversible, the pre-incubated sample will show a flat line (no activity recovery), while the Acetazolamide control will show rapid recovery of enzymatic turnover.
    
Method 3: X-Ray Crystallography (Spatial Resolution)

Causality & Rationale: Secondary sulfonamides lack the geometry and protonation state to optimally coordinate the active site Zn2+[1]. To definitively prove that the N-isopropyl group prevents Zn-binding and to identify the exact residue modified by the isothiocyanate, we must resolve the 3D electron density map.

Step-by-Step Protocol:

  • Co-Crystallization: Mix purified hCA II (15 mg/mL) with a 5-fold molar excess of N-isopropyl-4-isothiocyanatobenzenesulfonamide. Incubate overnight at 4°C to ensure complete covalent modification.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates using a precipitant solution of 1.2 M sodium citrate and 50 mM Tris (pH 8.0).

  • Diffraction & Phasing: Harvest crystals, cryoprotect in 20% glycerol, and collect diffraction data at a synchrotron light source. Use molecular replacement with a known apo-hCA II model for phasing.

  • Refinement: Model the ligand into the

    
     difference electron density map. Self-Validation: The continuous electron density between the inhibitor's isothiocyanate carbon and the nucleophilic nitrogen of an active-site residue confirms the covalent thiourea linkage, while the sulfonamide moiety will be visibly displaced from the Zn2+ ion.
    

Comparative Performance Data

The following table summarizes the objective performance of N-isopropyl-4-isothiocyanatobenzenesulfonamide against standard alternatives across the validated assays.

Parameter / AssayAcetazolamide (Alternative 1)N-isopropyl-benzenesulfonamide (Alternative 2)N-isopropyl-4-isothiocyanatobenzenesulfonamide (Product)
Primary Mechanism Reversible Zn2+ CoordinationReversible Entrance BindingIrreversible Covalent Modification
Intact MS (

Mass)
0 Da (Washes off)0 Da (Washes off)+256.03 Da (Covalent Adduct)
Jump-Dilution Recovery >95% Activity Recovered>95% Activity Recovered<5% Activity Recovered
Crystallographic Binding Deep pocket, Zn2+ coordinatedEntrance site, no Zn2+ contactCovalent bond to His/Lys, no Zn2+ contact
Time-Dependent IC50 Stable over timeStable over timeDecreases (potency increases) over time

By employing orthogonal techniques—mass spectrometry, functional kinetics, and structural biology—we can unequivocally validate that N-isopropyl-4-isothiocyanatobenzenesulfonamide operates via a non-classical, covalent mechanism. The steric bulk of the secondary sulfonamide redirects the molecule away from the zinc ion, while the isothiocyanate warhead anchors it irreversibly to the enzyme, offering a highly differentiated pharmacological profile compared to classical inhibitors.

References

  • Title: Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases | Source: nih.gov | URL: 1

  • Title: Secondary/tertiary benzenesulfonamides with inhibitory action against the cytosolic human carbonic anhydrase isoforms I and II | Source: tandfonline.com | URL: 2

  • Title: Potent isothiocyanate inhibitors of carbonic anhydrase: synthesis and evaluation | Source: nih.gov | URL: 3

  • Title: Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines | Source: connectsci.au | URL: 4

Sources

A Guide to the Reproducibility and Robustness of Assays Using N-isopropyl-4-isothiocyanatobenzenesulfonamide: A Covalent Probe with Dual Functionality

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of N-isopropyl-4-isothiocyanatobenzenesulfonamide, a molecule combining the reactive isothiocyanate (ITC) electrophile with a sulfonamide scaffold. While direct experimental data for this specific compound is not extensively published, this document will leverage established principles of isothiocyanate and sulfonamide chemistry to guide researchers in developing robust and reproducible assays. We will explore its likely mechanism of action, potential applications, and critically, the factors influencing assay performance. This guide will also compare its properties to alternative chemical probes and provide detailed experimental protocols for its characterization and use.

Understanding the Chemistry of N-isopropyl-4-isothiocyanatobenzenesulfonamide

N-isopropyl-4-isothiocyanatobenzenesulfonamide is a unique molecule that possesses two key functional groups: the isothiocyanate group and the benzenesulfonamide group. The interplay of these two moieties likely dictates its biological activity and, consequently, its application in various assays.

The isothiocyanate group (-N=C=S) is a well-known electrophile that readily reacts with nucleophiles, most notably the thiol group of cysteine residues in proteins.[1][2] This reaction forms a stable thiocarbamate linkage, leading to the covalent modification of the target protein.[2] This covalent and often irreversible nature of binding is a defining characteristic of many isothiocyanates and is the basis for their use as chemical probes and covalent inhibitors.[3][4] The reactivity of the isothiocyanate group can be modulated by the electronic properties of the aromatic ring it is attached to.

The benzenesulfonamide group is a common scaffold in medicinal chemistry, famously found in sulfa drugs and other therapeutic agents.[5][6] While the N-isopropyl substitution may alter its classical biological activities, the sulfonamide moiety can influence the molecule's overall physicochemical properties, such as solubility, cell permeability, and potential to engage in non-covalent interactions with protein targets.[7][8]

Proposed Mechanism of Action

The primary mechanism of action for N-isopropyl-4-isothiocyanatobenzenesulfonamide is anticipated to be the covalent modification of cysteine residues on target proteins via its isothiocyanate group. This interaction is likely to be the basis for its biological effects in cellular and biochemical assays. The sulfonamide portion of the molecule may contribute to the initial non-covalent binding and recognition of the target protein, thereby influencing the specificity and rate of the subsequent covalent reaction.[9]

Potential Applications in Research and Drug Discovery

Given its chemical nature, N-isopropyl-4-isothiocyanatobenzenesulfonamide could be a valuable tool in several research areas:

  • Covalent Enzyme Inhibition: The molecule could serve as an irreversible or reversible covalent inhibitor for enzymes with a reactive cysteine in their active site or in an allosteric pocket.[4][10]

  • Chemical Probe for Target Identification and Validation: It could be used in activity-based protein profiling (ABPP) workflows to identify novel protein targets.[11][12]

  • Modulation of Protein-Protein Interactions: By covalently modifying a cysteine residue at a protein-protein interface, it could disrupt or stabilize specific interactions.

  • Investigation of Cellular Signaling Pathways: Many signaling pathways are regulated by proteins containing reactive cysteines that are sensitive to modification.

Ensuring Reproducibility and Robustness in Assays

The covalent nature of N-isopropyl-4-isothiocyanatobenzenesulfonamide introduces specific challenges to assay reproducibility that must be carefully managed.

Key Factors Influencing Assay Performance
  • Time-Dependent Inhibition: Unlike non-covalent inhibitors that reach equilibrium quickly, the effects of covalent modifiers are time-dependent. Assay results will vary significantly with different pre-incubation times of the compound with the target protein.[3][13]

  • Non-Specific Binding: The electrophilic nature of the isothiocyanate group can lead to off-target modifications of other proteins, especially those with highly reactive cysteines. This can lead to misleading results and cellular toxicity.

  • Compound Stability and Solubility: Isothiocyanates can be susceptible to hydrolysis. Poor solubility can lead to compound aggregation and inaccurate concentration determination.

  • Redox Environment: The reactivity of cysteine thiols is highly dependent on the cellular redox state. Changes in the redox environment can alter the rate and extent of covalent modification.

Strategies for Enhancing Reproducibility
  • Thorough Kinetic Characterization: It is crucial to determine the kinetic parameters of inhibition, including the initial binding affinity (Ki) and the rate of inactivation (kinact).[3][4]

  • Appropriate Controls: Include controls for non-specific binding, compound stability in the assay buffer, and cytotoxicity in cell-based assays.

  • Standardized Protocols: Maintain consistent pre-incubation times, temperatures, and buffer conditions across all experiments.

  • Orthogonal Assays: Validate findings from a primary assay with a secondary, mechanistically distinct assay.

Comparison with Alternative Probes

The choice of a chemical probe depends on the specific biological question being addressed. Here, we compare N-isopropyl-4-isothiocyanatobenzenesulfonamide with other classes of covalent and non-covalent probes.

Probe ClassMechanism of ActionAdvantagesDisadvantages
N-isopropyl-4-isothiocyanatobenzenesulfonamide Covalent (primarily cysteine)High potency, prolonged duration of action, useful for target identification.Potential for off-target effects, time-dependent effects require careful kinetic analysis.
Acrylamides Covalent (Michael addition to cysteine)Well-characterized reactivity, widely used in drug discovery.Can be highly reactive, potential for off-target effects.
Chloroacetamides Covalent (SN2 reaction with cysteine)Generally more reactive than acrylamides.Higher reactivity can lead to lower selectivity.
Reversible Covalent Inhibitors (e.g., nitriles, boronic acids) Reversible covalent bond formationCombines the potency of covalent inhibitors with the safety profile of reversible inhibitors.[10]Chemistry can be more complex to optimize.
Non-Covalent Reversible Inhibitors Non-covalent binding (e.g., H-bonds, van der Waals)Well-understood pharmacology, easier to optimize for selectivity.May have lower potency and shorter duration of action compared to covalent inhibitors.

Experimental Protocols

The following are detailed protocols for the initial characterization of N-isopropyl-4-isothiocyanatobenzenesulfonamide in a biochemical and a cell-based assay.

Protocol 1: Kinetic Characterization of Enzyme Inhibition

This protocol describes a discontinuous assay to determine the Ki and kinact of a covalent inhibitor.

Objective: To determine the kinetic parameters of enzyme inhibition by N-isopropyl-4-isothiocyanatobenzenesulfonamide.

Materials:

  • Purified target enzyme

  • Enzyme substrate and detection reagents

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100)

  • N-isopropyl-4-isothiocyanatobenzenesulfonamide (dissolved in DMSO)

  • 96-well or 384-well assay plates

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • Prepare a series of dilutions of the inhibitor in assay buffer.

    • In a multi-well plate, add a fixed concentration of the enzyme to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a DMSO vehicle control.

    • Incubate the enzyme-inhibitor mixture for different time points (e.g., 0, 5, 15, 30, 60 minutes) at a constant temperature.

  • Enzymatic Reaction Initiation:

    • After each pre-incubation time point, initiate the enzymatic reaction by adding a saturating concentration of the substrate to all wells.

  • Reaction Quenching and Signal Detection:

    • Allow the enzymatic reaction to proceed for a fixed amount of time, ensuring that the reaction is in the linear range in the vehicle control wells.

    • Stop the reaction using a suitable quenching agent.

    • Measure the product formation using an appropriate detection method (e.g., fluorescence, absorbance).

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line represents the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentrations. Fit the data to the following equation to determine kinact and Ki: kobs = kinact * [I] / (Ki + [I])

Protocol 2: Cell-Based Assay for Target Engagement

This protocol uses a cellular thermal shift assay (CETSA) to assess whether N-isopropyl-4-isothiocyanatobenzenesulfonamide binds to its target protein in intact cells.

Objective: To confirm target engagement of N-isopropyl-4-isothiocyanatobenzenesulfonamide in a cellular context.

Materials:

  • Cultured cells expressing the target protein

  • Cell culture medium and supplements

  • N-isopropyl-4-isothiocyanatobenzenesulfonamide (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibodies for the target protein (for Western blotting)

Procedure:

  • Compound Treatment:

    • Treat cultured cells with the desired concentration of the inhibitor or DMSO vehicle control for a specific duration.

  • Heating and Cell Lysis:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thawing.

  • Protein Quantification and Analysis:

    • Centrifuge the lysates to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Quantify the total protein concentration in each sample.

    • Analyze the amount of soluble target protein in each sample by Western blotting or other protein detection methods.

  • Data Analysis:

    • For each treatment condition, plot the amount of soluble target protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.

Visualization of Workflows and Pathways

General Workflow for Covalent Inhibitor Characterization

G cluster_0 Biochemical Characterization cluster_1 Cellular Characterization A Initial Compound Synthesis and Purification B Kinetic Analysis (Ki, kinact) (Protocol 1) A->B C Selectivity Profiling (e.g., against related enzymes) B->C D Cellular Potency Assay (e.g., IC50 determination) C->D Proceed if biochemically potent and selective E Target Engagement Assay (e.g., CETSA - Protocol 2) D->E F Off-Target Analysis (e.g., Proteomics) E->F

Caption: Workflow for characterizing a covalent inhibitor.

Signaling Pathway of Cysteine Modification

G Probe N-isopropyl-4- isothiocyanatobenzenesulfonamide Target Target Protein (with reactive Cys) Probe->Target Covalent Modification Downstream Downstream Signaling (e.g., pathway inhibition) Target->Downstream Normal Function ModifiedTarget Covalently Modified Target Protein ModifiedTarget->Downstream Altered Function Response Cellular Response (e.g., apoptosis, cell cycle arrest) Downstream->Response

Caption: Covalent modification of a target protein.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High variability between replicates - Inconsistent pre-incubation times.- Compound precipitation.- Pipetting errors.- Use a multichannel pipette for simultaneous additions.- Visually inspect for precipitation; consider using a different solvent or adding a surfactant.- Calibrate pipettes regularly.
No observable inhibition - Compound is not an inhibitor of the target.- Compound has degraded.- Insufficient pre-incubation time.- Confirm compound identity and purity.- Prepare fresh stock solutions.- Increase the pre-incubation time.
High background signal in cell-based assays - Cellular toxicity of the compound.- Non-specific effects of the compound.- Perform a cytotoxicity assay (e.g., MTT) to determine a non-toxic concentration range.- Include a structurally related but non-reactive control compound.

Conclusion

N-isopropyl-4-isothiocyanatobenzenesulfonamide represents a potentially valuable chemical tool for studying biological systems and for drug discovery. Its dual functionality, combining a reactive isothiocyanate with a sulfonamide scaffold, offers unique opportunities for probing protein function. However, realizing its full potential requires a thorough understanding of its covalent mechanism of action and the implementation of rigorous experimental design to ensure data reproducibility and robustness. By carefully considering the factors outlined in this guide, researchers can effectively harness the capabilities of this and other covalent modifiers to advance their scientific discoveries.

References

  • Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. Available at: [Link]

  • Bradshaw, J. M., et al. (2024). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. Available at: [Link]

  • García-García, C., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm. Available at: [Link]

  • Evans, M. J., & Cravatt, B. F. (2006). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. Available at: [Link]

  • Al-Ghamdi, S. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Environmental Science and Health, Part C. Available at: [Link]

  • Xian, M., et al. (2019). Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. Organic Letters. Available at: [Link]

  • PubChem. N,N-diisopropyl-4-isothiocyanatobenzenesulfonamide. Available at: [Link]

  • Nakamura, Y., et al. (2011). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Biological Chemistry. Available at: [Link]

  • Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Petri, L., et al. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules. Available at: [Link]

  • Forté, T. A., et al. (2012). Commitment to covalency: kinetics of irreversible inhibitors with a regenerable streptavidin sensor on the Pioneer FE system. Drug Discovery Chemistry. Available at: [Link]

  • Wikipedia. Sulfonamide (medicine). Available at: [Link]

  • Xian, M., et al. (2019). Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. PubMed. Available at: [Link]

  • Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates. Available at: [Link]

  • MB-About. Assay Troubleshooting. Available at: [Link]

  • Lee, S., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]

  • Parker, C. G., & Weerapana, E. (2025). Advancing Covalent Ligand and Drug Discovery beyond Cysteine. Chemical Reviews. Available at: [Link]

  • Paul, T., et al. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. bioRxiv. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

  • Xian, M., et al. (2019). Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. AWS. Available at: [Link]

  • Mi, L., et al. (2008). Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates. Journal of Proteome Research. Available at: [Link]

  • Tonge, P. J., et al. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Publishing. Available at: [Link]

  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Available at: [Link]

  • Xian, M., et al. (2019). Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. Organic Letters. Available at: [Link]

  • Google Patents. (1972). Process for producing isothiocyanates.
  • PubChem. 4-Isothiocyanatobenzenesulfonamide. Available at: [Link]

  • MSD Manual Professional Edition. Sulfonamides. Available at: [Link]

  • SciELO. (2013). Mechanism of action of isothiocyanates. A review. Available at: [Link]

  • Clark, J. H., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. Available at: [Link]

Sources

Safety Operating Guide

A Framework for the Safe Disposal of Novel Research Chemicals: Procedural Guidance for N-isopropyl-4-isothiocyanatobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary directive is to ensure that complex chemical workflows are not only scientifically sound but also executed with the highest degree of safety and regulatory compliance. The disposal of a novel or specialized research chemical like N-isopropyl-4-isothiocyanatobenzenesulfonamide presents a common challenge in drug development: a lack of readily available, specific disposal protocols.

This guide provides a comprehensive framework for addressing this challenge. Instead of a simple checklist, we will establish a robust, self-validating decision-making process. This procedure uses N-isopropyl-4-isothiocyanatobenzenesulfonamide as a practical case study to illustrate the principles of hazard assessment, waste stream management, and regulatory adherence that are universally applicable to novel compounds. The ultimate goal is to empower researchers to manage chemical waste responsibly, ensuring the safety of personnel and the environment in partnership with their institution's Environmental Health & Safety (EHS) department.

Part 1: Foundational Hazard Assessment

The cornerstone of any disposal procedure is a thorough understanding of the chemical's hazards. The first and most critical step is to obtain the manufacturer-specific Safety Data Sheet (SDS). In cases where an SDS is not available, a risk assessment must be performed based on the compound's constituent functional groups.

Structural Analysis of N-isopropyl-4-isothiocyanatobenzenesulfonamide

To determine the potential hazards, we deconstruct the molecule into its primary functional components: the isothiocyanate group and the N-isopropylbenzenesulfonamide core.

Functional GroupAssociated Potential HazardsRationale & Supporting Evidence
Isothiocyanate (-N=C=S) Potent Skin/Eye Irritant, Respiratory Sensitizer, Lachrymator, High ReactivityThe isothiocyanate moiety is a strong electrophile, meaning it readily reacts with nucleophiles such as amines, alcohols, and water.[1] This reactivity is the basis for its biological activity but also makes it a hazardous substance. Contact with skin or mucous membranes can cause irritation or allergic reactions.[2]
Benzenesulfonamide Thermal Decomposition Products (SOx, NOx), Potential for BioactivityThis is a stable aromatic structure common in many pharmaceuticals. The primary disposal concern arises from combustion, which can release toxic oxides of sulfur (SOx) and nitrogen (NOx).[3] Its presence in many bioactive molecules suggests it should be handled as a potentially biologically active waste.
N-isopropyl Group Low Reactivity, Contributes to FlammabilityThis alkyl group is relatively inert but contributes to the overall organic nature of the compound, making it a combustible material.

Based on this analysis, N-isopropyl-4-isothiocyanatobenzenesulfonamide must be presumed to be a hazardous chemical waste due to its irritant properties, high reactivity, and the toxic gases it can produce upon incineration.

Part 2: The Disposal Decision Workflow

Safe disposal is a process of systematic evaluation and consultation. The following workflow diagram illustrates the logical steps from chemical acquisition to final disposal, emphasizing the critical decision points and the integral role of the EHS department.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Protocol Determination cluster_2 Phase 3: Waste Management & Disposal A Acquire Novel Chemical B Locate Specific SDS A->B C SDS Found? B->C D Follow Disposal Protocol in SDS Section 13 C->D Yes E Perform Hazard Analysis (See Part 1 Table) C->E No L Document Waste Transfer D->L Document F Consult with EHS Officer (Mandatory Step) E->F G Classify as Hazardous Waste F->G H Segregate & Containerize Waste (SOP 3.2) G->H I Label Container Correctly (SOP 3.3) H->I J Store in Satellite Accumulation Area (SAA) I->J K Request EHS Pickup J->K K->L

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-isopropyl-4-isothiocyanatobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-isopropyl-4-isothiocyanatobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.